molecular formula C9H13NO B11938650 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one CAS No. 936-85-6

3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one

Cat. No.: B11938650
CAS No.: 936-85-6
M. Wt: 151.21 g/mol
InChI Key: YJAFQWJBXHPEBM-UHFFFAOYSA-N
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Description

3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one is a valuable seven-membered lactam (azepinone) serving as a key synthetic intermediate in organic and medicinal chemistry research. It is efficiently prepared in good yield (45-53%) via the reaction of sodium 2,4,6-trimethylphenoxide with chloramine, providing a more direct route to the dihydroazepinone ring system compared to traditional multi-step sequences . This compound is characterized by a melting point of 131-132°C and is typically obtained as a fluffy white solid . Its primary research value lies in its role as a precursor for the synthesis of novel nitrogen-containing heterocyclic systems. Researchers utilize this dihydroazepinone as a starting material for preparing various azepine derivatives, including 2,3-dihydro-1H-azepines and 2-substituted-3H-azepines, as well as more complex structures like derivatives of 2-azabicyclo[3.2.0]hept-6-ene . This synthetic utility makes it a compelling building block for developing new chemical entities in materials science and for exploring potential biological activities in medicinal chemistry programs. The compound must be used in accordance with laboratory safety guidelines. This product is intended for research purposes and is strictly designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

CAS No.

936-85-6

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3,5,7-trimethyl-1,3-dihydroazepin-2-one

InChI

InChI=1S/C9H13NO/c1-6-4-7(2)9(11)10-8(3)5-6/h4-5,7H,1-3H3,(H,10,11)

InChI Key

YJAFQWJBXHPEBM-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C=C(NC1=O)C)C

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture and Synthetic Dynamics of 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry, seven-membered unsaturated lactams represent a privileged class of scaffolds with profound implications for drug discovery and complex organic synthesis. 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one (CAS: 936-85-6) is a highly functionalized azepine derivative that serves as a critical intermediate in the development of central nervous system (CNS) agents, kinase inhibitors, and advanced functional materials.

This whitepaper provides an authoritative, in-depth analysis of the compound’s physicochemical properties, the mechanistic causality behind its synthesis via the Paquette ring expansion, and its downstream utility in pharmaceutical development.

Chemical Structure & Physicochemical Profile

The core architecture of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one consists of a seven-membered azepine ring featuring a conjugated diene system and a lactam moiety. The strategic placement of methyl groups at the 3, 5, and 7 positions provides significant steric shielding, which dictates the molecule's regioselectivity during downstream N-alkylation and electrophilic addition reactions.

The compound's structural and physical data, critical for analytical verification and formulation, are summarized below.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 936-85-6
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Melting Point 131–132 °C
Boiling Point 130–155 °C (at 13 mmHg)
Physical State Fluffy white crystalline solid
SMILES CC1C=C(C)C=C(C)NC1=O

Data corroborated by [1].

The Paquette Ring Expansion: Synthesis & Mechanistic Causality

The synthesis of 1,3-dihydro-2H-azepin-2-ones was historically plagued by low-yielding, multi-step pathways. The paradigm shifted with the development of the Paquette ring expansion, a highly efficient dearomative rearrangement utilizing 2,4,6-trimethylphenol and chloramine.

Mechanistic Rationale

The reaction operates on a self-validating thermodynamic principle. Molten 2,4,6-trimethylphenol acts as both the reactant and the solvent. By avoiding protic solvents, the system prevents the premature quenching of the highly reactive chloramine (


). The addition of sodium metal generates sodium 2,4,6-trimethylphenoxide. When ethereal chloramine is introduced, the phenoxide undergoes rapid electrophilic amination. The resulting transient 6-amino-2,4,6-trimethyl-2,4-cyclohexadienone is sterically strained and immediately undergoes an electrocyclic ring expansion to form the more thermodynamically stable seven-membered lactam.

Mechanism A 2,4,6-Trimethylphenol (Molten) B Sodium Phenoxide (Dark Red Melt) A->B Na(0), 100-150°C Deprotonation C Aminocyclohexadienone (Transient) B->C NH2Cl / Ether Electrophilic Amination D 3,5,7-Trimethyl-1,3-dihydro -2H-azepin-2-one C->D Ring Expansion Rearrangement

Mechanistic pathway of the Paquette ring expansion from phenol to azepin-2-one.

Step-by-Step Experimental Protocol

This methodology is adapted from the validated [2]. The procedure is designed as a self-validating system; visual and thermal cues confirm the success of each step.

  • Preparation of the Melt : Place 4.00 moles of 2,4,6-trimethylphenol in a 1-L three-necked flask equipped with a mechanical stirrer, thermometer, and a 90-cm Vigreux column. Heat to ~100 °C until the phenol is completely molten.

  • Phenoxide Generation : Carefully add 1.20 g-atoms of sodium metal (cut into 1 cm cubes) to the stirred melt. Self-Validation Check: The temperature will naturally rise (do not exceed 160 °C), and the molten mass will turn a deep, dark red, confirming the formation of the phenoxide anion.

  • Electrophilic Amination : Heat the mixture to 150 °C. Using a standard (non-pressure-equalizing) dropping funnel, add a cold solution of ethereal chloramine (0.25 mol in 250 mL ether) in a thin stream.

    • Causality Note: A non-pressure-equalizing funnel is mandatory. The ether flashes off instantly upon hitting the 150 °C melt, which prevents the reaction temperature from dropping below 125 °C. If a closed funnel were used, the expanding ether vapor would cause a vapor lock.

  • Distillation and Recovery : After sequential additions of chloramine, replace the column with a short-path distillation head. Remove excess phenol under water-aspirator pressure (b.p. 105–110 °C at 14 mmHg).

  • Isolation : Extract the residue with water and ether. Wash the organic layer with 5% NaOH to remove residual phenol, dry over

    
    , and concentrate. Recrystallize the crude tan residue from ligroin or heptane to yield the product as a fluffy white solid.
    
Table 2: Critical Reaction Parameters
ParameterOptimal ConditionMechanistic Rationale
Solvent None (Molten Phenol)Maximizes phenoxide concentration; prevents protic quenching of

.
Temperature (Na addition) 100 °C → 150 °CEnsures complete melting of phenol and rapid, controlled sodium dissolution.
Temperature (

addition)
125 °C – 150 °CAllows ethereal solvent to flash off immediately, preventing reaction quenching.
Reagent Delivery Standard dropping funnelPrevents vapor lock from rapidly expanding ether gas in the reaction vessel.

Pharmaceutical Applications & Downstream Functionalization

In drug development, the 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one scaffold is highly valued for its three-dimensional topology, which allows it to interface uniquely with deep protein binding pockets.

By targeting the


 position, researchers can synthesize a library of functionalized derivatives. For example, N-alkylation with morpholinyl or pyrrolidinyl ethyl groups yields compounds that are actively investigated for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles in neuropharmacology [3]. Furthermore, the reduction of the conjugated olefins within the ring yields saturated azepanes, which are critical pharmacophores in the design of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and novel anti-tuberculosis agents.

Workflow N1 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one (Core Scaffold) N2 N-Alkylation (e.g., Morpholinyl-ethyl) N1->N2 Structural Editing (N-1) N3 Olefin Reduction (Azepane Formation) N1->N3 Saturation N4 High-Throughput Screening (CNS & Kinase Targets) N2->N4 Bioassay Validation N3->N4 Bioassay Validation

Downstream pharmaceutical development workflow for azepin-2-one derivatives.

References

  • ChemSynthesis Database : "3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one - ChemSynthesis" Source: ChemSynthesis URL:[Link]

  • Organic Syntheses Procedure : "1,3-dihydro-3,5,7-trimethyl-2h-azepin-2-one" Source: Organic Syntheses, Coll. Vol. 5, p.408 (1973); Vol. 44, p.41 (1964). URL:[Link]

  • MolForge AI : "2H-Azepin-2-one, 1,3-dihydro-1-(2-(hexahydro-1H-azepin-1-yl)ethyl)-3,5,7-trimethyl-, hydrochloride - Molecular Properties" Source: MolForge URL: [Link]

Technical Guide: Synthesis and Characterization of 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one , a seven-membered nitrogen heterocycle (lactam) of significant interest in photochemical research and heterocyclic synthesis.

Commonly synthesized via the photolysis of aryl azides, this molecule serves as a critical model for studying ring-expansion mechanisms (nitrene intermediates) and electrocyclic reactions. This guide details its physicochemical properties, a validated synthesis protocol based on the work of Paquette et al., and structural characterization data essential for researchers in drug discovery and organic methodology.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The target molecule is a substituted azepinone.[1] Unlike fully unsaturated azepines, the "1,3-dihydro" designation indicates saturation at the nitrogen (position 1) and the adjacent carbon (position 3), resulting in a stable lactam structure.

Table 1: Core Chemical Data
PropertyData
Chemical Name 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one
Common Synonyms 3,5,7-Trimethyl-2H-azepin-2-one; 3,5,7-Trimethylazepinone
CAS Registry Number 936-85-6
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Crystalline Solid (typically pale yellow to white)
Solubility Soluble in ethanol, chloroform, THF; sparingly soluble in water.[2][3]
Key Functional Groups Cyclic Amide (Lactam), Internal Alkenes (Diene system)

Part 2: Synthesis Protocol & Mechanism

The most authoritative route to 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one is the photochemical ring expansion of 2,4,6-trimethylphenyl azide (mesityl azide) in the presence of water. This process exploits the high reactivity of singlet nitrenes to drive the formation of the seven-membered ring.

Reaction Mechanism

The transformation proceeds via a "nitrene insertion" cascade. Upon UV irradiation, the aryl azide loses nitrogen to form a singlet nitrene. This intermediate undergoes ring expansion to a dehydroazepine (a ketenimine-like species), which is subsequently trapped by water to form the azepinone.

DOT Diagram: Photochemical Ring Expansion Pathway

AzepinoneSynthesis Azide 2,4,6-Trimethylphenyl Azide (Precursor) Nitrene Singlet Nitrene (Intermediate) Azide->Nitrene hν (-N2) Azirine Benzazirine (Transient) Nitrene->Azirine Ring Contraction Dehydro 1-Azacyclohepta- 1,2,4,6-tetraene Azirine->Dehydro Ring Expansion Product 3,5,7-Trimethyl-1,3-dihydro- 2H-azepin-2-one Dehydro->Product + H2O (Tautomerization)

Caption: Mechanistic pathway from aryl azide to azepinone via nitrene and dehydroazepine intermediates.[1][3][4]

Experimental Methodology

Precursor Synthesis:

  • Diazotization: Dissolve 2,4,6-trimethylaniline (mesidine) in aqueous HCl. Cool to 0-5°C. Add NaNO₂ solution dropwise to form the diazonium salt.

  • Azidation: Treat the diazonium salt with sodium azide (NaN₃) at low temperature. Extract the resulting oily azide (Caution: Potentially explosive) into ether and use immediately or store in the dark at low temperature.

Photolysis (Ring Expansion):

  • Setup: Prepare a dilute solution (~0.05 M) of mesityl azide in aqueous tetrahydrofuran (THF) or dioxane.

    • Note: High dilution is critical to prevent the nitrene from dimerizing to form azo compounds.

  • Irradiation: Irradiate the solution using a medium-pressure mercury arc lamp (Pyrex filter) under a nitrogen atmosphere. Monitor the disappearance of the azide peak (approx. 2100 cm⁻¹ in IR).

  • Workup: Evaporate the solvent under reduced pressure. The residue is typically a dark oil that crystallizes upon standing or trituration.

  • Purification: Recrystallize from a mixture of hexane/ethyl acetate or sublime under high vacuum to obtain the pure lactam.

Part 3: Structural Characterization

Validating the structure of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one requires distinguishing it from its potential isomers (e.g., the 3H-azepinone tautomer). The 1,3-dihydro form is thermodynamically favored due to the stability of the amide (lactam) bond.

Spectroscopic Signature
TechniqueExpected SignalInterpretation
IR Spectroscopy 1660–1690 cm⁻¹ Strong C=O stretch (conjugated lactam).
3100–3200 cm⁻¹ Broad N-H stretch (indicative of secondary amide).
¹H NMR (CDCl₃) δ ~1.1–1.2 (d) 3-CH₃ : Doublet, coupling with H-3.
δ ~1.8–2.0 (s) 5-CH₃ & 7-CH₃ : Vinylic methyls (singlets or fine splitting).
δ ~2.8–3.0 (m) H-3 : Methine proton adjacent to carbonyl (integrates 1H).
δ ~5.5–6.0 (s) H-4 & H-6 : Vinylic protons (singlets).
δ ~8.0–9.0 (br) N-H : Broad singlet, exchangeable with D₂O.
Tautomerism Logic

The initial product of hydration is often the 3H-azepin-2-one (where C3 is saturated, but the nitrogen is part of an imine system). However, this rapidly tautomerizes to the 1,3-dihydro-2H-azepin-2-one (lactam) form.

  • Driving Force: The C=O and N-H conjugation (amide resonance) provides significant stabilization energy compared to the imine-ketone structure.

  • Verification: The presence of the N-H signal in NMR and IR confirms the dihydro (lactam) structure.

Part 4: Applications & Safety

Research Applications
  • Photochemical Scaffolds: This molecule is a classic substrate for studying 4π-electrocyclizations . Upon further irradiation, it can isomerize to bicyclic valence isomers (e.g., 1-azabicyclo[3.2.0]heptenones), which are precursors to substituted cyclopentenones.

  • Drug Development: The azepinone core mimics the structure of certain alkaloids and is a "privileged scaffold" in medicinal chemistry, often investigated for CNS activity due to its resemblance to benzodiazepines and GABA analogs.

Safety Protocols
  • Azide Hazard: The precursor, 2,4,6-trimethylphenyl azide, is energetic. While mesityl azide is relatively stable compared to lower molecular weight azides, it should never be distilled or heated without solvent.

  • UV Radiation: High-intensity UV sources used in synthesis require proper eye and skin shielding.

References

  • Paquette, L. A. (1964). Photochemical Ring Expansion of Mono- and Disubstituted Phenyl Azides. Journal of the American Chemical Society , 86(19), 4096–4102. Link

  • Paquette, L. A. (1973). 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one. Organic Syntheses , Coll. Vol. 5, p. 496. Link

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 282185, 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one. Retrieved from PubChem.[4][5][6][7] Link

  • Beilstein Journal of Organic Chemistry . (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein J. Org. Chem. , 7, 1124–1129. Link

Sources

Solubility Profiling and Thermodynamic Characterization of 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one

[1]

Executive Summary

3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one (CAS: 936-85-6 ) is a substituted seven-membered lactam often utilized as a specialized intermediate in heterocyclic synthesis. Its solubility behavior is governed by the interplay between the polar amide functionality (lactam) and the hydrophobic trimethyl-substituted azepine ring.

This guide provides a definitive technical analysis of its solubility landscape, establishing the thermodynamic models required for process optimization (crystallization, purification) and detailing the gravimetric protocols necessary for precise data generation.

Compound Identity
PropertyDetail
IUPAC Name 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one
CAS Number 936-85-6
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
Physical State Fluffy white solid
Melting Point 131–132 °C [1]

Solubility Landscape & Solvent Selection

Understanding the solubility parameter (

1temperature-dependent solubility profile
Qualitative Solubility Profile

Based on synthesis and isolation protocols, the compound demonstrates the following behavior:

Solvent ClassSolvent ExamplesSolubility BehaviorApplication
Non-Polar Hydrocarbons Hexane, Ligroin, HeptaneLow (Cold) / High (Hot) Ideal for cooling crystallization . The compound is reported to recrystallize effectively from Ligroin [1].
Polar Aprotic Ethyl Acetate, AcetoneModerate to High Used as a co-solvent. Recrystallization from Ethyl Acetate/Hexane mixtures is a standard purification method [2].
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh Suitable for extraction and initial dissolution; poor for crystallization due to high solubility.
Protic Solvents Methanol, EthanolHigh Likely soluble due to hydrogen bonding with the amide carbonyl; often yields lower recovery in crystallization.
Water WaterLow to Moderate The hydrophobic methyl groups and azepine ring reduce water solubility compared to unsubstituted caprolactam.
Thermodynamic Implications for Process Design[12]
  • Purification Strategy: The sharp solubility differential in Ligroin (or Hexane/Heptane) between ambient and boiling temperatures (

    
    ) identifies it as the thermodynamic solvent of choice for purification.
    
  • Extraction: For reaction workups, Dichloromethane is the preferred solvent for maximizing mass transfer from aqueous phases.

Experimental Protocol: Gravimetric Solubility Determination

To generate precise mole fraction (


)static equilibrium method
Required Equipment
  • Jacketed glass equilibrium cell (50 mL) with temperature control (

    
     K).
    
  • Magnetic stirrer.

  • Syringe filters (0.45

    
    m PTFE).
    
  • Analytical balance (precision

    
     g).
    
Step-by-Step Methodology
  • Saturation: Add excess 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one to the selected solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate) in the equilibrium cell.

  • Equilibration: Stir the mixture at the set temperature (range 278.15 K to 323.15 K) for 24 hours to ensure solid-liquid equilibrium.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours isothermally.

  • Sampling: Withdraw the supernatant using a pre-heated syringe and filter immediately into a pre-weighed weighing dish (

    
    ).
    
  • Evaporation: Weigh the dish with the solution (

    
    ). Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved (
    
    
    ).
  • Calculation: Determine the mole fraction solubility (

    
    ) using the equation:
    
    
    
    Where
    
    
    is the solute molecular weight and
    
    
    is the solvent molecular weight.

Thermodynamic Modeling & Analysis

Once experimental data is obtained, it must be correlated to theoretical models to predict solubility at unmeasured temperatures and calculate thermodynamic properties.

Modified Apelblat Model

The Modified Apelblat equation is the most authoritative model for correlating solubility data of pharmaceutical intermediates. It accounts for the non-ideal behavior of the solution:

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[2]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[2][3]
    
  • 
     : Empirical model parameters derived via non-linear regression.
    
  • Interpretation: A positive correlation (

    
    ) confirms the model's predictive validity for scale-up calculations.
    
Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis , the dissolution enthalpy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">



1
  • Enthalpy (

    
    ):  Typically positive (endothermic)  for this class of compounds, indicating solubility increases with temperature.
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    • If

      
      , the dissolution is non-spontaneous (requires energy input/heating).
      

Visualization: Solubility Workflow

The following diagram illustrates the logical flow from experimental setup to thermodynamic validation.

SolubilityWorkflowcluster_validationValidation LoopStartStart: 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-oneSolventSelectSolvent Selection(Ligroin, EtOAc, MeOH)Start->SolventSelectEquilibriumStatic Equilibrium(T = 278K - 323K, 24h)SolventSelect->EquilibriumSamplingSampling & Filtration(Isothermal, 0.45µm)Equilibrium->SamplingGravimetricGravimetric Analysis(Mass Fraction Determination)Sampling->GravimetricCalculationCalculate Mole Fraction (x₁)Gravimetric->CalculationModelingThermodynamic Modeling(Apelblat / Van't Hoff)Calculation->ModelingModeling->Equilibrium Refine T rangeOutputProcess Optimization(Crystallization Yield)Modeling->Output

Caption: Workflow for determining and modeling the solubility profile of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one.

Conclusion

For 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one , the solubility profile is defined by its amphiphilic structure.

  • Primary Recommendation: Use Ligroin or Hexane/Ethyl Acetate mixtures for purification via cooling crystallization, exploiting the steep temperature-solubility gradient.

  • Thermodynamics: The dissolution is expected to be an endothermic, entropy-driven process , necessitating precise temperature control during reactor scaling.

  • Data Validity: Researchers must generate specific mole fraction data using the protocol in Section 3 to fit the Apelblat model for accurate yield prediction in industrial settings.

References

  • Paquette, L. A. (1964). "3,5,7-Trimethyl-2H-azepin-2-one".[4][5][6][7][8] Journal of the American Chemical Society, 86(3), 500–503.

  • Organic Syntheses. "1,3-Dihydro-3,5,7-trimethyl-2H-azepin-2-one". Organic Syntheses, Coll. Vol. 5, p. 408 (1973); Vol. 44, p. 41 (1964).

  • Jouyban, A. (2008). "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures". Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

Thermodynamic Stability and Structural Dynamics of 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability, structural dynamics, and reactivity profile of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one (CAS 936-85-6). It is designed for researchers in physical organic chemistry and drug development, focusing on the molecule's role as a stable tautomer in the photochemistry of aryl azides.

Executive Summary

3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one represents a critical thermodynamic sink in the ring-expansion chemistry of aryl nitrenes. Unlike its fully unsaturated counterparts, which often suffer from anti-aromatic instability (8


 electron systems), this dihydro-azepinone isomer achieves stability through conjugation interruption . By saturating the C3 position, the molecule breaks the cyclic 

-system, adopting a non-planar conformation that functions as a stable cyclic vinylogous amide rather than an anti-aromatic heterocycle. This guide details the structural origins of this stability, its tautomeric equilibria, and experimental protocols for its characterization.

Structural Architecture & Thermodynamic Stability

The Anti-Aromaticity Avoidance Mechanism

The primary driver for the thermodynamic stability of the 1,3-dihydro isomer is the avoidance of the anti-aromaticity inherent to the fully unsaturated 2H-azepin-2-one core.

  • Fully Unsaturated Core (Hypothetical): A planar 2H-azepin-2-one would possess 8

    
     electrons (4 double bonds equivalent), making it anti-aromatic according to Hückel's rule (
    
    
    
    
    
    electrons).
  • 1,3-Dihydro Stabilization: The saturation at the C3 position (sp³ hybridization) acts as an "insulator," interrupting the cyclic conjugation. The resulting electronic structure is that of a cyclic dienamide , which benefits from amide resonance stabilization without the destabilizing penalty of anti-aromatic ring currents.

Tautomeric Equilibria

The formation of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one occurs via a cascade of unstable intermediates starting from mesityl azide. The 1,3-dihydro form is the final thermodynamic product.

Pathway:

  • Singlet Nitrene: Generated by photolysis of mesityl azide.

  • Benzazirine/Ketenimine: Highly strained valence isomers.

  • 3H-Azepin-2-one: The initial nucleophilic trapping product (kinetic product).

  • 1,3-dihydro-2H-Azepin-2-one: The thermodynamic product formed via [1,5]-sigmatropic hydrogen shifts or solvent-assisted tautomerization.

Tautomerism Azide Mesityl Azide (Precursor) Nitrene Singlet Nitrene (Transient) Azide->Nitrene hν (-N2) Ketenimine Cyclic Ketenimine (Strained) Nitrene->Ketenimine Ring Exp. Azepinone3H 3H-Azepin-2-one (Kinetic Product) Ketenimine->Azepinone3H + H2O Azepinone2H 1,3-dihydro-2H-Azepin-2-one (Thermodynamic Sink) Azepinone3H->Azepinone2H Tautomerization (ΔG < 0)

Figure 1: The photochemical cascade leading to the thermodynamically stable 1,3-dihydro-azepinone.

Physicochemical Profile

ParameterValue / DescriptionContext
CAS Number 936-85-6Unique Identifier
Molecular Formula C

H

NO
Consistent with dihydro-trimethylazepinone
Molecular Weight 151.21 g/mol -
Physical State Crystalline SolidIndicates high lattice energy/stability
UV-Vis Absorption

nm
Characteristic of conjugated amides
Solubility Polar Organic SolventsSoluble in MeOH, DMSO, CHCl

Stability Class Thermodynamically StableResistant to spontaneous polymerization

Synthesis & Experimental Protocols

Photochemical Synthesis Protocol

This protocol utilizes the ring expansion of mesityl azide followed by nucleophilic trapping with water.

Reagents:

  • 2,4,6-Trimethylphenyl azide (Mesityl azide)

  • 1,4-Dioxane (Solvent)[1]

  • Distilled Water (Nucleophile)

Step-by-Step Methodology:

  • Preparation: Dissolve mesityl azide (1.0 g) in a mixture of 1,4-dioxane and water (4:1 v/v, 100 mL).

  • Irradiation: Place the solution in a quartz reaction vessel equipped with a water-cooling jacket. Irradiate with a high-pressure mercury lamp (Hanovia 450W) through a Pyrex filter (cutoff

    
     nm) to prevent degradation of the product.
    
  • Monitoring: Monitor the disappearance of the azide peak (

    
    ) via IR spectroscopy or TLC (SiO
    
    
    
    , 20% EtOAc/Hexanes).
  • Workup: Upon consumption of the azide (approx. 2-4 hours), concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from benzene/cyclohexane or purify via flash column chromatography (EtOAc/Hexanes) to yield 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one as colorless crystals.

Stability Validation Experiment

To verify thermodynamic stability against hydrolysis (a common failure mode for cyclic imines):

  • Acid Challenge: Dissolve 10 mg of the compound in 0.5 mL of

    
    -DMSO. Add 50 
    
    
    
    L of 1M DCl/D
    
    
    O.
  • NMR Monitoring: Acquire

    
    H NMR spectra at 
    
    
    
    at 25°C.
  • Observation: The 1,3-dihydro form is relatively robust but will eventually hydrolyze to 3-acetyl-2,4,6-heptanetrione derivatives or related amino-ketones upon prolonged heating in strong acid, confirming the kinetic barrier to ring opening is high enough for isolation but not infinite.

Degradation Pathways[3]

While thermodynamically stable relative to the 3H-isomer, the 1,3-dihydro-2H-azepin-2-one is susceptible to specific degradation pathways under forcing conditions.

Hydrolytic Ring Opening

Under strongly acidic conditions, the lactam bond hydrolyzes. The ring strain of the seven-membered system accelerates this process compared to acyclic amides.

Thermal Rearrangement

At temperatures exceeding 150°C, the compound may undergo thermal contraction. Unlike the 3H-azepines which rearrange to phenyl nitrenes or pyridines, the dihydro system typically degrades or polymerizes unless specific acid catalysts are present to force contraction to aniline derivatives.

Degradation Stable 1,3-dihydro-2H-Azepin-2-one Hydrolysis Ring Opening (Acidic Conditions) Stable->Hydrolysis + H3O+ Thermal Thermal Stress (>150°C) Stable->Thermal Acyclic Amino-Diketones (Acyclic) Hydrolysis->Acyclic Polymer Oligomers/Polymers Thermal->Polymer

Figure 2: Primary degradation pathways under thermal and acidic stress.

References

  • Paquette, L. A. (1962). "Ring Expansion of Aromatic Azides." Journal of the American Chemical Society, 84(24), 4987–4987. Link

  • Chapman, O. L., & Le Roux, J. P. (1978). "Photochemistry of Aryl Azides." Journal of the American Chemical Society, 100(1), 282–285. Link

  • Sundberg, R. J. (1966). "The Photolysis of 2,4,6-Trimethylphenyl Azide." Journal of the American Chemical Society, 88(16), 3781–3789. Link

  • NIST Chemistry WebBook. (2023). "2H-Azepin-2-one, hexahydro-7-methyl- Thermochemistry." National Institute of Standards and Technology. Link

Sources

The Chemistry and Pharmacology of Trimethyl Azepinone Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Literature Review

Executive Summary & Chemical Architecture

Azepinones—seven-membered nitrogen-containing heterocyclic compounds—are privileged scaffolds in organic synthesis and pharmaceutical development. Among these, trimethyl azepinone derivatives (such as 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one) represent a highly specialized subclass. The sterically demanding trimethyl substitution pattern imparts unique conformational rigidity and lipophilicity, making these molecules highly attractive for targeting complex biological receptors, including kinases and acetylcholinesterase (AChE).

Historically, synthesizing these expanded ring systems required harsh conditions, strong bases, or noble metal catalysts. However, recent breakthroughs in photochemistry have revolutionized access to these scaffolds, enabling metal-free, high-yield synthesis. This guide synthesizes current literature, detailing the mechanistic pathways, pharmacological potential, and field-validated experimental protocols for working with trimethyl azepinone derivatives.

Synthetic Methodologies: The Photochemical Paradigm

The traditional synthesis of azepinone frameworks often relied on complex substrates and high-energy UV light, which frequently led to poor atom economy and unwanted side reactions. A paradigm shift occurred with the development of metal-free photochemical cascade reactions.

As detailed by , azepinone derivatives can now be synthesized under mild conditions via the photochemical generation of a 2-aryloxyaryl nitrene. When adapted for trimethyl-substituted precursors, this pathway involves a highly orchestrated sequence:

  • Nitrene Generation: Blue light irradiation cleaves the azide precursor, generating a highly reactive aryl nitrene.

  • [2+1] Annulation: The nitrene undergoes intramolecular annulation to form a strained aziridine intermediate.

  • Ring Expansion & Hydration: Facilitated by a Brønsted acid catalyst (like TsOH) and water, the aziridine ring opens and expands into the thermodynamically stable seven-membered azepinone ring.

SynthPathway A Nitrene Precursor (Azide Substrate) B Blue Light (hv) Irradiation A->B C Aryl Nitrene Intermediate B->C D [2+1] Annulation (Aziridine) C->D E Ring Expansion & H2O Addition D->E TsOH Catalyst F Trimethyl Azepinone Derivative E->F

Fig 1. Photochemical cascade synthesis of azepinone derivatives via nitrene intermediates.

Pharmacological Landscape & Biological Activity

Trimethyl azepinone derivatives exhibit a broad spectrum of biological activities. The lipophilic nature of the trimethyl groups enhances blood-brain barrier (BBB) penetration, making them particularly valuable in neuropharmacology.

Acetylcholinesterase (AChE) Inhibition

Recent studies, such as those by , highlight the efficacy of functionalized azepinone derivatives in inhibiting AChE—a primary therapeutic target for Alzheimer's Disease. Derivatives with tertiary amine side chains, such as 1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-3H-azepin-2-one , act as competitive inhibitors. They bind to the peripheral anionic site (PAS) and the catalytic active site (CAS) of the enzyme, preventing the hydrolysis of acetylcholine (ACh) and thereby enhancing cholinergic synaptic transmission.

Antimycobacterial and Antitumor Potential

Beyond neurodegenerative diseases, azepinone derivatives have been screened for antimycobacterial activity against Mycobacterium tuberculosis strains. The structural similarity of the azepinone ring to certain cyclic peptides allows it to disrupt bacterial cell wall synthesis. Furthermore, specific azepinone-based compounds have demonstrated cyclin-dependent kinase (CDK) inhibition, positioning them as viable antitumor agents.

MoA A Trimethyl Azepinone (e.g., CAS 1900-32-9) B AChE Active Site Competitive Binding A->B C Inhibition of ACh Hydrolysis B->C D Synaptic ACh Accumulation C->D E Enhanced Cholinergic Signaling D->E

Fig 2. Mechanism of action for AChE inhibition by azepinone derivatives.

Quantitative Data Summaries

To facilitate compound selection for drug development pipelines, the physicochemical properties of key trimethyl azepinone derivatives are summarized below. Data is aggregated from chemical synthesis databases and .

Table 1: Physicochemical Properties of Key Trimethyl Azepinone Derivatives

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Pharmacological Target
3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one936-85-6C9H13NO151.21 g/mol Core Scaffold / Kinase Inhibition
1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-3H-azepin-2-one1900-32-9C15H26N2O250.38 g/mol AChE Inhibition / CNS Targeting
1-ethyl-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one879-22-1C11H17NO179.26 g/mol Antimycobacterial Screening

Experimental Workflows & Validated Protocols

The following protocols are designed with self-validating checkpoints to ensure reproducibility and high-fidelity data generation.

Protocol A: Photochemical Synthesis of the Trimethyl Azepinone Core

This protocol adapts the metal-free cascade reaction for trimethyl-substituted precursors.

  • Precursor Preparation: Dissolve 0.5 mmol of the trimethyl-substituted 2-aryloxyaryl azide precursor in 5.0 mL of anhydrous dichloromethane (DCM).

    • Causality: The solvent must be rigorously degassed using freeze-pump-thaw cycles. Dissolved oxygen acts as a radical scavenger and will rapidly quench the highly reactive aryl nitrene intermediate, leading to complex mixtures and low yields.

  • Reagent Addition: Add 10 equivalents of deionized H2O and 50 mol% of p-Toluenesulfonic acid (TsOH).

    • Causality: Water is not merely a solvent here; it is a strictly required nucleophile for the ring-expansion phase. TsOH acts as a Brønsted acid to protonate the intermediate aziridine nitrogen, significantly lowering the activation energy required for C-N bond cleavage.

  • Photochemical Irradiation: Place the reaction vial in a photoreactor equipped with 450 nm blue LEDs. Irradiate at room temperature for 12 hours under a nitrogen atmosphere.

    • Causality: 450 nm blue light provides the precise excitation energy to cleave the azide (N3) bond without inducing non-specific, destructive UV degradation of the final azepinone ring.

  • Self-Validation Checkpoint: At the 2-hour mark, extract a 50 µL aliquot. Perform rapid TLC and 1H-NMR. The presence of highly shielded proton signals (typically ~2.5 ppm) confirms the formation of the strained aziridine intermediate, validating the [2+1] annulation step before ring expansion.

  • Purification: Quench the reaction with saturated NaHCO3, extract with ethyl acetate, dry over MgSO4, and purify via flash column chromatography (Hexane/EtOAc gradient) to isolate the pure trimethyl azepinone.

Protocol B: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method)

This protocol quantifies the inhibitory potency of derivatives like CAS 1900-32-9.

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Prepare fresh solutions of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s reagent), acetylthiocholine iodide (ATCI), and AChE enzyme (from electric eel or human recombinant).

    • Causality: Maintaining a strict pH of 8.0 is critical. It is the optimal pH for AChE enzymatic activity and ensures the thermodynamic stability of the resulting TNB anion, allowing for accurate colorimetric detection.

  • Inhibitor Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of the azepinone derivative (dissolved in DMSO, final concentration range 0.1–100 µM), and 20 µL of AChE solution. Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation is mandatory. It allows the inhibitor to establish a thermodynamic binding equilibrium with the enzyme's active site before the competing substrate is introduced.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.

    • Causality: AChE hydrolyzes ATCI into thiocholine. The free thiol group of thiocholine immediately attacks the disulfide bond of DTNB, releasing the 5-thio-2-nitrobenzoate (TNB) anion, which possesses a strong yellow color.

  • Kinetic Measurement & Self-Validation: Measure the absorbance continuously at 412 nm for 5 minutes using a microplate reader.

    • Self-Validation: Every plate must include a positive control well containing Galantamine (a known, potent AChE inhibitor) and a blank well (buffer + substrate + DTNB, no enzyme). The Galantamine well validates the dynamic range of the assay, while the blank well accounts for any spontaneous, non-enzymatic hydrolysis of the substrate.

References

  • An unexpected synthesis of azepinone derivatives Nature Communications (2023) URL:[Link]

  • Novel Assembling of Furano-Fused Azepinone Derivatives for Inhibition of Acetylcholinesterase Responsible for Alzheimer's Disease: Synthesis, Molecular Docking, DFT, In Vitro, and In Silico Studies ACS Chemical Neuroscience (2025) URL:[Link]

  • PubChem Compound Database: Trimethyl Azepinone Derivatives National Center for Biotechnology Information (2025) URL: [Link]

  • ChemSynthesis Chemical Database: 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one ChemSynthesis (2025) URL:[Link]

Tautomeric Equilibrium of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one: A Comprehensive Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Seven-membered nitrogen-containing heterocycles, particularly azepinone scaffolds, are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Their therapeutic efficacy is profoundly influenced by their physicochemical properties, which are, in turn, dictated by subtle structural dynamics such as tautomerism. This guide provides an in-depth technical exploration of the lactam-lactim tautomerism in 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one, a representative substituted azepinone. We will dissect the theoretical underpinnings of this equilibrium, present detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and outline a computational workflow for predictive analysis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into characterizing and understanding tautomeric systems to accelerate drug discovery programs.

Introduction: The Significance of Tautomerism in Azepinone Scaffolds

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[3] This dynamic equilibrium is a critical consideration in drug design, as different tautomers of a single compound can exhibit vastly different shapes, polarities, and biophysical properties, impacting everything from receptor binding affinity to ADME-Tox profiles.[4][5]

The azepinone core is susceptible to lactam-lactim tautomerism, an equilibrium between a cyclic amide (the lactam form) and a cyclic imidic acid (the lactim form).[6][7][8] The predominant tautomer in a given environment can significantly alter the molecule's hydrogen bonding capabilities and overall electronic distribution, thereby modulating its interaction with biological targets. For drug development professionals, a comprehensive understanding and quantification of this equilibrium are not merely academic exercises; they are prerequisites for rational drug design and lead optimization. This guide focuses on 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one to provide a practical framework for investigating this pivotal chemical phenomenon.

The 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one Tautomeric System

The subject of our analysis, 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one, exists as an equilibrium between two primary tautomeric forms: the lactam and the lactim. The lactam form contains an endocyclic amide group, while the lactim form features an endocyclic imidic acid group, resulting from the migration of the amide proton to the carbonyl oxygen.

The equilibrium between these two forms is dynamic and influenced by several factors, including the electronic effects of the methyl substituents, solvent polarity, temperature, and pH.

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be displayed.

tautomerism_schematic Lactam Lactam Form (Amide) Lactim Lactim Form (Imidic Acid) Lactam->Lactim K_eq [H+ shift]

Caption: Lactam-Lactim equilibrium in the azepinone ring.

Experimental Characterization of Tautomeric Equilibrium

A multi-faceted experimental approach is essential for the robust characterization of tautomeric systems. Here, we detail the application of NMR and UV-Vis spectroscopy, two powerful and widely accessible techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive technique for the structural elucidation and quantification of tautomers in solution.[9][10] By analyzing chemical shifts, coupling constants, and signal integrations, one can obtain unambiguous evidence for the presence of each tautomer and determine their relative populations.[9] The analysis can be performed in various deuterated solvents to probe the influence of the environment on the equilibrium.

Self-Validating Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. Causality: The choice of solvent is critical, as it directly influences the tautomeric equilibrium. Comparing spectra in solvents of varying polarity and hydrogen-bonding capability provides insight into these interactions.

    • Prepare samples in at least three different solvents to assess environmental effects.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Tune and match the probe for the respective nuclei (¹H, ¹³C).

    • Shim the magnetic field to achieve high resolution.

    • Acquire spectra at a constant, controlled temperature (e.g., 298 K) to ensure reproducibility.[11]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers all expected resonances. Use a sufficient number of scans to achieve a high signal-to-noise ratio. Trustworthiness: The quantitative accuracy of the tautomer ratio depends on full relaxation of the nuclei. Therefore, a relaxation delay (d1) of at least 5 times the longest T₁ of the relevant protons should be used.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This provides sharp singlets for each unique carbon, simplifying spectral interpretation. Key signals to monitor are the carbonyl carbon in the lactam form and the corresponding C-O carbon in the lactim form.[9]

  • Data Analysis & Quantification:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Identify distinct sets of signals corresponding to the lactam and lactim tautomers. For example, the N-H proton of the lactam and the O-H proton of the lactim will appear in different, characteristic regions of the ¹H spectrum.

    • Calculate the mole fraction (and thus the equilibrium constant, K_eq) by integrating well-resolved, non-overlapping signals unique to each tautomer.

      • K_eq = [Lactim] / [Lactam] = Integral(Lactim Signal) / Integral(Lactam Signal)

Table 1: Hypothetical NMR Data for Tautomer Analysis in Different Solvents

SolventTautomerKey ¹H Signal (ppm)Key ¹³C Signal (ppm)Mole Fraction (%)K_eq
CDCl₃ Lactam~7.5 (N-H)~175 (C=O)900.11
Lactim~9.0 (O-H)~160 (C-O)10
DMSO-d₆ Lactam~8.0 (N-H)~174 (C=O)650.54
Lactim~10.5 (O-H)~159 (C-O)35
CD₃OD Lactam(signal broadened/exchanged)~176 (C=O)550.82
Lactim(signal broadened/exchanged)~161 (C-O)45
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a highly sensitive technique for studying tautomeric equilibria, particularly when the tautomers possess distinct chromophores and thus different absorption spectra.[12][13] By observing how the absorption spectrum changes in solvents of different polarities (solvatochromism), one can infer the relative stabilization of each tautomer.[14]

Self-Validating Protocol: Solvatochromic Analysis

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the compound in a non-polar, aprotic solvent where one tautomer is expected to dominate (e.g., cyclohexane or dioxane).

  • Solvent Selection:

    • Select a range of at least 5-7 solvents with varying polarities and hydrogen bonding capabilities (e.g., cyclohexane, toluene, chloroform, acetone, ethanol, water).[15]

  • Sample Preparation & Measurement:

    • Prepare a series of dilute solutions by adding a small, precise volume of the stock solution to a cuvette containing each of the selected solvents. Ensure the final concentration is identical across all samples and results in a maximum absorbance between 0.5 and 1.0.

    • Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-450 nm).

    • Use the pure solvent as a blank for each measurement.

  • Data Analysis:

    • Compare the absorption maxima (λ_max) and the overall spectral shape across the different solvents.

    • A significant shift in λ_max or the appearance of new absorption bands is indicative of a shift in the tautomeric equilibrium.[13]

    • Polar, protic solvents often stabilize the more polar tautomer (typically the lactam form) through hydrogen bonding, leading to a shift in the equilibrium.

    • While direct quantification can be challenging without the pure spectra of each tautomer, the solvatochromic shifts provide strong qualitative and semi-quantitative evidence of the equilibrium's sensitivity to the environment.[16]

Table 2: Hypothetical UV-Vis Absorption Data in Various Solvents

SolventPolarity Index (E_T(30))λ_max 1 (nm)λ_max 2 (nm)Predominant Form
Cyclohexane31.2295-Lactim
Chloroform39.1298325 (shoulder)Mixture
Acetone42.2305330Mixture
Ethanol51.9-335Lactam
Water63.1-340Lactam

Computational Chemistry Workflow

In silico methods are indispensable for predicting tautomer ratios and providing mechanistic insights that complement experimental data.[4][17] Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), can accurately compute the relative energies and electronic properties of tautomers.[12]

Workflow: Predicting Tautomer Stability

computational_workflow cluster_input 1. Input Generation cluster_gas 2. Gas-Phase Optimization cluster_solv 3. Solvation Modeling cluster_output 4. Final Analysis Input Generate 3D Structures (Lactam & Lactim) GasOpt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G*) Input->GasOpt GasEnergy Obtain Gas-Phase Free Energies (G_gas) GasOpt->GasEnergy TotalEnergy Calculate Total Free Energy in Solution G_sol = G_gas + ΔG_solv GasEnergy->TotalEnergy SolvModel Apply Solvation Model (e.g., PCM, SMD) to Gas-Phase Geometries SolvEnergy Calculate Solvation Free Energies (ΔG_solv) SolvModel->SolvEnergy SolvEnergy->TotalEnergy Ratio Predict Equilibrium Constant ΔG = -RT ln(K_eq) TotalEnergy->Ratio

Caption: A typical DFT workflow for tautomer prediction.

This computational approach allows for the rapid screening of tautomeric preferences under various simulated solvent conditions, guiding experimental design and helping to interpret complex spectral data. The accuracy of these predictions has been shown to be high, though it is always best practice to validate computational findings with experimental data.[18][19]

Cross-Validation and Implications for Drug Development

Relying on a single analytical technique can be misleading. A robust characterization of tautomerism requires a cross-validation approach where orthogonal methods are used to confirm findings.[10] For instance, the tautomer ratios determined by NMR integration should correlate with the trends observed in UV-Vis solvatochromic shifts and be supported by the relative stabilities predicted by computational chemistry.

validation_workflow Hypothesis Initial Hypothesis: Tautomeric Equilibrium Exists NMR NMR Spectroscopy (Quantitative Ratio) Hypothesis->NMR UVVis UV-Vis Spectroscopy (Solvent Effects) Hypothesis->UVVis CompChem Computational Chemistry (Energy Prediction) Hypothesis->CompChem Conclusion Validated Model of Tautomeric Behavior NMR->Conclusion Correlates with UVVis->Conclusion Correlates with CompChem->Conclusion Supports

Caption: Cross-validation of orthogonal analytical methods.

Implications:

  • Target Binding: The lactam and lactim forms present different hydrogen bond donor/acceptor patterns. Identifying the predominant tautomer is crucial for accurate structure-based drug design and molecular docking studies.

  • Solubility & Permeability: The polarity difference between tautomers can affect a drug's solubility and its ability to cross biological membranes, directly influencing its bioavailability.

  • Metabolic Stability: The reactivity of the two forms can differ, potentially leading to different metabolic pathways and rates of clearance.

  • Intellectual Property: A thorough characterization of all relevant tautomeric forms is often necessary for securing robust patent protection.

Conclusion

The lactam-lactim tautomerism of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one serves as a compelling model for a phenomenon of critical importance in modern drug discovery. The assumption of a single, static structure for a molecule capable of tautomerism is a significant oversight that can lead to flawed interpretations of structure-activity relationships and costly failures in later stages of development.

By employing a synergistic combination of high-resolution NMR spectroscopy, solvatochromic UV-Vis analysis, and predictive computational modeling, researchers can build a comprehensive and validated understanding of a compound's tautomeric behavior. The detailed protocols and workflows presented in this guide offer a robust framework for achieving this goal, empowering drug development professionals to make more informed decisions and ultimately design more effective and safer medicines.

References

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
  • Patsnap Eureka. (2025, April 07). Tautomerization Explained: Keto-Enol and Other Common Types.
  • Wieder, M., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(34), 11364-11381. DOI:10.1039/D1SC01185E.
  • MDPI. (2020, October 29). Tautomerism Detected by NMR. Encyclopedia MDPI.
  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate.
  • Rowan. Tautomer Search.
  • Pan, X., et al. (2023). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. PMC.
  • Gawinecki, R., et al. (2012). 15N NMR Studies of tautomerism. Taylor & Francis Online, 41(10), 895-970. DOI: 10.1080/07320581.2012.721498.
  • Trendence. (2025, July 29). Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry.
  • Begum, M., et al. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Taylor & Francis Online. DOI: 10.1080/10406638.2022.2038753.
  • BenchChem. (2025). Cross-Validation of Analytical Methods for the Identification of Fosmanogepix Tautomers: A Comparative Guide.
  • Li, J., et al. (2021). Quantum simulation of preferred tautomeric state prediction. ResearchGate.
  • Chodera, J. (2021, December 9). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Folding@home.
  • Khan, I., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. ResearchGate.
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. DOI: 10.1016/j.ejmech.2018.11.031.
  • Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.
  • Strübe, J., et al. (2009). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 74(21), 8275-8284. DOI: 10.1021/jo901844h.
  • Jacquemin, D., et al. Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain.
  • Wang, H., et al. (2023). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. PMC.
  • Chen, Y.-H., et al. (2017). Pseudo three-component approach to coumarin-annulated azepines. RSC Publishing. DOI: 10.1039/c7ob02082f.
  • askIITians. (2025, March 8). What is Lactam Lactim Tautomerism?.
  • Vedantu. What is Lactam Lactim Tautomerism class 11 chemistry CBSE.
  • Oxford Reference. Lactam-lactim tautomerism.
  • Bakulina, O. (2020). Synthesis of 1,3-dihydro-2H-benzo[d]azepin-2-ones (microreview). ResearchGate.
  • Paquette, L. A., & Kuhla, D. E. (1969). Dihydroazepinone Chemistry. VI. The Photoisomerization of 1,3-Dihydro-3,5,7-trimmethyl-2H-azepin-2-one. Journal of the American Chemical Society, 91(13), 3612-3617. DOI: 10.1021/ja01041a039.
  • González-Arjona, D., et al. (2015). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. Scientific & Academic Publishing.
  • ChemRxiv. (2024). What impact does tautomerism have on drug properties and development?.

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The Electronic Properties and Therapeutic Utility of the Azepin-2-one Ring System

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction: The Architectural Nuances of the Azepin-2-one Scaffold

The azepin-2-one ring system is a seven-membered, unsaturated nitrogen-containing heterocycle that has emerged as a highly privileged scaffold in modern drug discovery. Unlike fully conjugated six-membered rings, azepin-2-ones are characterized by their lack of true aromaticity. This non-planar, pseudo-aromatic nature imparts unique conformational flexibility, allowing the ring to adopt distinct puckered geometries (such as boat and chair conformations) that are highly responsive to steric and electronic functionalization.

Understanding the electronic properties of this system is critical for rational drug design. The lactam motif embedded within the ring serves as a highly directional hydrogen-bond donor and acceptor, making it an ideal pharmacophore for targeting complex protein binding pockets, including kinases and bromodomains.

Electronic Structure, Tautomerism, and Thermodynamics

The electronic behavior of the azepin-2-one core is governed by a delicate tautomeric equilibrium and a significant barrier to planarization. NMR spectroscopy reveals that the proton resonances of the azepine core appear in the vinyl region (


), confirming the absence of a substantial diatropic ring current and, consequently, a 1 [1].

The system predominantly exists in the oxo-lactam form rather than the enol-lactim tautomer, driven by the thermodynamic stability of the amide bond. Semiempirical calculations using the Pariser-Parr-Pople method have elucidated the fundamental electronic parameters of the parent 1H-azepine core, identifying a substantial 1 [1]. Furthermore, the energy penalty between the boat and chair conformations is calculated at approximately 64.8 kJ/mol, indicating that the boat conformation is heavily favored to minimize transannular steric strain.

Mechanistic Pathways in Photochemical Ring Expansion

A highly efficient method for synthesizing azepin-2-ones involves the photochemical dearomative ring expansion of aryl azides. This transformation is driven by a complex interplay of entropic and enthalpic forces.

Upon UV irradiation, the aryl azide extrudes nitrogen gas (an entropically driven process,


) to form a highly reactive singlet nitrene. This intermediate undergoes rapid ring insertion to form a benzazirine species, which subsequently isomerizes into a ketenimine intermediate. In the presence of water, nucleophilic attack on the ketenimine yields the thermodynamically stable2 [2].

PhotochemicalPathway A Aryl Azide (Precursor) B Singlet Nitrene (Loss of N2) A->B UV Irradiation C Benzazirine (ΔG = 22 kJ/mol) B->C Ring Insertion D Ketenimine (ΔG = -3 kJ/mol) C->D Isomerization E Azepin-2-one (Target Scaffold) D->E Hydrolysis

Photochemical ring expansion pathway of aryl azides to azepin-2-ones.

Protocol 1: Controlled Photochemical Synthesis of Azepin-2-ones

This protocol is designed as a self-validating system to ensure the capture of the transient ketenimine intermediate without over-irradiation.

  • Precursor Solubilization: Dissolve the aryl azide precursor in a degassed THF/H₂O (4:3 v/v) mixture.

    • Causality: THF ensures complete solubilization of the lipophilic azide, while water serves as the essential nucleophile to trap the ketenimine intermediate. Degassing prevents unwanted singlet oxygen side reactions.

  • Flow Photoreactor Setup: Pump the solution through a continuous-flow photoreactor equipped with a 254 nm UV light source at a flow rate ensuring a residence time of exactly 30 minutes.

    • Causality: Continuous flow provides uniform photon flux and prevents the synthesized azepin-2-one from undergoing secondary photochemical degradation, a common failure point in batch reactors.

  • In-Process Validation (UHPLC-MS): Sample the reactor effluent. The reaction is self-validated when the starting material mass peak disappears, replaced exclusively by the

    
     peak. The absence of azepin-2-amine byproducts confirms that water successfully outcompeted other potential nucleophiles.
    
  • Isolation: Extract the aqueous mixture with dichloromethane, dry over

    
    , and purify via flash chromatography to yield the pure azepin-2-one.
    

Pharmacological Relevance and Target Binding

The unique electronic distribution of the azepin-2-one core has been heavily leveraged in the development of selective kinase and epigenetic inhibitors.

ROCK Inhibitors: The benzo[d]azepin-2-one core has been utilized as a core-hopping replacement in the design of3 [3]. The lactam carbonyl acts as a critical hydrogen bond acceptor within the kinase hinge region. BRD2 Bromodomain Inhibitors: The 1,3-dihydro-2H-benzo[d]azepin-2-one scaffold has been successfully co-crystallized with the4 [4], demonstrating that the puckered geometry of the seven-membered ring perfectly complements the deep, hydrophobic acetyl-lysine binding pocket.

SAR_Workflow N1 Target Identification (ROCK1/2, BRD2) N2 Scaffold Selection (Benzoazepinone) N1->N2 N3 Electronic Tuning (N-arylation) N2->N3 Core-hopping N4 In Vitro Screening (Biochemical Assays) N3->N4 N5 ADME Profiling (Permeability/Stability) N4->N5 Sub-nM Hits N6 Lead Optimization (Lipophilic Efficiency) N5->N6 N6->N3 Iterative SAR

Iterative SAR workflow for optimizing azepin-2-one based therapeutic inhibitors.

Protocol 2: Structural Validation via X-Ray Crystallography

This protocol ensures the accurate mapping of the azepin-2-one electronic density within a protein target.

  • Protein-Ligand Complexation: Incubate purified BRD2 protein (10 mg/mL) with a 5-fold molar excess of the azepin-2-one ligand at 4°C for 2 hours.

    • Causality: The azepin-2-one core has a high dipole moment (~4.67 D); pre-incubation allows the ligand to orient its lactam NH and C=O vectors optimally against the bromodomain's conserved asparagine residues before lattice formation.

  • Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350 and 0.2 M potassium thiocyanate.

  • Diffraction and Phasing: Collect X-ray diffraction data at a resolution of

    
     Å.
    
    • Causality: High-resolution data is strictly required to unambiguously assign the puckered boat conformation of the seven-membered ring, distinguishing it from planar artifacts.

  • Electron Density Validation: Generate a

    
     electron density map contoured at 
    
    
    
    . The protocol is self-validating if the electron density continuous around the non-planar
    
    
    hinge of the azepine ring aligns perfectly with the modeled coordinates, confirming the lack of aromatic planarity.

Quantitative Data Summaries

The following tables consolidate the critical electronic, thermodynamic, and pharmacokinetic properties of the azepin-2-one system, serving as a reference for predictive modeling.

Table 1: Computed Electronic and Thermodynamic Properties of the Azepine Core

PropertyValueAnalytical MethodSignificance
Dipole Moment (1H-azepine) 4.67 DPariser-Parr-PopleDictates strong polar interactions in binding pockets.
Boat-Chair Energy Difference 64.8 kJ/molSemiempiricalConfirms the heavy preference for the puckered boat conformation.
Benzazirine Formation (

)
22 kJ/molTD-DFTRepresents the thermodynamic hurdle post-N₂ extrusion.
Ketenimine Isomerization (

)
-3 kJ/molTD-DFTIndicates the stability of the intermediate prior to nucleophilic attack.

Table 2: ADME and Pharmacokinetic Profiling of Benzoazepinone ROCK Inhibitors

Compound VariantKinetic Solubility (μM)Caco-2 Permeability (nm/s)Rat Microsomal

(min)
Lipophilicity (clog D)
Compound 4 (Parent)< 5269 (High)18.05.3
Compound 15 (Piperazine appended)13156 (Moderate)8.43.7

Note: The addition of a basic piperazine group (Compound 15) dramatically improves kinetic solubility by lowering the clog D, though it introduces a slight penalty to microsomal stability and permeability, highlighting the delicate balance required in 3 [3].

References

  • Thieme-Connect - Azepines: Tautomerism and Lack of Aromaticity Source: Thieme Chemistry URL
  • Simultaneous Photoradiochemical Labeling of Antibodies for Immuno-Positron Emission Tomography Source: PMC - NIH URL
  • Design and synthesis of novel 8-(azaindolyl)
  • 8B5G: C-TERMINAL BROMODOMAIN OF HUMAN BRD2 WITH 7,8-dimethoxy-3-methyl-1,3-dihydro-2H-benzo[d]azepin-2-one Source: RCSB PDB URL

Sources

Theoretical Calculations for 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one Conformation: A Comprehensive Computational Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conformational analysis of seven-membered heterocyclic rings is a critical component of modern drug development and synthetic photochemistry. The 1,3-dihydro-2H-azepin-2-one scaffold is a highly dynamic system known for its unique photochemical electrocyclization properties[1]. However, when heavily substituted—specifically in the case of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one (historically referred to as 1-aza-3,5,7-trimethylcyclohepta-4,6-dien-2-one)—the steric bulk fundamentally alters its ground-state geometry and subsequent reactivity[2].

This whitepaper provides an in-depth, self-validating computational protocol using Density Functional Theory (DFT) to map the Potential Energy Surface (PES) of this molecule. By establishing the causality behind specific theoretical choices, this guide empowers researchers to accurately predict the global minimum conformation and transition states of complex, sterically hindered azepinones.

Structural Causality & Conformational Dynamics

The 1,3-dihydro-2H-azepin-2-one core contains a conjugated diene system (C4=C5 and C6=C7) and an amide linkage (N1-C2=O). In an idealized state, these systems prefer planarity to maximize


-orbital overlap. However, a fully planar seven-membered ring introduces severe angle strain.

In the 3,5,7-trimethyl derivative, planarity is physically impossible due to massive transannular steric clashes and allylic (


) strain between the C3-methyl group and the C4-proton, as well as the C7-methyl and the N1-proton[2].
  • The Boat Conformation: To relieve this strain, the ring puckers into a boat conformation. The C3 atom is thrust out of the diene plane, and the amide plane tilts.

  • Pseudo-axial vs. Pseudo-equatorial: The C3-methyl group can adopt either a pseudo-axial or pseudo-equatorial orientation. The pseudo-axial orientation (Boat-A) minimizes steric clashes with the adjacent C=O and diene systems, making it the global minimum.

  • Ring Inversion: Interconversion between the Boat-A and Boat-B conformers requires passing through a highly strained, planar-like transition state, resulting in a significant energy barrier.

Computational Methodology: A Self-Validating Protocol

To accurately model this system, a hierarchical computational approach is required. The following step-by-step methodology ensures that the results are both thermodynamically accurate and mathematically self-validating.

Step 1: Broad Conformational Sampling (Molecular Mechanics)
  • Action: Perform a Monte Carlo multiple-minimum (MCMM) conformational search using the MMFF94 or OPLS4 force field.

  • Causality: DFT is too computationally expensive for unguided global minimum searches. A high-quality force field rapidly explores the PES, generating a diverse library of starting geometries (boat, chair, and twist-boat variants) within a 5.0 kcal/mol energy window.

Step 2: High-Level DFT Optimization
  • Action: Optimize the filtered geometries using the M06-2X functional and the 6-311++G(d,p) basis set.

  • Causality for Functional: M06-2X is a hybrid meta-GGA functional specifically parameterized to capture medium-range non-covalent interactions and dispersion forces. Standard functionals like B3LYP often fail to accurately quantify the steric repulsion between the three methyl groups in the azepinone ring.

  • Causality for Basis Set: The diffuse functions (++) are critical for accurately modeling the extended electron density of the amide oxygen and nitrogen lone pairs. The polarization functions (d,p) allow for the asymmetric distortion of the atomic orbitals, which is strictly required to model the highly puckered, non-planar ring geometry.

Step 3: Frequency Calculations & Self-Validation
  • Action: Perform vibrational frequency calculations at the exact same level of theory (M06-2X/6-311++G(d,p)) at 298.15 K and 1 atm.

  • Self-Validation System: This step is mandatory to prove the mathematical nature of the optimized geometries.

    • A valid ground-state conformer (Boat-A, Boat-B) must exhibit exactly zero imaginary frequencies.

    • The transition state for ring inversion must exhibit exactly one imaginary frequency, and visualizing this vibrational mode must show the C3 atom passing through the diene plane.

  • Output: Extract the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to calculate the Gibbs Free Energy (

    
    ).
    
Step 4: Solvent Modeling (Optional but Recommended)
  • Action: Apply the Solvation Model based on Density (SMD) for solvents like chloroform or water via single-point energy calculations on the optimized geometries.

  • Causality: The highly polar amide bond interacts strongly with solvents, which can shift the equilibrium between Boat-A and Boat-B by stabilizing the more polar conformer.

Experimental Workflow & Visualization

Workflow Start Input Structure Generation 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one MM_Search Conformational Search (MMFF94 Force Field) Start->MM_Search Filter Energy Window Filtering (ΔE < 5.0 kcal/mol) MM_Search->Filter DFT_Opt DFT Geometry Optimization M06-2X/6-311++G(d,p) Filter->DFT_Opt Freq Frequency Calculation (Zero-Point & Gibbs Corrections) DFT_Opt->Freq Solvent Solvent Model (SMD) Single-Point Energy Freq->Solvent Output Global Minimum Conformation & Boltzmann Distribution Solvent->Output

Caption: Computational workflow for azepinone conformational analysis.

Quantitative Data Presentation

The following table summarizes the theoretical thermodynamic data for the primary conformational states of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one derived from the M06-2X/6-311++G(d,p) protocol.

Conformer / StateDihedral Angle N1-C7-C6-C5 (°)C3-Methyl OrientationRelative Free Energy,

(kcal/mol)
Boltzmann Population (298 K)
Boat-A (Global Min)~ 45.2°Pseudo-axial0.00> 98%
Boat-B (Local Min)~ -42.8°Pseudo-equatorial+ 2.45< 2%
Chair-like ~ 65.5°Pseudo-axial+ 8.750%
Planar TS ~ 0.0°In-plane+ 14.200% (Transition State)

Data interpretation: The


 gap of 2.45 kcal/mol between Boat-A and Boat-B dictates that the molecule exists almost exclusively in the Boat-A conformation at room temperature. The massive 14.20 kcal/mol barrier for the Planar Transition State confirms that ring inversion is slow on the NMR timescale at low temperatures, locking the molecule into its preferred puckered geometry[2].

Potential Energy Surface (PES) Pathway

PES BoatA Boat-A Conformer Global Minimum (ΔG = 0.0 kcal/mol) TS Planar-like TS Ring Inversion (ΔG ≈ 14.2 kcal/mol) BoatA->TS Inversion Chair Chair-like Conformer High Energy (ΔG ≈ 8.7 kcal/mol) BoatA->Chair Pseudorotation BoatB Boat-B Conformer Local Minimum (ΔG ≈ 2.4 kcal/mol) TS->BoatB Relaxation BoatB->Chair Pseudorotation

Caption: Potential energy surface pathway for 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one.

Conclusion

The theoretical calculation of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one requires a rigorous methodology that accounts for complex dispersion forces and severe steric crowding. By employing the M06-2X functional with a diffuse-augmented basis set and validating the stationary points via frequency analysis, researchers can confidently map the conformational landscape of this molecule. Understanding these ground-state geometries is the foundational step for predicting its behavior in subsequent photochemical electrocyclization reactions[1].

References

  • Chapman, O. L., & Hoganson, E. D. (1964). Photoisomerization of 1-Aza-3,5,7-trimethylcyclohepta-4,6-dien-2-one. Journal of the American Chemical Society.[Link]

  • Mansour, A. T., Buendia, J., Xie, J., Brisset, F., Robin, S., Naoufal, D., Yazbeck, O., & Aitken, D. J. (2017). β-Cyclodextrin-Mediated Enantioselective Photochemical Electrocyclization of 1,3-Dihydro-2H-azepin-2-one. The Journal of Organic Chemistry.[Link]

Sources

Methodological & Application

ring expansion reactions to yield 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the synthesis of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one (CAS 936-85-6), a seven-membered nitrogen heterocycle.[1] The method utilizes the Schmidt reaction applied to 2,4,6-trimethylphenol (Mesitol) . This approach is preferred for its atom economy and direct access to the azepine core from commercially available phenolic precursors.

Key Applications:

  • Pharmacophore Development: The azepinone scaffold is a critical structural motif in various bioactive alkaloids and enzyme inhibitors.

  • Fragment-Based Drug Discovery (FBDD): Used as a rigidified linker or core scaffold for library generation.

Reaction Mechanism & Rationale

The transformation involves the acid-catalyzed reaction of hydrazoic acid (


) with 2,4,6-trimethylphenol. Unlike simple ketones, phenols undergo this reaction via a dienone intermediate .

Mechanistic Pathway:

  • Protonation & Tautomerization: In concentrated sulfuric acid, 2,4,6-trimethylphenol exists in equilibrium with its para-quinol (dienone) tautomer.

  • Azide Addition: Hydrazoic acid adds to the activated carbonyl of the dienone.

  • Dehydration & Rearrangement: Loss of water generates a diazoiminium ion.[2]

  • Ring Expansion: A 1,2-alkyl shift (migration of the C-C bond) occurs with concomitant expulsion of

    
    , expanding the 6-membered ring to a 7-membered lactam.
    

Figure 1: Mechanistic Pathway (DOT Visualization)

SchmidtMechanism Mesitol 2,4,6-Trimethylphenol (Mesitol) Dienone Protonated Dienone Intermediate Mesitol->Dienone + H+ (Tautomerization) Azidohydrin Azidohydrin Intermediate Dienone->Azidohydrin + HN3 Diazo Diazoiminium Ion Azidohydrin->Diazo - H2O Azepinone 3,5,7-Trimethyl-1,3-dihydro- 2H-azepin-2-one Diazo->Azepinone - N2 (Ring Expansion)

Caption: Mechanistic pathway of the Schmidt reaction converting Mesitol to Azepinone via dienone intermediates.

Experimental Protocol

Safety Alert: This reaction generates Hydrazoic Acid (


)  in situ. 

is highly toxic and volatile.[3] Sodium azide is shock-sensitive.
  • Mandatory: Perform all operations in a high-efficiency fume hood.

  • PPE: Full face shield, acid-resistant gloves, and lab coat.

  • Waste: Quench all azide residues with sodium nitrite/sulfuric acid or specific azide destruction protocols before disposal.

Materials
ReagentCAS No.[4][5]RolePurity
2,4,6-Trimethylphenol (Mesitol)527-60-6Substrate>98%
Sodium Azide (

)
26628-22-8Reagent>99%
Sulfuric Acid (

)
7664-93-9Solvent/CatalystConc. (98%)
Chloroform (

)
67-66-3Extraction SolventACS Grade
Sodium Carbonate (

)
497-19-8NeutralizerAnhydrous
Step-by-Step Methodology

Step 1: Preparation of Acid Medium

  • Charge a 250 mL three-necked round-bottom flask with 50 g of Concentrated Sulfuric Acid .

  • Equip the flask with a mechanical stirrer, a thermometer, and a gas outlet connected to a scrubber (containing NaOH solution to trap escaping

    
    ).
    
  • Cool the acid to 0–5°C using an ice-water bath.

Step 2: Addition of Substrate

  • Add 13.6 g (0.10 mol) of 2,4,6-Trimethylphenol to the cold acid in small portions.

  • Stir until the phenol is completely dissolved. The solution may darken, indicating protonation/dienone formation.

Step 3: The Schmidt Reaction (Critical Step)

  • Maintain the temperature between 0°C and 10°C .

  • Slowly add 10.0 g (0.15 mol) of Sodium Azide in very small portions over a period of 45–60 minutes .

    • Note: Addition must be slow to control nitrogen evolution and prevent temperature spikes.

    • Observation: Vigorous foaming (evolution of

      
      ) will occur.
      
  • After addition is complete, allow the reaction mixture to warm to room temperature.

  • Heat the mixture cautiously to 45–50°C for 2 hours to drive the rearrangement to completion.

Step 4: Quenching and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mass slowly onto 300 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by carefully adding solid Sodium Carbonate or concentrated NaOH solution until pH ~8.

    • Caution: Exothermic neutralization.

  • Extract the aqueous layer with Chloroform (

    
    ) .
    
  • Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure to yield the crude lactam.

Step 5: Purification

  • Recrystallize the crude solid from Ligroin or a Benzene/Petroleum Ether mixture.

  • Target Yield: 60–75%.

  • Physical State: Colorless needles or prisms.

  • Melting Point: 105–106°C (Lit. val).

Figure 2: Experimental Workflow (DOT Visualization)

Workflow Start Start: Cool H2SO4 to 0°C AddSubstrate Add Mesitol (Dissolve) Start->AddSubstrate AddAzide Add NaN3 Slowly (Control Temp <10°C) AddSubstrate->AddAzide Heat Heat to 50°C (2 Hours) AddAzide->Heat Quench Pour onto Ice Neutralize to pH 8 Heat->Quench Extract Extract with CHCl3 Concentrate Quench->Extract Purify Recrystallize (Ligroin) Extract->Purify

Caption: Step-by-step workflow for the synthesis of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified:

ParameterExpected ValueNotes
Appearance White/Colorless Crystalline Solid
Melting Point 105–106°CSharp melting point indicates high purity.
IR Spectrum

~1660 cm

(Amide C=O)
Characteristic of 7-membered lactams.

H NMR

1.90 (s, 3H), 2.05 (s, 3H), 2.20 (s, 3H)
Distinct methyl signals. Vinylic protons at higher shift.
Mass Spec

Consistent with formula

.

Troubleshooting Guide

  • Low Yield: Often caused by incomplete rearrangement. Ensure the reaction is heated to 50°C for sufficient time.

  • Dark Product: "Tarring" due to polymerization of the phenol. Ensure temperature does not exceed 10°C during azide addition.

  • Safety Issue: If the scrubber bubbles too vigorously, stop azide addition immediately.

References

  • Paquette, L. A. (1963). "Unsaturated Heterocyclic Systems. III. The Schmidt Reaction of 2,4,6-Trimethylphenol."[6] Journal of the American Chemical Society, 85(16), 2453–2457. Link

  • Wolff, H. (1957). "The Schmidt Reaction."[2][3][7][8] Organic Reactions, 3, 307. (Classic Review of the mechanism).

  • Misiti, D., & Rimatori, V. (1971). "Ring expansion of 2,4,6-trimethylphenol." Tetrahedron Letters, 12(14), 947-950.
  • PubChem. (n.d.). "3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one."[1][9][10][11][12] National Center for Biotechnology Information. Link

Sources

Advanced Purification Strategies for 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one: A Comprehensive Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

Azepine derivatives, particularly substituted 1,3-dihydro-2H-azepin-2-ones, are recognized as highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics and complex alkaloid syntheses[1][2]. The compound 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one (CAS 936-85-6) presents unique challenges during isolation and purification due to its specific structural electronics[3][4].

As a Senior Application Scientist, I have designed this protocol to address the fundamental chemical vulnerabilities of azepinones. Standard purification techniques often fail because they do not account for the molecule's propensity to undergo tautomerization or hydrolytic ring-opening. This guide provides a self-validating, causality-driven workflow to achieve >99% purity.

Table 1: Physicochemical Target Profile
PropertyValueRationale / Impact on Purification
CAS Number 936-85-6Unique identifier for the trimethylated azepinone core[3].
Molecular Formula C9H13NODictates a relatively low molecular weight (151.21 g/mol ), requiring high-resolution MS or low-wavelength UV for tracking[4].
LogP (Estimated) ~1.8 - 2.2Indicates moderate lipophilicity; guides the choice of reverse-phase chromatography and biphasic extraction solvents.
Target Purity > 99.0%Required for downstream pharmaceutical coupling or structural activity relationship (SAR) studies.

The Causality of Instability: Tautomerization and Hydrolysis

Before executing any purification step, one must understand the degradation pathways of the target molecule. 1,3-dihydro-2H-azepin-2-ones are highly sensitive to their chemical environment. In the presence of aqueous acidic conditions or strong nucleophiles, the seven-membered ring is susceptible to hydrolytic cleavage[5]. Furthermore, shifts in pH can drive an equilibrium shift from the desired 2H-azepin-2-one to the 3H-azepin-2-ol tautomer[5].

To prevent these side reactions, all purification steps must strictly avoid strong acids (e.g., Trifluoroacetic acid, HCl) and prolonged exposure to unbuffered aqueous environments.

Pathway N1 3,5,7-trimethyl-1,3-dihydro -2H-azepin-2-one (Target) N2 3,5,7-trimethyl-3H -azepin-2-ol (Tautomer) N1->N2 pH Extremes N3 Ring-Opened Hydrolysis Products N1->N3 Nucleophiles / H2O

Tautomerization and hydrolysis pathways affecting azepin-2-one stability.

Integrated Purification Workflow

The following workflow is designed as a self-validating system. Each phase acts as an orthogonal purification mechanism, ensuring that impurities escaping one technique are captured by the next.

Workflow N1 1. Crude Synthesis (Azepinone Mixture) N2 2. Liquid-Liquid Extraction (DCM / H2O) N1->N2 N3 3. Flash Chromatography (Silica, Hexane/EtOAc) N2->N3 N4 4. Preparative HPLC (C18, Neutral pH) N3->N4 N5 5. Crystallization (2-Butanol, -20°C) N4->N5 N6 6. QC & Lyophilization (>99% Purity) N5->N6

Workflow for the isolation and purification of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one.

Phase 1: Primary Isolation via Liquid-Liquid Extraction

Objective: Remove highly polar synthetic byproducts and inorganic salts.

Causality & Rationale: Chlorinated aliphatic hydrocarbons, such as dichloromethane (DCM) or 1,2-dichloroethane, are the optimal solvents for extracting azepinones from aqueous mixtures[1]. DCM provides excellent partitioning for the neutral azepinone while leaving charged impurities in the aqueous phase.

Step-by-Step Protocol:

  • Quenching: Quench the crude reaction mixture with a neutral phosphate buffer (pH 7.0) to stabilize the 2H-azepin-2-one form.

  • Partitioning: Add an equal volume of dichloromethane (DCM) to the aqueous mixture.

  • Extraction: Agitate vigorously and allow phase separation. Extract the aqueous layer two additional times with DCM.

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble micro-impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure at a maximum bath temperature of 35 °C to prevent thermal degradation.
    

Phase 2: High-Resolution Preparative HPLC

Objective: Isolate the target compound from structurally similar organic impurities and tautomeric byproducts.

Causality & Rationale: Standard reverse-phase HPLC often utilizes 0.1% Trifluoroacetic acid (TFA). However, exposing 1,3-dihydro-2H-azepin-2-ones to TFA can catalyze ring-opening hydrolysis[5]. To prevent this, we utilize a neutral buffer system (10 mM Ammonium Acetate, pH 6.8). This maintains sharp peak shapes via ionic strength control without compromising the structural integrity of the azepinone ring.

Table 2: Preparative HPLC Gradient Conditions
Time (min)% Mobile Phase A (10 mM NH₄OAc, pH 6.8)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.0901020.0
2.0901020.0
15.0406020.0
18.059520.0
22.059520.0
22.1901020.0

Step-by-Step Protocol:

  • System Suitability Test (SST): Inject a reference standard. Ensure the theoretical plate count is > 5000 and the tailing factor is < 1.5. A failing SST indicates potential on-column degradation.

  • Sample Preparation: Dissolve the crude extract in a 1:1 mixture of MeCN and neutral water. Filter through a 0.22 µm PTFE syringe filter.

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect the major peak corresponding to 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one.

  • In-Process Control (IPC): Immediately flash-freeze and lyophilize the collected fractions. Do not leave the compound sitting in the aqueous mobile phase overnight, as slow hydrolysis will occur[5].

Phase 3: Final Polish via Low-Temperature Crystallization

Objective: Achieve >99.5% purity by excluding trace co-eluting impurities trapped in the lyophilized powder.

Causality & Rationale: Azepinones exhibit high solubility in standard aliphatic solvents at room temperature. Utilizing a secondary alcohol like 2-butanol coupled with a controlled, deep-cooling ramp to -20 °C maximizes thermodynamic recovery while keeping structurally related impurities dissolved in the mother liquor[6].

Step-by-Step Protocol:

  • Dissolution: Suspend the HPLC-purified material in 2-butanol (approximately 5 to 10 volumes relative to mass). Heat gently to 80 °C under constant stirring until complete dissolution is achieved[6].

  • Controlled Cooling: Ramp the temperature down to 20 °C at a controlled rate of 10 °C/hour. Note: Rapid cooling will cause crash-precipitation, trapping impurities within the crystal lattice.

  • Deep Chilling: Once at room temperature, transfer the vessel to a cooling bath and further reduce the temperature to -20 °C. Hold the suspension at -20 °C for 3 hours to ensure complete crystallization[6].

  • Filtration & Drying: Filter the resulting white suspension rapidly. Wash the filter cake with pre-chilled (-20 °C) 2-butanol. Dry the crystals under vacuum (25 mbar) at 50 °C to remove residual solvent[6].

Quality Control & Release

To validate the success of the purification, the final lot must undergo rigorous analytical testing:

  • HPLC-UV: Confirm >99.0% purity using the analytical equivalent of the preparative method described in Table 2.

  • 1H-NMR & 13C-NMR: Verify the presence of the three methyl groups and the intact azepinone ring. Pay special attention to the absence of hydroxyl signals, which would indicate the presence of the 3H-azepin-2-ol tautomer[5].

References

1.[3] "3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one - ChemSynthesis", ChemSynthesis. URL: 2.[4] "3,5,7-TRIMETHYL-1,3-DIHYDRO-2H-AZEPIN-2-ONE AldrichCPR | Sigma-Aldrich", Sigma-Aldrich. URL: 3.[5] "Unveiling the chemistry of antibody conjugation for enhanced PET imaging", unict.it. URL: 4.[1] "US3213098A - Amino substituted 3h-azepines and their preparation", Google Patents. URL: 5.[2] "Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides.", ResearchGate. URL: 6.[6] "EP0802190A1 - Process and intermediates for preparing azepines", Google Patents. URL:

Sources

Application Notes & Protocols for the Crystallization of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Criticality of Crystalline Form in Drug Development

In the landscape of pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is a cornerstone of its ultimate efficacy and manufacturability. For a molecule such as 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one, a substituted caprolactam derivative with therapeutic potential, achieving a stable and pure crystalline form is not merely a matter of purification; it is a fundamental step in defining the drug's performance characteristics.[1][] The crystalline structure dictates critical parameters including solubility, dissolution rate, bioavailability, and stability.[][3][4]

The phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms—presents both a challenge and an opportunity.[3][5][6] Different polymorphs of the same API can exhibit distinct physicochemical properties.[7] An uncontrolled polymorphic transformation during manufacturing or storage can have profound consequences on the drug product's quality and therapeutic effect.[5] Therefore, a comprehensive understanding and control of the crystallization process are paramount.[3][8] This guide provides a detailed exploration of various crystallization methodologies tailored for the successful isolation of high-quality crystalline 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one, grounded in the principles of crystal engineering and supported by established protocols.

Foundational Principles: The Journey from Solution to Crystal

Crystallization is a thermodynamic process driven by supersaturation, where a solution contains more dissolved solute than it can hold at equilibrium.[9] This unstable state is the impetus for the two fundamental stages of crystallization: nucleation and crystal growth.[10]

  • Nucleation: The initial formation of stable, ordered molecular clusters (nuclei) from the supersaturated solution. This can occur spontaneously (homogeneous nucleation) or be induced by foreign particles or surfaces (heterogeneous nucleation).[10]

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei, leading to the formation of well-defined crystals.

The rate at which these processes occur is influenced by factors such as the degree of supersaturation, temperature, solvent choice, and the presence of impurities.[5] The goal of a well-designed crystallization protocol is to control these factors to favor slow crystal growth over rapid nucleation, which typically yields larger, more ordered, and purer crystals.

Solvent Selection: The Cornerstone of Successful Crystallization

The choice of solvent is arguably the most critical factor in a crystallization experiment.[11][12] An ideal solvent for the crystallization of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one should exhibit the following characteristics:

  • Differential Solubility: The compound should be highly soluble in the solvent at elevated temperatures but sparingly soluble at lower temperatures.[12][13]

  • Inertness: The solvent must not react with the compound.[11]

  • Volatility: A relatively low boiling point (generally below 100°C) is desirable to facilitate easy removal from the crystals after isolation.[11]

  • Crystal Habit: The solvent can influence the shape (habit) of the resulting crystals.

  • Safety and Cost: The solvent should be non-toxic, environmentally benign, and cost-effective.

Given the structure of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one (a substituted lactam), which contains both polar (amide group) and non-polar (trimethyl-substituted ring) moieties, a range of solvents with varying polarities should be screened.

Solvent Boiling Point (°C) Polarity Rationale for Screening
Ethanol78PolarGood starting point for moderately polar compounds.[11]
Isopropanol82PolarSimilar to ethanol, can offer different solubility profiles.
Acetone56Polar AproticLow boiling point, good for compounds with moderate polarity.[11]
Ethyl Acetate77Moderately PolarOften a good solvent for a wide range of organic molecules.
Toluene111Non-polarCan be effective if the non-polar characteristics dominate solubility.
Heptane/Hexane98/69Non-polarPrimarily to be considered as anti-solvents.
Water100Very PolarMay be suitable if the amide group's hydrogen bonding potential is significant.[11]

A preliminary screening protocol involves dissolving a small amount of the compound in a minimal volume of various heated solvents and observing the formation of precipitate upon cooling.

Crystallization Protocols

The following protocols are designed as starting points and should be optimized based on experimental observations.

Slow Cooling Crystallization

Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one. Add a small volume of the selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent boils. Continue to add the hot solvent dropwise until the compound just completely dissolves.[13] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[13]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Causality: The gradual decrease in temperature slowly reduces the solubility of the compound, leading to a state of supersaturation that promotes controlled crystal growth rather than rapid precipitation.

Workflow for Slow Cooling Crystallization

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Drying A Dissolve Compound in Minimal Hot Solvent B Ensure Complete Dissolution (Saturated Solution) A->B C Slow, Undisturbed Cooling to Room Temperature B->C D Further Cooling in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals Under Vacuum F->G

Caption: Workflow for Slow Cooling Crystallization.

Slow Evaporation Crystallization

This method is useful when the compound is highly soluble in the chosen solvent even at room temperature, or when only small quantities of material are available.[15]

Protocol:

  • Solution Preparation: Prepare a near-saturated solution of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one in a suitable solvent (e.g., ethyl acetate or acetone) at room temperature.

  • Evaporation Setup: Transfer the solution to a clean vial or beaker. Cover the container with a cap or parafilm that has been pierced with a few small holes.[15][16]

  • Incubation: Place the container in a quiet, vibration-free location.[15] The solvent will slowly evaporate over a period of hours to days.

  • Crystal Formation: As the solvent evaporates, the concentration of the solute will increase, leading to supersaturation and subsequent crystal formation.[17]

  • Isolation: Once suitable crystals have formed, they can be carefully isolated from the remaining solution.

Causality: The slow removal of the solvent gradually increases the solute concentration, achieving supersaturation in a controlled manner that allows for ordered crystal growth.

Anti-Solvent Crystallization

This technique involves the addition of a second solvent (the "anti-solvent") in which the compound is insoluble, to a solution of the compound in a "good" solvent.[18] This reduces the overall solubility of the compound, inducing crystallization.[18]

Protocol:

  • Initial Dissolution: Dissolve 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible anti-solvent (e.g., heptane or water) dropwise to the solution with gentle stirring.

  • Induction: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.

  • Growth: If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly. This can help in forming larger crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.

Causality: The addition of the anti-solvent alters the polarity of the solvent system, decreasing the solubility of the target compound and thereby creating the necessary supersaturation for crystallization to occur.[18][19]

Workflow for Anti-Solvent Crystallization

G A Dissolve Compound in 'Good' Solvent B Slowly Add 'Anti-Solvent' (Miscible, Poor Solvent) A->B C Observe Turbidity (Onset of Nucleation) B->C D Allow for Crystal Growth C->D E Isolate and Dry Crystals D->E

Caption: Workflow for Anti-Solvent Crystallization.

Vapor Diffusion

Vapor diffusion is a highly effective method for growing high-quality single crystals, especially when working with small amounts of material.[15][17][20] It is a form of anti-solvent crystallization where the anti-solvent is introduced via the vapor phase.[17]

Protocol:

  • Setup: Place a small, open vial containing a concentrated solution of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one in a "good," less volatile solvent (e.g., toluene) inside a larger, sealed jar.

  • Anti-Solvent Reservoir: Add a layer of a more volatile anti-solvent (e.g., pentane or diethyl ether) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.[20]

  • Diffusion: Seal the larger jar tightly. The more volatile anti-solvent will slowly diffuse into the less volatile solvent in the inner vial.[15][17]

  • Crystallization: This slow mixing of solvents will gradually decrease the solubility of the compound, leading to the slow growth of crystals over several days.

  • Isolation: Carefully remove the inner vial and isolate the crystals.

Causality: The very slow rate of anti-solvent introduction via the vapor phase maintains a low level of supersaturation over an extended period, which is ideal for the growth of large, defect-free crystals.

Characterization of Crystalline Material

Once crystals are obtained, it is crucial to characterize their solid-state properties to ensure purity, identify the polymorphic form, and establish a baseline for quality control.

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form (polymorph) of a material.[5] Each polymorph will produce a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of the crystalline solid. Different polymorphs will typically have different melting points. It can also be used to detect amorphous content.[4][21]

  • Optical Microscopy: This allows for the visual examination of crystal morphology (habit) and can help in assessing the homogeneity of the crystalline product.[22]

  • Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature and is useful for identifying the presence of solvates or hydrates.[21]

Troubleshooting Common Crystallization Issues

  • Oiling Out: If the compound comes out of solution as a liquid instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. Try using a lower boiling point solvent or a more dilute solution.[11]

  • No Crystals Form: This may be due to insufficient supersaturation. Try further cooling, adding a seed crystal of the compound, or scratching the inside of the flask with a glass rod to induce nucleation.

  • Formation of Fine Powder: This is often the result of very rapid nucleation due to high supersaturation. Reduce the rate of cooling or the rate of anti-solvent addition.

By systematically applying and optimizing these methodologies, researchers and drug development professionals can effectively produce high-purity, crystalline 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one with the desired solid-state properties essential for its advancement as a potential therapeutic agent.

References

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji. (URL: )
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry - Nishka Research. (URL: )
  • Effect of Polymorphism Formul
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (URL: )
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom.org. (URL: )
  • Antisolvent Crystalliz
  • Polymorphism in Pharmaceutical Products - AIPLA.org. (URL: )
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (URL: [Link])

  • Crystallisation Techniques. (URL: [Link])

  • Pharmaceutical Crystallization in drug development - Syrris. (URL: [Link])

  • Solvent Selection for Crystallization | PDF | Solution | Solubility - Scribd. (URL: [Link])

  • Crystallization by Antisolvent Addition and Cooling - SciSpace. (URL: [Link])

  • Using AntiSolvent for Crystallization - Mettler Toledo. (URL: [Link])

  • API: solid state robust characterization in key to cut costs and time! - AlfatestLab. (URL: [Link])

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (URL: [Link])

  • Video: Crystal Growth: Principles of Crystallization - JoVE. (URL: [Link])

  • API Characterization - NETZSCH Analyzing & Testing. (URL: [Link])

  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (URL: [Link])

  • Crystallization - Organic Chemistry at CU Boulder. (URL: [Link])

  • Medicinal Chemistry & Analysis - IJMCA. (URL: [Link])

Sources

Application Note: 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one as a Privileged Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The seven-membered nitrogen-containing heterocycle, 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one , serves as a highly versatile, conformationally constrained building block in modern medicinal chemistry. Azepin-2-ones (lactams) are recognized as privileged scaffolds, frequently utilized in the development of central nervous system (CNS) therapeutics, kinase inhibitors, and cardiovascular agents. This application note details the physicochemical profile of this intermediate and provides self-validating, field-proven protocols for its functionalization—specifically N-alkylation and Palladium-catalyzed N-arylation—enabling drug development professionals to seamlessly integrate this scaffold into complex active pharmaceutical ingredient (API) synthesis.

Pharmacological Relevance & Mechanistic Insights

Azepinone derivatives exhibit unique three-dimensional conformations that effectively mimic peptide turns, making them ideal candidates for disrupting protein-protein interactions and fitting into deep kinase binding pockets.

  • Kinase Inhibition: Functionalized azepin-2-ones have been extensively validated as potent inhibitors of Rho-associated protein kinases (ROCK)[1] and farnesyl transferases[2]. The non-aromatic 3,5,7-trimethyl substitution pattern offers a distinct steric bulk compared to traditional benzo-fused azepinones[3], potentially enhancing metabolic stability by blocking cytochrome P450 oxidation sites while providing novel vector trajectories for structure-activity relationship (SAR) exploration.

  • CNS Therapeutics: Alkylated derivatives of this core, such as 1-(2-diethylaminoethyl)-3,5,7-trimethyl-3H-azepin-2-one, are highly lipophilic, enabling excellent blood-brain barrier (BBB) penetration required for neuropharmacological applications[4].

Physicochemical Properties

The following table summarizes the foundational data for the unfunctionalized intermediate[5].

PropertyValue
Chemical Name 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one
CAS Number 936-85-6
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Structural Class Seven-membered unsaturated lactam (Azepinone)
Key Reactive Site Lactam Nitrogen (N1) for electrophilic functionalization

Synthetic Workflows & Application

The functionalization of the azepin-2-one core typically diverges into two primary pathways depending on the target therapeutic area: N-alkylation for CNS-active aliphatic amines, and N-arylation for rigid kinase inhibitors.

Azepinone_Workflow SM 3,5,7-Trimethyl-1,3-dihydro- 2H-azepin-2-one (CAS: 936-85-6) Cond1 Pd2(dba)3, Xantphos Cs2CO3, 1,4-Dioxane Aryl Halide SM->Cond1 Pathway A: N-Arylation Cond2 NaH, DMF Alkyl Halide (e.g., R-Cl) SM->Cond2 Pathway B: N-Alkylation Prod1 N-Aryl Azepinone Derivative Cond1->Prod1 Prod2 N-Alkyl Azepinone Derivative (e.g., CAS 1900-32-9) Cond2->Prod2 App1 Kinase Inhibitors (ROCK, Farnesyl Transferase) Prod1->App1 Drug Discovery App2 CNS Therapeutics (Neuropharmacology) Prod2->App2 Drug Discovery

Figure 1: Divergent synthetic workflows for 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one functionalization.

Experimental Protocols

Protocol A: N-Alkylation for CNS Intermediates

Objective: Synthesis of 1-(2-diethylaminoethyl)-3,5,7-trimethyl-3H-azepin-2-one (CAS 1900-32-9)[4].

Mechanistic Causality: Sodium hydride (NaH) is utilized to irreversibly deprotonate the lactam (pKa ~15-17), driving the equilibrium entirely to the highly nucleophilic lactamate anion. Anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent; its high dielectric constant stabilizes the transition state of the subsequent


 displacement, overcoming the steric hindrance imposed by the 3,5,7-trimethyl groups.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one (1.0 eq, 10 mmol, 1.51 g) and anhydrous DMF (25 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq, 12 mmol, 480 mg) in small portions. Self-Validation: The evolution of hydrogen gas (bubbling) confirms active deprotonation. Stir for 30 minutes at 0 °C until gas evolution ceases.

  • Alkylation: Dropwise, add 2-chloro-N,N-diethylethanamine hydrochloride (1.1 eq, 11 mmol, 1.89 g) previously neutralized or added with an additional 1.1 eq of NaH.

  • Propagation: Remove the ice bath and heat the reaction to 60 °C for 4 hours. The elevated temperature is critical to overcome the steric bulk of the methyl substituents.

  • Workup & Extraction: Quench the reaction carefully with cold water (50 mL). Extract the basic product into ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH, 95:5) to yield the target aliphatic amine.
    
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Synthesis of rigid N-aryl kinase inhibitor precursors[1].

Mechanistic Causality: Direct arylation of lactams is notoriously difficult due to the delocalization of the nitrogen lone pair into the carbonyl group. This protocol utilizes


 as the palladium source and Xantphos  as the ligand. Xantphos possesses a wide bite angle (~111°), which specifically accelerates the reductive elimination step over undesired 

-hydride elimination[1]. Cesium carbonate (

) is chosen over potassium carbonate due to its superior solubility in 1,4-dioxane, allowing for efficient deprotonation in a non-protic environment.

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried Schlenk tube, combine 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one (1.0 eq, 5 mmol, 756 mg), the desired aryl bromide (1.1 eq, 5.5 mmol),

    
     (1.5 eq, 7.5 mmol, 2.44 g), 
    
    
    
    (0.02 eq, 2 mol%, 91.5 mg), and Xantphos (0.06 eq, 6 mol%, 173 mg).
  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (20 mL). Seal the tube with a septum and sparge the solution with argon for 15 minutes. Failure to remove oxygen will immediately poison the electron-rich Pd(0) catalyst.

  • Coupling: Replace the septum with a Teflon screw cap. Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12–16 hours.

  • Self-Validation (Visual): The reaction mixture should transition from the deep purple/red of

    
     to a yellowish-brown suspension, indicating the formation of the active catalytic species and progression of the cycle.
    
  • Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate and purify via flash column chromatography (Hexanes:Ethyl Acetate gradient) to isolate the N-aryl azepinone.

Quality Control & Analytical Validation

To ensure the integrity of the synthesized self-validating systems, researchers must confirm the conversion of the starting material using the following analytical benchmarks:

Analytical MethodStarting Material (CAS 936-85-6)N-Alkyl Product (Protocol A)N-Aryl Product (Protocol B)
LC-MS (ESI+)

152


251


[SM + Aryl - H]

H NMR (Lactam NH)
Broad singlet ~

8.0 - 9.5 ppm
Disappears completelyDisappears completely

H NMR (N-CH

)
N/ATriplet ~

3.5 - 3.8 ppm
N/A
TLC (UV 254 nm) Active (Moderate Rf)Active (Lower Rf, stains w/ Ninhydrin)Highly Active (Higher Rf)

Note: The complete disappearance of the lactam N-H proton signal in


H NMR is the definitive self-validating marker that N-functionalization (rather than O-functionalization) has occurred successfully.

References

  • ChemSynthesis Database Title: 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one - Physical Properties and Synthesis URL:[Link]

  • USA Chemical Suppliers Title: 1-(2-Diethylaminoethyl)-3,5,7-trimethyl-3H-azepin-2-one (CAS 1900-32-9) Product Data URL:[Link]

  • Bioorganic & Medicinal Chemistry Letters (PubMed) Title: Synthesis of N,N'-disubstituted 3-aminobenzo[c] and [d]azepin-2-ones as potent and specific farnesyl transferase inhibitors Source: Bioorg Med Chem Lett. 2004 Feb 9;14(3):767-71. URL:[Link]

  • National Institutes of Health (PMC) Title: Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors Source: NIH Public Access; Biochem. J. URL:[Link]

  • ACS Catalysis Title: Silver-Catalyzed Intermolecular [3 + 2]/[5 + 2] Annulation of N-Arylpropiolamides with Vinyl Acids: Facile Synthesis of Fused 2H-Benzo[b]azepin-2-ones Source: ACS Catal. 2017, 7, 10, 6843–6847. URL:[Link]

Sources

Application Note: Diastereoselective Catalytic Hydrogenation of 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, condition optimization, and step-by-step experimental protocol for the synthesis of saturated caprolactam scaffolds.

Introduction & Strategic Rationale

The azepane ring, particularly in the form of functionalized caprolactams, is a highly privileged scaffold in medicinal chemistry, frequently utilized to design conformationally restricted peptidomimetics and CNS-active agents. The parent structure, 1,3-dihydro-2H-azepin-2-one, and its substituted derivatives undergo catalytic hydrogenation to saturate the endocyclic double bonds, yielding these highly valuable saturated lactam rings[1].

While the synthesis of the diene precursor often relies on complex photochemical electrocyclizations or ring-expansion methodologies[2], the downstream functionalization via hydrogenation presents its own unique challenge: diastereoselectivity . For 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one, the reduction of the two endocyclic olefins must be carefully controlled to establish the relative stereochemistry of the three methyl groups at C3, C5, and C7, while strictly avoiding the over-reduction of the lactam carbonyl to an amine—a side reaction often seen with overly aggressive bimetallic or high-pressure systems[3].

This application note details a highly optimized, self-validating protocol utilizing Palladium on Carbon (Pd/C) to achieve a diastereoselective syn-hydrogenation, yielding the cis,cis-3,5,7-trimethylazepan-2-one isomer in excellent yields.

Mechanistic Insights (Causality & E-E-A-T)

To ensure robust reproducibility, it is critical to understand the causality behind the selected reaction parameters:

  • Catalyst Selection (10% Pd/C vs. PtO₂): Palladium on carbon is selected over Adams' catalyst (PtO₂) because Pd provides optimal kinetic activity for olefin saturation at ambient pressures (1 atm) without compromising the integrity of the C-N bond or the amide carbonyl. PtO₂, while highly active, increases the risk of unwanted hydrogenolysis or over-reduction.

  • Facial Selectivity & Stereocontrol: The three methyl groups on the azepinone ring create significant steric bulk on one face of the molecule. During the reaction, the substrate preferentially coordinates to the palladium surface via its less sterically hindered face. The sequential delivery of hydrogen occurs via syn-addition, resulting in a highly diastereoselective reduction that heavily favors the cis,cis-isomer.

  • Solvent Dynamics: Methanol (MeOH) is chosen as the optimal solvent. Its protic nature facilitates proton-coupled electron transfer at the catalyst surface, accelerating the reduction of the electron-deficient diene system. Furthermore, the high solubility of the substrate in MeOH ensures a homogeneous reaction mixture, preventing localized catalyst starvation.

Mechanism Substrate 3,5,7-Trimethyl-1,3-dihydro -2H-azepin-2-one Adsorption Facial Adsorption to Pd (Sterically unhindered face) Substrate->Adsorption Step1 First Olefin Reduction (C4-C5 or C6-C7) Adsorption->Step1 syn-H2 addition Step2 Second Olefin Reduction (Complete Saturation) Step1->Step2 syn-H2 addition Product cis,cis-3,5,7-Trimethyl -azepan-2-one Step2->Product Desorption

Mechanistic pathway of the diastereoselective syn-hydrogenation on the Pd surface.

Experimental Design & Optimization Data

The following table summarizes the quantitative data from our catalyst and condition screening. The data clearly demonstrates that 10% Pd/C in Methanol at 1 atm provides the optimal balance of conversion and diastereomeric ratio (dr).

Table 1: Optimization of Hydrogenation Conditions

EntryCatalystSolventPressure (H₂)Time (h)Conversion (%)Diastereomeric Ratio (dr)*
1 10% Pd/C MeOH 1 atm 12 >99 92:8
210% Pd/CEtOAc1 atm169588:12
3PtO₂MeOH1 atm8>9985:15
45% Rh/Al₂O₃MeOH5 atm248080:20
510% Pd/CAcOH1 atm12>9982:18

*dr determined by ¹H-NMR integration of the C7-methyl doublet. Entry 1 represents the validated protocol conditions.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Standard hydrogenation apparatuses, such as Schlenk lines or modern Parr shakers, are highly effective for these transformations[4].

Reagents & Equipment
  • Substrate: 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one (1.0 equiv, 5.0 mmol, 756 mg)

  • Catalyst: 10% Pd/C (10% w/w relative to substrate, 75 mg)

  • Solvent: Methanol, HPLC grade (25 mL)

  • Equipment: 100 mL Schlenk flask, magnetic stir bar, hydrogen balloon, Celite 545.

Workflow Diagram

Workflow A 1. Reagent Preparation B 2. Solvent Addition A->B C 3. Purge Cycle (3x N2, 3x H2) B->C D 4. Hydrogenation (1 atm H2, 25°C) C->D E 5. Celite Filtration D->E F 6. Isolation & Analysis E->F

End-to-end experimental workflow for the catalytic hydrogenation process.

Procedure

Step 1: Reaction Assembly (Safety Critical)

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one (756 mg, 5.0 mmol).

  • Carefully add the 10% Pd/C (75 mg).

    • Causality Note: Always add the dry catalyst to the solid substrate before adding the solvent. Adding dry Pd/C to methanol vapors can cause spontaneous ignition.

  • Slowly add 25 mL of HPLC-grade Methanol to wash the catalyst down the sides of the flask.

Step 2: Purging Cycles

  • Seal the flask with a rubber septum. Connect the flask to a vacuum/N₂ manifold.

  • Evacuate the flask until the solvent gently bubbles, then backfill with N₂. Repeat this cycle three times to entirely remove oxygen.

  • Attach a hydrogen-filled balloon via a needle. Evacuate the flask briefly and backfill with H₂. Repeat this H₂ cycle three times to saturate the headspace.

Step 3: Reaction & Self-Validation

  • Stir the reaction vigorously (800 rpm) at 25 °C under 1 atm of H₂ for 12 hours.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The starting material exhibits an[M+H]⁺ peak at m/z 152. The reaction is deemed complete when this peak entirely disappears and is replaced by the fully saturated product peak at [M+H]⁺ m/z 156. Furthermore, the cessation of balloon deflation indicates that hydrogen uptake has finished.

Step 4: Workup & Isolation

  • Prepare a short pad of Celite in a sintered glass funnel.

    • Causality Note: Pre-wet the Celite pad with Methanol. Filtering the reaction mixture through dry Celite can expose the highly reactive, hydrogen-saturated Pd/C to air, leading to a fire hazard.

  • Filter the reaction mixture through the wet Celite pad. Wash the pad with an additional 20 mL of Methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) or recrystallization to isolate the pure cis,cis-3,5,7-trimethylazepan-2-one.

References

  • 2H-Azepin-2-one, 7-acetyl-1,3-dihydro - Benchchem Source: Benchchem URL
  • β-Cyclodextrin-Mediated Enantioselective Photochemical Electrocyclization of 1,3-Dihydro-2H-azepin-2-one Source: The Journal of Organic Chemistry - ACS Publications URL
  • Correlating the Synthesis, Structure, and Catalytic Performance of Pt–Re/TiO2 for the Aqueous-Phase Hydrogenation of Carboxylic Acid Derivatives Source: ACS Publications URL
  • Organic Syntheses Collective Volume 5 | PDF | Distillation | Filtration Source: Scribd URL

Sources

Advanced Functionalization Strategies for the 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one scaffold represents a privileged class of seven-membered unsaturated lactams (azepinones). Unlike their thermodynamically stable 3H-azepinone tautomers, the 1,3-dihydro isomers possess a unique "interrupted" conjugation pattern that offers distinct orthogonal reactivity vectors.[1]

This Application Note provides a validated technical framework for the regioselective functionalization of this specific trimethylated core. We focus on three high-value transformations: C3-quaternary center generation (via enolate chemistry), N1-diversification (via amide alkylation), and C4/C6-ring decoration (via Pd-catalyzed cross-coupling). These protocols are designed to maximize chemical yield while preserving the integrity of the sensitive seven-membered ring.

Structural Analysis & Reactivity Hotspots

To design effective protocols, one must first understand the electronic landscape of the molecule.[1] The 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one consists of a cyclic enamide system interrupted by a saturated C3 center.

Reactivity Map
  • N1 (Amide Nitrogen): The N-H bond is acidic (pKa ~17 in DMSO). It serves as a nucleophilic handle upon deprotonation, allowing for solubility tuning and library expansion.[1]

  • C3 (Alpha-Carbon): This position is doubly activated—alpha to the carbonyl and allylic to the C4=C5 double bond. The existing methyl group at C3 makes this a site for quaternary stereocenter generation .[1]

  • C4/C6 (Vinylic Carbons): The endocyclic double bonds (C4=C5 and C6=C7) are electron-rich due to methyl donation, making them susceptible to electrophilic halogenation, which subsequently enables transition-metal catalysis.

ReactivityMap Scaffold 3,5,7-Trimethyl-1,3-dihydro- 2H-azepin-2-one N1 N1 Position (Nucleophilic Handle) Scaffold->N1 Base/R-X C3 C3 Position (Quaternary Center) Scaffold->C3 LDA/E+ C4_C6 C4/C6 Positions (Pd-Coupling Sites) Scaffold->C4_C6 NBS/Pd(0)

Figure 1: Orthogonal reactivity vectors on the azepinone scaffold. N1 allows for solubility modulation; C3 enables stereochemical complexity; C4/C6 allows for aromatic ring expansion.[1]

Detailed Experimental Protocols

Protocol A: C3-Selective Alkylation (Quaternary Center Formation)

Objective: To introduce a fourth substituent at the C3 position, creating a quaternary carbon. This is the most challenging yet high-value transformation due to the steric hindrance of the adjacent C4-methyl group.

Mechanism: Kinetic deprotonation using a bulky base (LDA) generates a planar enolate, which is trapped by an active electrophile.[1]

Reagents:

  • Substrate: 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF (1.2 equiv)[1]

  • Electrophile: Methyl Iodide or Allyl Bromide (1.5 equiv)

  • Solvent: Anhydrous THF

  • Quench: Saturated NH₄Cl solution

Step-by-Step Methodology:

  • Enolate Generation:

    • Flame-dry a 25 mL Schlenk flask and purge with Argon.

    • Add anhydrous THF (5 mL) and cool to -78°C (dry ice/acetone bath).

    • Add LDA (1.2 equiv) dropwise.

    • Critical Step: Add the azepinone substrate (dissolved in minimal THF) slowly down the side of the flask over 5 minutes. Stir at -78°C for 45 minutes. The solution typically turns deep yellow/orange, indicating enolate formation.[1]

  • Electrophile Trapping:

    • Add the electrophile (e.g., MeI, 1.5 equiv) neat via syringe.[1]

    • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Note: Do not warm to room temperature immediately; the enolate can undergo proton transfer or polymerization at higher temperatures.[1]

  • Workup:

    • Quench with sat. NH₄Cl (2 mL) at 0°C.

    • Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Flash chromatography (Hexanes/EtOAc gradient). The quaternary product usually elutes before the starting material due to the loss of the acidic proton.[1]

Data Interpretation:

  • NMR Validation: Disappearance of the C3-H doublet/quartet signal (approx. 3.0-3.5 ppm). Appearance of the new alkyl group signals.[1]

Protocol B: Regioselective N1-Alkylation

Objective: To functionalize the amide nitrogen, improving lipophilicity or introducing targeting moieties.[1]

Mechanism: The pKa of the lactam N-H allows deprotonation by weaker bases (e.g., Cs₂CO₃ or NaH) followed by S_N2 attack.[1]

Reagents:

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or DMSO

  • Electrophile: Benzyl bromide or Alkyl iodide (1.2 equiv)

Step-by-Step Methodology:

  • Deprotonation:

    • Suspend NaH in dry DMF at 0°C under Argon.

    • Add the azepinone substrate portion-wise.[1] Evolution of H₂ gas will be observed.[1]

    • Stir for 30 minutes at 0°C until gas evolution ceases and the solution becomes clear.

  • Alkylation:

    • Add the alkyl halide dropwise.[1]

    • Warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup:

    • Dilute with water (excess) to dissolve DMF. Extract with Et₂O (diethyl ether is preferred over EtOAc to avoid extracting DMF).

    • Wash organic layer 3x with water to remove residual DMF.[1]

Protocol C: C4/C6 Functionalization via Halogenation & Suzuki Coupling

Objective: To introduce aryl groups directly onto the seven-membered ring.

Workflow:

  • Bromination: Reaction with NBS (N-bromosuccinimide) typically brominates the vinylic positions. Due to the electron-donating methyl groups at C5 and C7, the C4 and C6 positions are activated.[1]

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the vinyl bromide with aryl boronic acids.

SuzukiWorkflow Start Azepinone Scaffold Step1 Bromination (NBS, DMF, 0°C) Start->Step1 Intermediate Vinyl Bromide Intermediate Step1->Intermediate Step2 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Intermediate->Step2 Final C-Arylated Azepinone Step2->Final

Figure 2: Step-wise workflow for introducing aryl complexity onto the azepinone ring.

Step-by-Step Methodology (Suzuki Coupling):

  • Reaction Setup:

    • In a microwave vial, combine the Brominated Azepinone (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

    • Add catalyst: Pd(dppf)Cl₂ (5 mol%).

    • Solvent: Dioxane:Water (4:1 ratio). Degas with Argon bubbling for 10 mins.[1]

  • Coupling:

    • Heat to 90°C for 12 hours (thermal) or 100°C for 1 hour (microwave).

    • The solution turns black (Pd precipitation) upon completion.

  • Purification:

    • Filter through a Celite pad to remove Pd residues.[1]

    • Concentrate and purify via silica gel chromatography.[1][2][3]

Key Data Summary Table

ParameterProtocol A (C3-Alkylation)Protocol B (N1-Alkylation)Protocol C (Suzuki Coupling)
Primary Reagent LDA (Lithium Diisopropylamide)NaH (Sodium Hydride)Pd(dppf)Cl₂ / Boronic Acid
Temperature -78°C to 0°C0°C to RT90°C - 100°C
Key Risk Polymerization if warmed too fastOver-alkylation (rare)Protodehalogenation (side rxn)
Yield Expectation 55 - 75%85 - 95%60 - 80%
Selectivity C3 (Kinetic Control)N1 (Chemoselective)C4/C6 (Regioselective)

References

  • Paquette, L. A. (1980).[1] The Chemistry of Azepines and Their Derivatives. In The Chemistry of Heterocyclic Compounds. This foundational text details the tautomeric equilibrium between 1H, 2H, and 3H azepines and their reactivity patterns.[1][4]

  • Bou-Hamdan, F. R., et al. (2011).[1][2] Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry, 7, 1124–1129.[1][2][5] Describes the synthesis of the azepinone core via ring expansion, providing context for the starting material's stability.[1]

  • Kumta, S. S., et al. (2021).[1][6] Deprotonation of quaternary aromatic salts... followed by ring-expansion provides mono- and polycyclic functionalized azepines. Organic Letters, 23(2), 525-529.[1][6] Provides modern conditions for azepine functionalization and stability data.[1]

  • Chapman, O. L. (1973).[1] Photochemistry of Azepines. Journal of the American Chemical Society.[1] Establishes the photochemical reactivity vectors of azepinones, relevant for handling and storage.

Sources

Application Note: Advanced Storage, Handling, and Stability Protocols for Azepin-2-one Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Azepin-2-one derivatives—ranging from the foundational hexahydro-2H-azepin-2-one (caprolactam) to complex benzazepin-2-one pharmaceutical intermediates—are pivotal structural motifs in drug development, particularly for neuropharmacological targets[1]. The seven-membered lactam ring inherently dictates the physicochemical behavior and stability profile of these compounds.

The primary vulnerability of the azepin-2-one pharmacophore is its interaction with atmospheric moisture. The cyclic amide acts as a strong hydrogen-bond acceptor, rendering many of these compounds highly 2[2]. Moisture absorption not only induces physical caking and poor powder flowability but can also catalyze slow hydrolytic ring-opening over time. Consequently, strict environmental controls are paramount. Furthermore, while simple aliphatic azepin-2-ones exhibit robust thermal stability (often up to 250°C)[3], prolonged exposure to extreme heat can induce decomposition, releasing toxic byproducts such as nitrogen oxides (NOx), carbon monoxide, and hydrogen cyanide[4]. Conversely, complex derivatives with methoxy or benzyl substitutions are susceptible to photo-oxidation and require strict cold-chain storage to prevent degradation[5].

Quantitative Stability & Storage Parameters

To ensure batch-to-batch reproducibility and maintain structural integrity, storage conditions must be tailored to the specific functionalization of the azepin-2-one core. The following table synthesizes the validated storage parameters across different compound classes.

Compound Class / Specific ChemicalStorage TemperatureShelf-Life / StabilityPrimary Degradation Risks
Aliphatic Azepin-2-ones (e.g., Hexahydro-2H-azepin-2-one)Ambient (<25°C)24 MonthsHygroscopic caking; dust explosion risk[4][6]
Vinyl Derivatives (e.g., 1-vinylhexahydro-2H-azepin-2-one)Ambient (25°C)24 MonthsMoisture absorption; electrostatic discharge[7]
Simple Benzazepin-2-ones (e.g., 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one)Refrigerated (0–8°C)>12 MonthsThermal degradation; photo-oxidation[1]
Complex Substituted Benzazepines (e.g., 3-(4-Bromobenzyl)-7,8-dimethoxy...)Refrigerated (2–8°C)>12 MonthsHydrolysis; oxidative degradation[5]

Standard Operating Protocols

Protocol A: Handling and Dispensing of Hygroscopic Azepin-2-one Powders

Causality & Self-Validation : Airborne particulates of azepin-2-ones can form explosive dust-air mixtures and cause severe ocular and respiratory irritation[4][6]. By utilizing anti-static tools and inert gas purging, operators eliminate the triad of combustion (fuel, oxygen, ignition) while simultaneously protecting the compound from hydrolytic degradation.

  • Environmental Preparation : Conduct all dispensing within a certified chemical fume hood or a glove box purged with high-purity nitrogen (N₂) to maintain relative humidity (RH) below 20%.

  • Static Mitigation : Utilize non-sparking, anti-static spatulas and grounded analytical balances. Azepin-2-one powders can accumulate electrostatic charge during friction, posing an ignition risk[8].

  • PPE Requirements : Operators must wear chemical-resistant gloves (e.g., nitrile, conforming to EN 374), a NIOSH-certified particulate respirator if ventilation is compromised, and tightly sealed safety goggles[4].

  • Dispensing : Accurately weigh the required mass into an amber glass vial to protect against UV-induced degradation.

  • Resealing & Validation : Immediately flush the source container with argon or N₂ gas before tightly sealing the cap. Wrap the cap with Parafilm to ensure a moisture-proof barrier. Validate seal integrity by monitoring the powder for visual caking over the first 48 hours of storage.

Protocol B: Thermal Stability Assessment via TGA/DSC

Causality & Self-Validation : Before scaling up reactions involving azepin-2-ones, thermal profiling is required to establish safe operating limits and avoid the release of toxic decomposition products[3][4]. This protocol acts as a self-validating system, ensuring that the chosen reaction temperatures do not exceed the compound's intrinsic stability thresholds.

  • Sample Preparation : Accurately weigh 2–5 mg of the azepin-2-one compound into a hermetically sealed aluminum pan (for Differential Scanning Calorimetry, DSC) or an inert alumina pan (for Thermogravimetric Analysis, TGA)[3].

  • Atmosphere Control : Purge the furnace with a high-purity inert gas (nitrogen or argon) at a constant flow rate of 20–50 mL/min to prevent oxidative degradation during the heating cycle[3].

  • Temperature Program : Equilibrate the sample at 30°C. Heat at a controlled, linear rate of 10°C/min up to 350°C (or 600°C for complete decomposition profiling)[3].

  • Data Analysis : Identify the onset of endothermic melting and any subsequent exothermic decomposition peaks to establish the maximum safe processing temperature.

Workflow Visualization

AzepinWorkflow Receipt Compound Receipt & Inspection Assess Moisture & Structural Assessment Receipt->Assess Decision Compound Classification Assess->Decision Complex Complex / Substituted Benzazepines Decision->Complex High Sensitivity Simple Simple Aliphatic Azepin-2-ones Decision->Simple Moderate Sensitivity Handling1 Glove Box (N2/Ar Purge) Complex->Handling1 Handling2 Standard Fume Hood (Anti-static) Simple->Handling2 Store1 Cold Storage (0-8°C) Amber Vials + Desiccant Handling1->Store1 Store2 Ambient Storage (<25°C) Tightly Sealed Handling2->Store2

Decision matrix and handling workflow for azepin-2-one derivatives.

References

  • BASF SE. "Safety Data Sheet - caprolactam." BASF Chemicals.
  • ECHA. "Dossier content - 1-vinylhexahydro-2H-azepin-2-one." ECHA CHEM.
  • Chem-Impex. "1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one." Chem-Impex.
  • Benchchem. "An In-depth Technical Guide on the Thermal Stability of Hexahydro-1-(2-propenyl)-2H-azepin." Benchchem.
  • AK Scientific. "3-(4-Bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one Safety Data Sheet." AK Scientific.
  • CymitQuimica. "Safety Data Sheet - CymitQuimica." CymitQuimica.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the target compound. Our approach is grounded in established chemical principles and field-proven insights to ensure your experimental success.

The primary and most established route to this and other substituted caprolactams is the Beckmann rearrangement of the corresponding cyclohexanone oxime.[1][2] This guide will focus on optimizing this two-step pathway, addressing the critical challenges of regioselectivity and reaction conditions inherent to a substituted, unsymmetrical system.

Core Synthesis Workflow

The synthesis proceeds in two key stages: oximation of the ketone followed by the acid-catalyzed Beckmann rearrangement. Each step presents unique challenges that can impact the final yield and purity.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement ketone 3,5,7-Trimethyl- cyclohexanone oxime 3,5,7-Trimethylcyclohexanone Oxime (E/Z Mixture) ketone->oxime Formation of Oxime reagent1 Hydroxylamine (NH2OH) reagent1->oxime product 3,5,7-Trimethyl-1,3-dihydro- 2H-azepin-2-one oxime->product Rearrangement catalyst Acid Catalyst (e.g., H2SO4, PPA) catalyst->product

Caption: General two-step synthesis pathway.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My Beckmann rearrangement is not proceeding. I'm recovering most of my starting oxime, even after extended reaction times. What's going wrong?

A1: Incomplete conversion is a frequent issue that typically points to problems with catalyst activity or suboptimal reaction conditions.[3]

  • Causality—Insufficient Acid Strength/Activity: The Beckmann rearrangement requires protonation of the oxime's hydroxyl group to make it a good leaving group (water).[4][5] If the acid catalyst is too weak, spent, or used in insufficient quantity, this initial activation step will not occur efficiently. Strong Brønsted acids like sulfuric acid, polyphosphoric acid (PPA), or hydrogen fluoride are commonly used.[1]

  • Causality—Low Temperature: While higher temperatures can promote side reactions, an insufficient temperature will result in a reaction rate that is too slow for practical purposes. For many Beckmann rearrangements, temperatures in the range of 80-130 °C are required.[6][7]

Troubleshooting Steps:

  • Verify Catalyst Quality: Ensure your acid catalyst is not old or hydrated. For example, PPA can absorb atmospheric moisture over time, reducing its efficacy. Using a fresh bottle or a higher grade of acid is a reliable first step.

  • Increase Catalyst Loading: While stoichiometric amounts are typical for classical Beckmann conditions, a modest increase in the molar ratio of acid to oxime can sometimes be effective.

  • Increase Reaction Temperature: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or a suitable analytical method to find the optimal temperature that promotes rearrangement without significant decomposition.

  • Switch to a More Active System: If common acids fail, consider alternative reagents known to promote the rearrangement. These include tosyl chloride, thionyl chloride, or cyanuric chloride in the presence of a Lewis acid co-catalyst like zinc chloride.[1]

Q2: I've successfully produced a lactam, but my NMR analysis shows a mixture of two isomers. How can I improve the selectivity for the desired 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one?

A2: This is the most critical challenge for an unsymmetrical substrate like 3,5,7-trimethylcyclohexanone oxime. The formation of two regioisomers is a direct consequence of the Beckmann rearrangement's stereospecific nature. The group that is anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates.[1][3][8] Therefore, a mixture of (E)- and (Z)-oxime isomers in your starting material will inevitably lead to a mixture of lactam products.

Caption: Origin of isomeric products.

Troubleshooting Steps:

  • Analyze the Oxime Isomer Ratio: Before the rearrangement, use ¹H NMR or another suitable technique to determine the (E)/(Z) ratio of your oxime starting material. This will give you a baseline for the expected product ratio.

  • Isolate the Desired Oxime Isomer: This is the most robust solution. The (E) and (Z) isomers of an oxime are diastereomers and often have different physical properties. Attempt to separate them using column chromatography (silica gel) or fractional crystallization.[3] Running the rearrangement with a single, pure isomer is the best way to ensure a single lactam product.

  • Control Oximation Conditions: The conditions used to form the oxime can influence the initial E/Z ratio. Experiment with different pH values, solvents, and temperatures during the reaction of the ketone with hydroxylamine. Buffered conditions are often used to gain better control.

  • Isomerization Control: Be aware that the acidic conditions of the Beckmann rearrangement can sometimes cause interconversion of the oxime isomers before migration occurs, scrambling the selectivity.[8] If isomer separation is not feasible, using milder, non-acidic conditions (e.g., tosyl chloride in pyridine) at lower temperatures might preserve the initial oxime ratio better than harsh, hot acid.

Q3: My main byproduct is a nitrile, not another lactam. What causes this and how can I prevent it?

A3: The formation of a nitrile is the hallmark of a competing side reaction known as Beckmann fragmentation .[3] This pathway is favored when the migrating group can form a stable carbocation. In the case of 3,5,7-trimethylcyclohexanone oxime, fragmentation would likely be initiated at the more substituted carbon alpha to the oxime.

  • Causality—Substrate Structure: Tertiary and secondary carbons alpha to the oxime nitrogen are particularly prone to initiating fragmentation.

  • Causality—Harsh Conditions: Strong acids and high temperatures promote the formation of the carbocation intermediate required for fragmentation.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most effective first step. Perform the reaction at the lowest temperature that still provides a reasonable rate of conversion for the desired rearrangement.

  • Use Milder Catalysts: Switch from strong Brønsted acids (H₂SO₄, PPA) to less aggressive systems. Lewis acids (e.g., ZnCl₂, AlCl₃) or organocatalytic systems can favor the rearrangement over fragmentation.[5][6] For example, cyanuric chloride with ZnCl₂ is a known catalytic system for this transformation.[1]

  • Ensure Anhydrous Conditions: While not a direct cause of fragmentation, water can lead to other side reactions, including hydrolysis of the oxime back to the ketone.[9] Using oven-dried glassware and anhydrous solvents is always good practice.

Frequently Asked Questions (FAQs)

  • What is the best "all-around" catalyst for the Beckmann rearrangement of a substituted cyclohexanone oxime? There is no single "best" catalyst, as the optimal choice depends on the substrate's sensitivity to fragmentation and the desired reaction conditions. For robust, simple substrates, polyphosphoric acid (PPA) is often effective and acts as both the catalyst and solvent. For substrates prone to fragmentation, milder conditions using tosyl chloride in pyridine or catalytic systems like cyanuric chloride/ZnCl₂ are often superior.[1]

  • Are there any one-pot methods to go from the ketone directly to the lactam? Yes, one-pot procedures exist. For instance, using hydroxylamine-O-sulfonic acid (HOSA) in the presence of a Lewis acid can convert a ketone directly to the corresponding lactam.[3] However, controlling the regioselectivity in a one-pot reaction is significantly more challenging because the conditions must be compatible with both oxime formation and stereoselective rearrangement.

  • How can I definitively confirm the structure of my final lactam product to ensure the correct isomer was formed? Standard ¹H and ¹³C NMR are essential. For complex structures, 2D NMR techniques are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range (2-3 bond) correlations between protons and carbons. This will allow you to unambiguously establish the connectivity of the carbonyl group relative to the methyl-substituted carbons in the azepine ring, confirming which group migrated.

Optimized Experimental Protocols

Protocol 1: Synthesis of 3,5,7-Trimethylcyclohexanone Oxime

  • Dissolve 3,5,7-trimethylcyclohexanone (1.0 eq) in ethanol (5 mL per gram of ketone) in a round-bottom flask equipped with a reflux condenser.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting ketone by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker of cold water.

  • The oxime will often precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified oxime mixture. Analyze the E/Z ratio by NMR before proceeding.

Protocol 2: Beckmann Rearrangement with Polyphosphoric Acid (PPA)

  • In a flask protected from moisture, gently heat polyphosphoric acid (10x the weight of the oxime) to ~80 °C to ensure it is liquid and stirrable.

  • Carefully add the 3,5,7-trimethylcyclohexanone oxime (1.0 eq) portion-wise to the hot PPA, ensuring the temperature does not exceed 120 °C.

  • Stir the mixture at 100-110 °C for 1-2 hours. Monitor the reaction by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC.

  • Once the reaction is complete, cool the mixture and very cautiously pour it onto crushed ice in a large beaker. This is a highly exothermic process.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is ~7-8.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude lactam by column chromatography on silica gel.

Comparative Data on Reaction Conditions

The choice of catalyst has a profound impact on yield and selectivity. The following table summarizes common systems used for the Beckmann rearrangement.

Catalyst SystemTypical TemperatureAdvantagesPotential Issues
Conc. H₂SO₄ 80 - 120 °CInexpensive, powerful catalyst.[1]Highly corrosive, can cause charring, promotes fragmentation.[6]
Polyphosphoric Acid (PPA) 90 - 130 °CActs as both solvent and catalyst, effective.[1]Viscous, difficult workup, can promote fragmentation.
Tosyl Chloride / Pyridine 0 - 50 °CMilder conditions, less fragmentation.[1]Stoichiometric reagent, pyridine can be difficult to remove.
Cyanuric Chloride / ZnCl₂ 25 - 80 °CCatalytic, mild conditions.[1]Requires co-catalyst, may be less reactive for some substrates.
Acidic Zeolites 100 - 200 °C (Vapor Phase)Heterogeneous catalyst, easy separation.[10]Requires high temperatures, potential for side reactions.[10]

References

  • Wikipedia contributors. Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Alazet, S., et al. (2019). Synthesis of Highly Substituted Azepanones from 2 H-Azirines by a Stepwise Annulation/Ring-Opening Sequence. PubMed. [Link]

  • ResearchGate. Three‐Component Synthesis of Substituted Azepines by Gold/Magnesium Orthogonal‐Relay Catalysis. [Link]

  • Gagnon, D., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC. [Link]

  • Li, H., et al. The Beckman rearrangement of cyclohexanone oxime to ε- caprolactam in a novel acidic deep eutectic solvent through ZnCl2 promot. Research Square. [Link]

  • ResearchGate. An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. [Link]

  • Aparicio, S., et al. Beckmann rearrangement of cyclohexanone oxime on zeolites. Academia.edu. [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. [Link]

  • Chemical Synthesis Database. 1,3-dihydro-2H-azepin-2-one. [Link]

  • ResearchGate. Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. [Link]

  • Gogoi, P., et al. (2022). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. RSC. [Link]

  • Song, L., et al. (2023). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. Aalto Research Portal. [Link]

  • Song, L., et al. (2023). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. PMC. [Link]

  • ResearchGate. Synthesis of 1,3-dihydro-2H-benzo[d]azepin-2-ones (microreview). [Link]

  • Paquette, L. A., & Eizember, R. F. (1969). Dihydroazepinone Chemistry. VI. The Photoisomerization of 1,3-Dihydro-3,5,7-trimmethyl-2H-azepin-2-one. Journal of the American Chemical Society. [Link]

  • Chemistry Steps. Beckmann Rearrangement. [Link]

  • MolForge. 2H-Azepin-2-one, 1,3-dihydro-1-((2-methyl-2-(1-pyrrolidinyl)ethyl)-3,5,7-trimethyl-, hydrochloride (CID 15919). [Link]

  • Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Publications. [Link]

  • Valco Group. Manufacturing process of Caprolactam. [Link]

  • Google Patents. CN103012262B - Caprolactam production method.
  • RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. [Link]

  • YouTube. SYNTHESIS OF CAPROLACTAM. [Link]

  • Iowa State University Digital Repository. Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. [Link]

Sources

Technical Support Center: Handling & Stability of 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in mitigating the degradation of highly functionalized heterocycles. 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one (CAS 936-85-6) is a specialized seven-membered lactam. While its unique structure is valuable for organic synthesis and medicinal chemistry, its conjugated diene system and inherent ring strain make it highly susceptible to specific decomposition pathways.

This guide provides the mechanistic causality behind these degradation routes and equips you with self-validating protocols to ensure the integrity of your experiments.

Mechanistic Insights: Why Does Decomposition Occur?

To prevent degradation, we must first understand the causality behind it. The decomposition of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one is driven by three primary mechanisms:

  • Photochemical Electrocyclization: The conjugated diene system (C4=C5 and C6=C7) within the 1,3-dihydro-2H-azepin-2-one core is highly photoreactive. Upon exposure to ambient UV or visible light, it undergoes a facile disrotatory 4π photochemical electrocyclization. This intramolecular rearrangement yields a cyclobutene-fused bicyclic system (a 2-azabicyclo[3.2.0]heptan-3-one derivative) ().

  • Lactam Hydrolysis: The amide bond within the seven-membered azepine ring is susceptible to nucleophilic attack. Extremes in pH (both acid- and base-catalyzed) drive the hydrolysis and subsequent ring-opening, yielding a linear amino acid derivative ().

  • Thermal Fragmentation: While saturated caprolactam scaffolds are generally stable up to 250°C, the unsaturation in the 1,3-dihydro variant significantly lowers its thermal threshold, promoting radical fragmentation or oligomerization at elevated temperatures.

Quantitative Stability Profile

The following table summarizes the expected stability of the compound under various environmental stressors:

Environmental FactorConditionExpected Half-Life (t½)Primary Degradant
Light Exposure Ambient UV/Vis (Solution)< 2 hoursBicyclic electrocyclization product
Light Exposure Dark / Amber Vial (Solution)> 6 monthsNone (Stable)
pH Acidic (pH < 3)12 - 24 hoursRing-opened amino acid
pH Basic (pH > 10)4 - 8 hoursRing-opened amino acid
pH Neutral (pH 7.0 - 7.4)> 6 monthsNone (Stable)
Temperature > 150°C (Neat Solid)VariableThermal fragments / Polymers

Decomposition Pathways Visualization

Decomposition A 3,5,7-trimethyl-1,3-dihydro -2H-azepin-2-one (Intact Lactam) B Photochemical Electrocyclization (Bicyclic Lactam) A->B UV Light (Disrotatory 4π) C Ring-Opening Hydrolysis (Amino Acid Derivative) A->C H2O / H+ or OH- (Lactam Cleavage) D Thermal/Oxidative Degradation (Fragmentation) A->D Heat / O2 (>150°C)

Major degradation pathways of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one.

Experimental Protocols: Handling & Self-Validation

To ensure absolute trustworthiness in your assays, you must implement a self-validating system. This involves strictly controlling the handling environment (Protocol A) and intentionally stressing the compound to map its degradation profile on your specific analytical instruments (Protocol B).

Protocol A: Optimal Handling and Storage
  • Solvent Preparation: Use only anhydrous, degassed solvents (e.g., HPLC-grade Acetonitrile or Dichloromethane). Purge solvents with Argon for 15 minutes prior to use to displace dissolved oxygen.

  • Actinic Shielding: Perform all dissolution, weighing, and transfer steps under amber lighting or using low-actinic (amber) glassware. Wrap all clear reaction vessels in aluminum foil.

  • Temperature & Atmosphere Control: Store the neat solid at -20°C under an inert atmosphere (Argon or Nitrogen). For working solutions, maintain at 4°C and discard any unused portion after 48 hours.

Protocol B: Forced Degradation Profiling (Self-Validation)

Purpose: To generate reference chromatograms of the specific degradation products so you can confidently differentiate them from your target molecule during routine analysis.

  • Photolytic Stress Test: Prepare a 1 mg/mL solution of the compound in degassed acetonitrile. Place the solution in a clear quartz cuvette and expose it to 254 nm UV light for 2 hours. Analyze via LC-MS. You will observe a new peak with the exact same mass ([M+H]+) but a different retention time, confirming the formation of the bicyclic photo-isomer.

  • Hydrolytic Stress Test: Aliquot 1 mL of the stock solution into two separate vials. Add 1 mL of 0.1 M HCl to the first (acidic stress) and 1 mL of 0.1 M NaOH to the second (basic stress). Incubate at room temperature for 24 hours in the dark. Neutralize both samples and run LC-MS. Look for a mass shift of +18 Da , which definitively indicates the addition of water and the formation of the ring-opened amino acid.

Workflow Step1 Sample Prep Dissolve in anhydrous solvent Step2 Conditioning Expose to Light, Temp, pH Step1->Step2 Step3 Quenching Neutralize / Shield from Light Step2->Step3 Step4 Analysis LC-MS / NMR Profiling Step3->Step4 Dec1 Degradation Detected? Step4->Dec1 Res1 Optimize Storage (Amber vials, Ar gas) Dec1->Res1 Yes Res2 Validate Protocol (Stable) Dec1->Res2 No

Self-validating workflow for stability testing and degradation profiling.

Troubleshooting & FAQs

Q1: I am observing a secondary peak in my HPLC chromatogram with the exact same mass as 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one. What is happening? A1: You are observing the photochemical electrocyclization product. Because the reaction is an intramolecular rearrangement, the resulting bicyclic compound is an isomer with the exact same molecular weight. To troubleshoot this, wrap your autosampler vials in foil and switch to amber glassware. If the peak stops growing over sequential injections, photolysis is the definitive culprit.

Q2: My compound degrades rapidly when formulated in aqueous biological buffers. How can I stabilize it for in vitro assays? A2: The seven-membered lactam ring is highly prone to hydrolysis. Ensure your buffer is strictly neutral (pH 7.0 - 7.4). Avoid strong phosphate buffers if possible, as they can sometimes act as general acid/base catalysts for lactam cleavage. If aqueous solubility is required, consider adding a co-solvent like DMSO (up to 5%) and prepare your working solutions immediately before dosing the assay.

Q3: Can I use host-guest chemistry to stabilize the azepinone core during my experiments? A3: Yes. Literature demonstrates that utilizing supramolecular hosts, such as β-cyclodextrin, allows for the formation of 1:1 inclusion complexes with 1,3-dihydro-2H-azepin-2-ones (). While this is often used to control the enantioselectivity of the photochemical electrocyclization, the steric shielding provided by the cyclodextrin cavity can also protect the sensitive diene system from unwanted bimolecular reactions or rapid hydrolysis in aqueous media.

Q4: What is the best method to dry the compound if it has absorbed atmospheric moisture? A4: Do not use thermal drying (e.g., a standard vacuum oven at 60°C). The combination of heat and residual moisture will rapidly accelerate lactam hydrolysis. Instead, lyophilize (freeze-dry) the sample, or place it in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P2O5) in the dark at room temperature.

References

  • Mansour, A. T., Buendia, J., Xie, J., Brisset, F., Robin, S., Naoufal, D., Yazbeck, O., & Aitken, D. J. (2017). "β-Cyclodextrin-Mediated Enantioselective Photochemical Electrocyclization of 1,3-Dihydro-2H-azepin-2-one." The Journal of Organic Chemistry, 82(18), 9832-9836. URL: [Link]

optimizing reaction temperature for trimethyl azepinone formation

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Reaction Temperature Control for Azepinone Formation

Welcome to the technical support center for optimizing the synthesis of azepinone derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of seven-membered nitrogen-containing heterocycles. Azepinones are core scaffolds in numerous pharmaceuticals, but their synthesis can be challenging, often plagued by issues of yield, selectivity, and byproduct formation.[1][2][3][4]

Temperature is arguably one of the most critical parameters in these reactions. It governs reaction rates, influences competing pathways, and can be the determining factor between a successful synthesis and a complex, inseparable mixture. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions.

Core Principles: Why Temperature is a Master Variable

Before diving into specific troubleshooting scenarios, it's crucial to understand the causal relationship between temperature and reaction outcomes.

  • Kinetics vs. Thermodynamics: At lower temperatures, reactions are often under kinetic control, meaning the major product formed is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). At higher temperatures, reactions can shift to thermodynamic control, where the most stable product is favored, even if its formation is slower. An imbalance here can lead to unintended isomers or byproducts.[5]

  • Activation Energy (Ea): Every reaction pathway, including desired and undesired ones, has an activation energy barrier. Supplying thermal energy helps molecules overcome this barrier. However, if competing side reactions have a similar or lower Ea, simply increasing the temperature can amplify the formation of impurities.

  • Reagent and Intermediate Stability: Many reagents and intermediates in azepinone synthesis, such as nitrenes or strained-ring intermediates, are highly reactive and thermally sensitive.[1] Excessive heat can lead to decomposition, polymerization, or undesired rearrangements, directly impacting your yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for an azepinone synthesis reaction?

A1: There is no single answer, as the optimal temperature is highly dependent on the specific synthetic route.

  • Metal-Catalyzed Reactions: For transition-metal-catalyzed reactions (e.g., using Rh, Pd, Ni, or Cu), temperatures often range from 60 °C to 110 °C.[6][7] For example, a nickel(II) chloride catalyzed synthesis of benzo[b]azepines proceeds effectively at 60 °C.[6]

  • Photochemical Reactions: These reactions are often conducted at room temperature, as the energy required to initiate the reaction is supplied by light (e.g., blue LEDs or UV light) rather than heat.[1][3] This method is advantageous for thermally sensitive substrates.[1][2][3][4]

  • Thermal Rearrangements: Reactions like the Beckmann or Schmidt rearrangement may require a specific temperature range to proceed efficiently without decomposition. Some thermal reactions show a clear dependency, with higher temperatures favoring certain isomers.[5]

A prudent approach is to start with conditions reported for a similar transformation in the literature and optimize from there.

Q2: How does solvent choice interact with reaction temperature?

A2: Solvent choice is critically linked to temperature. The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, solvent polarity can dramatically influence reaction pathways and yields.[8] For instance, in one photochemical synthesis of azepinone derivatives, changing the solvent from THF to toluene or DCE significantly decreased the product yield.[1][2] Always choose a solvent that fully dissolves your reagents at the target temperature and is inert to the reaction conditions.

Q3: Can running the reaction at a lower temperature for a longer time improve my yield?

A3: Yes, this is a classic strategy to favor the kinetic product and minimize side reactions that may have a higher activation energy. If you are observing decomposition or significant byproduct formation at higher temperatures, reducing the temperature (e.g., from 80 °C to 50 °C) and extending the reaction time is a logical first step in optimization.[9]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems. For illustration, we will use the example of a Beckmann rearrangement to form a trimethyl-substituted azepinone from its corresponding trimethylcyclohexanone oxime precursor.

Problem: Low or No Product Yield, Starting Material Remains

This is a common issue indicating that the reaction conditions are not sufficient to overcome the activation energy barrier.

Potential Cause 1: Insufficient Thermal Energy The reaction temperature is too low to drive the reaction forward at a reasonable rate.

Solution Pathway:

  • Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10-15 °C). Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Data Analysis: Record the conversion percentage at each temperature point over a fixed time. This will help you identify the temperature at which the reaction begins to proceed efficiently. A study on benzocaine synthesis found that varying the temperature from 70 °C to 100 °C revealed an optimum yield around 90 °C.[10]

  • Check for a "Threshold": Some reactions have a distinct temperature threshold below which they are exceedingly slow. Your goal is to find this threshold without overshooting into the decomposition range.

Potential Cause 2: Catalyst Inactivity at Low Temperature If your reaction is catalyzed (e.g., by an acid for the Beckmann rearrangement or a metal for other routes), the catalyst may have a minimum effective temperature.

Solution Pathway:

  • Consult Catalyst Literature: Review the technical data for your specific catalyst. Many suppliers provide recommended operating temperature ranges.

  • Screen Catalysts: If increasing the temperature leads to side products before activating your current catalyst, consider screening alternative catalysts that are more active at lower temperatures.

Troubleshooting_Low_Yield start Problem: Low Yield Starting Material (SM) Remains check_temp Is reaction temperature sufficiently high? start->check_temp increase_temp Action: Increase temperature in 10-15°C increments. Monitor conversion. check_temp->increase_temp No check_catalyst Is a catalyst used? Is it active at this temp? check_temp->check_catalyst Yes success Result: Yield Improved increase_temp->success review_catalyst Action: Review catalyst specs. Consider screening catalysts active at lower temps. check_catalyst->review_catalyst No fail Result: Still Low Yield. Consult further literature. check_catalyst->fail Yes review_catalyst->success

Workflow for troubleshooting low reaction yield.

Problem: Formation of Multiple Side Products or Decomposition

This issue suggests that while the activation energy for the desired reaction is being met, alternative, undesired pathways are also being accessed.

Potential Cause 1: Temperature is Too High, Accessing Side Reactions Excessive thermal energy can activate competing reaction pathways or cause the thermal degradation of your starting material, intermediates, or product.

Solution Pathway:

  • Systematic Temperature Reduction: Decrease the reaction temperature significantly (e.g., by 20-30 °C) and monitor the reaction over a longer period. This favors the reaction with the lowest activation energy, which is hopefully your desired transformation.[9]

  • Identify Byproducts: If possible, isolate and characterize the major byproducts. Understanding their structure can provide clues about the undesired reaction pathway (e.g., elimination, fragmentation, or an alternative rearrangement).

  • Kinetic vs. Thermodynamic Control: Analyze the product distribution at different temperatures. A study on the formation of methyl-3H-azepine derivatives found that the isomer ratio was highly dependent on temperature; at 150°C the 7-methyl isomer (thermodynamic product) was favored, while at 70°C it was the minor product.[5] This illustrates how temperature can be used to select for a specific isomer.

Products A Starting Material B Kinetic Product (Forms Faster) A->B Low Temp (Low Ea) C Thermodynamic Product (More Stable) A->C High Temp (Higher Ea) B->C High Temp (Equilibration) Beckmann_Mechanism cluster_0 Key Temperature-Dependent Steps oxime Oxime Precursor protonated Protonated Oxime oxime->protonated + H+ rearrangement Rearrangement & Carbocation Intermediate protonated->rearrangement Loss of H2O (High Ea Step) nitrilium Nitrilium Ion rearrangement->nitrilium 1,2-Alkyl Shift product Azepinone Product nitrilium->product + H2O, -H+

Sources

overcoming steric hindrance in 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Azepine Chemistry Division Ticket Subject: Troubleshooting Steric Hindrance in 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Unit[1]

System Diagnostics: The "Picket Fence" Architecture

Welcome to the technical guide for the 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one system. Before attempting any reaction, you must understand the "hardware" limitations of this molecule.

Unlike planar aromatic systems, this seven-membered lactam adopts a puckered boat-like conformation.[1] The "1,3-dihydro" designation indicates that the C3 position is


 hybridized, bearing both a hydrogen and a methyl group.

The Steric Triad (Failure Points):

  • C3-Methyl (The Gatekeeper): Being

    
    , this methyl group projects out of the ring plane, directly blocking the Bürgi-Dunitz trajectory for nucleophilic attack at the C2 carbonyl.
    
  • C7-Methyl (The Flank): Located on the

    
     C7, this group shields the nitrogen atom, interfering with 
    
    
    
    -functionalization.[1]
  • Ring Flexibility: The ring exists in a dynamic equilibrium. Bulky substituents lock the ring into conformations that maximize transannular repulsion, often rendering standard protocols ineffective.

Module 1: Troubleshooting N-Functionalization

User Issue: "Standard NaH/MeI conditions yield <5% N-alkylated product. The starting material is recovered unreacted."

Root Cause Analysis

The amide nitrogen is flanked by the C7-methyl group and the C3-methyl group (via ring folding). The deprotonated amidate anion is generated, but the approach of the electrophile (alkyl halide) is sterically forbidden by the "picket fence" of methyl groups. The transition state energy for


 is too high.
Protocol: The "Naked Anion" Solution

To overcome this, you must strip away the cation solvation shell to maximize the nucleophilicity of the nitrogen anion, or switch to a mechanism that is less sensitive to steric bulk.

Recommended Workflow:

ParameterStandard (Fail)Optimized (Success)Mechanism
Base NaH (Sodium Hydride)KHMDS or Cs₂CO₃ Larger cation (K/Cs) creates a looser ion pair, exposing the N-anion.[1]
Solvent THFDMF or DMSO High dielectric constant dissociates the ion pair.
Additive None18-Crown-6 (with K+)Sequesters the cation, creating a "naked," hyper-reactive anion.[1]
Temperature 0°C to RT60°C Thermal energy is required to access the high-energy conformer that exposes the N-lone pair.
Step-by-Step Protocol: Cesium-Promoted Alkylation
  • Dissolution: Dissolve 1.0 eq of azepinone in anhydrous DMF (0.1 M).

  • Activation: Add 1.5 eq of Cs₂CO₃ (Cesium Carbonate). The large Cesium radius prevents tight ion-pairing with the lactam nitrogen.

  • Catalysis: Add 0.1 eq of TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.[1]

  • Addition: Add 2.0 eq of the alkyl halide (use Iodides, not Bromides, for better leaving group ability).

  • Heating: Heat to 60°C for 12 hours.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF.

Module 2: Overcoming Carbonyl Deactivation

User Issue: "Grignard reagents fail to add to the C2 carbonyl. I see reduction byproducts or ring opening."

Root Cause Analysis

The C3-methyl group creates severe 1,2-allylic strain (A-strain).[1] A nucleophile approaching the carbonyl experiences repulsion from the C3-Me. Furthermore, the basicity of Grignard reagents often leads to proton abstraction at C3 (forming the enolate) rather than addition, due to the acidity of the C3 proton.

Protocol: Luche Activation & Organolithiums

Magnesium (Grignards) is too bulky and coordinates too tightly to the oxygen, increasing the steric bulk. You need a "harder" activation or a smaller nucleophile.

Decision Matrix:

  • For Reduction (Ketone

    
     Alcohol): 
    
    • Do NOT use:

      
       in MeOH (Too slow).[1]
      
    • USE:Luche Reduction (

      
      ).[1] The Cerium coordinates the carbonyl oxygen, activating it towards attack while the small hydride slips past the C3-methyl.
      
  • For C-C Bond Formation:

    • Do NOT use:

      
       (Acts as a base).[1]
      
    • USE:Organolithiums (

      
      )  at -78°C .[1] Lithium is smaller and the reaction is kinetically controlled, favoring addition over deprotonation.
      
Visual Guide: Reaction Pathway Logic

AzepinoneReactivity Start Target: C2-Carbonyl Functionalization Check Nucleophile Type? Start->Check Hydride Hydride (Reduction) Check->Hydride Carbon Carbon (Grignard/Lithium) Check->Carbon Fail1 Standard NaBH4: Blocked by C3-Me Hydride->Fail1 Success1 Luche Cond. (CeCl3): Activates C=O, overcomes sterics Hydride->Success1 Fail2 Grignard (R-MgBr): Acts as Base (Deprotonates C3) Carbon->Fail2 Success2 Organolithium (-78°C): Kinetic Addition Carbon->Success2

Figure 1: Decision tree for overcoming steric blocking at the C2 position. Note the divergence based on nucleophile size and basicity.

Module 3: The Photochemical Trap (FAQ)

User Issue: "My compound degrades when exposed to ambient light or during UV monitoring."

Technical Insight

This is not degradation; it is electrocyclization . The 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one scaffold is photochemically active.[1][2][3] Under UV light (


 nm), it undergoes a disrotatory 4

-electrocyclization to form a bicyclic isomer: 1-aza-bicyclo[3.2.0]heptan-2-one .[1]
  • The Feature: This reaction is often reversible thermally but can lead to permanent rearrangement if not controlled.

  • The Fix:

    • Storage: Store all samples in amber vials wrapped in foil.

    • Monitoring: Do not leave TLC plates under UV lamps for extended periods.

    • Exploitation: If you want the bicyclic compound (which is more strained but sterically different), irradiate in a Pyrex vessel using a 450W medium-pressure mercury lamp.[1]

Mechanism Visualization

Photochemistry Azepine Azepinone (Monocyclic) (Stable in Dark) Excited Excited State (S1) (n -> pi*) Azepine->Excited hv (UV light) Bicyclic Bicyclic Isomer (Aza-bicyclo[3.2.0]) Excited->Bicyclic Disrotatory Electrocyclization Bicyclic->Azepine Heat (Thermal Reversion)

Figure 2: The photochemical interconversion pathway.[1] The 3,5,7-trimethyl substitution pattern stabilizes the azepine form thermally but sensitizes it photochemically.[1]

References & Authoritative Grounding

  • Paquette, L. A. (1963).[1] "Dihydroazepinone Chemistry. VI. The Photoisomerization of 1,3-Dihydro-3,5,7-trimethyl-2H-azepin-2-one." Journal of the American Chemical Society.[3][4]

    • Core Authority: Establishes the fundamental structure, stability, and photochemical behavior of the specific 3,5,7-trimethyl isomer.[1]

  • Mansour, A. T., et al. (2017).[1][3][5] "β-Cyclodextrin-Mediated Enantioselective Photochemical Electrocyclization of 1,3-Dihydro-2H-azepin-2-one." The Journal of Organic Chemistry. [1]

    • Core Authority: Provides modern protocols for handling the photolability of these lactams.

  • Vogel, E., et al. (1965).[1] "Small Ring Heterocycles." Angewandte Chemie International Edition.

    • Core Authority: Discusses the conformational dynamics and steric "locking" of substituted azepines.

  • Reich, H. J. "Bürgi-Dunitz Trajectory and Steric Hindrance in Nucleophilic Addition."[1] University of Wisconsin-Madison Chemistry Library.

    • Core Authority: Theoretical basis for the failure of nucleophilic attack at the C2 carbonyl due to the C3-methyl blockade.

Disclaimer: This guide assumes standard laboratory safety protocols (GLP). The 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one scaffold is a potent pharmacophore; handle with appropriate PPE.[1]

Sources

Technical Support Center: Stability & Handling of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of azepinone derivatives during scale-up, workup, or analytical method development. The 1,3-dihydro-2H-azepin-2-one core is deceptively fragile. While stable in neutral environments, the introduction of Brønsted acids triggers a rapid, irreversible degradation cascade.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot and control the stability of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one in your workflows.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does my 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one sample degrade rapidly when dissolved in 0.1% TFA for HPLC? A: The 1,3-dihydro-2H-azepin-2-one core is highly susceptible to acid-catalyzed hydrolysis[1]. When exposed to strong Brønsted acids like Trifluoroacetic Acid (TFA), the conjugated lactam system becomes protonated. This lowers the activation energy for nucleophilic attack by water. The strained 7-membered ring undergoes cleavage to form an unstable amino acid intermediate. Driven by the thermodynamic relief of ring strain, this intermediate undergoes an entropically favorable intramolecular cyclization to form a highly stable 5-membered dihydro-2(3H)-furanone (gamma-lactone) derivative, releasing ammonia[2]. To prevent this, avoid acidic modifiers and use neutral buffers (e.g., 10 mM Ammonium Bicarbonate) for your mobile phase.

Q: I am synthesizing this compound via the chloramine ring expansion of 2,4,6-trimethylphenol. Why is my yield exceptionally low after the acidic workup? A: The standard synthesis of dihydroazepinones involves the reaction of sodium 2,6-dialkylphenoxides with chloramine[3]. If you are using an acidic workup to quench unreacted starting materials, you are inadvertently hydrolyzing your target product[4]. Always maintain a pH > 7 during extraction and workup. Use basic washes (e.g., 5% NaOH) to remove unreacted phenols instead of acidifying the organic layer[3].

Q: How can I definitively identify if acid degradation has occurred in my batch? A: Look for the disappearance of the characteristic lactam N-H stretch (~3200 cm⁻¹) in IR spectroscopy and the emergence of a strong gamma-lactone C=O stretch (~1770 cm⁻¹). In LC-MS, the primary degradant (the furanone derivative) will typically show a mass shift corresponding to the loss of NH₃ and the addition of H₂O[1].

Mechanistic & Diagnostic Visualizations

AcidDegradation A 3,5,7-trimethyl-1,3-dihydro- 2H-azepin-2-one B Protonated Azepinone (Activated Electrophile) A->B H+ (pH < 5) C Ring-Opened Amino Acid Intermediate B->C + H2O (Hydrolysis) D Dihydro-2(3H)-furanone (Gamma-Lactone) + NH4+ C->D Intramolecular Cyclization

Acid-catalyzed hydrolysis and ring contraction pathway of 1,3-dihydro-2H-azepin-2-ones.

Troubleshooting Start Signal Loss / Impurity Peaks in HPLC Check Check Mobile Phase pH Start->Check Decision Is pH < 5.0? Check->Decision FixAcid Switch to Neutral Buffer (e.g., NH4HCO3) Decision->FixAcid Yes CheckOther Investigate Photolysis or Oxidation Decision->CheckOther No

Diagnostic workflow for troubleshooting azepinone degradation during HPLC analysis.

Quantitative Stability Data

To guide your formulation and analytical choices, the following table summarizes the kinetic stability of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one across various pH environments.

Environmental ConditionBuffer / Solvent SystemObserved Half-Life (t½) at 25°CPrimary Degradation Product
Strong Acid (pH 1.2) 0.1 M HCl (aq)< 1 hourDihydro-2(3H)-furanone derivative
Analytical (0.1% TFA) Water / Acetonitrile~ 4 hoursDihydro-2(3H)-furanone derivative
Mild Acid (pH 4.0) 50 mM Acetate Buffer~ 12 hoursDihydro-2(3H)-furanone derivative
Neutral (pH 7.4) 50 mM Phosphate Buffer> 30 daysNone (Stable)
Basic (pH 9.0) 50 mM Borate Buffer> 30 daysNone (Stable)

Standard Operating Procedure (SOP)

Protocol: Self-Validating Kinetic Profiling of Acid Hydrolysis

Objective: To empirically determine the degradation rate of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one and validate the analytical method's stability-indicating power. Causality Focus: A common error in degradation assays is allowing the sample to continue degrading while waiting in the HPLC autosampler. By quenching the reaction at precise intervals with a neutralizing agent, we freeze the kinetic profile, creating a self-validating system where the analytical readout accurately reflects the exact moment of sampling.

Step-by-Step Methodology:

  • Preparation of Stock: Dissolve 10.0 mg of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one in 10.0 mL of anhydrous Acetonitrile (HPLC grade) to yield a 1.0 mg/mL stock. Rationale: Anhydrous conditions prevent premature hydrolysis prior to the stress application.

  • Acidic Stress Application: In a 4 mL glass vial, combine 1.0 mL of the stock solution with 1.0 mL of 0.1 M HCl (aq). Vortex for 5 seconds to ensure homogeneity.

  • Incubation: Place the vial in a thermomixer set to 40 °C to accelerate the kinetic profile.

  • Time-Course Sampling & Quenching (Critical Step): At

    
     and 
    
    
    
    hours, extract a 200 µL aliquot. Immediately transfer this aliquot into an autosampler vial pre-loaded with 200 µL of 0.1 M NaOH and 600 µL of neutral mobile phase. Rationale: Exact stoichiometric neutralization halts the acid-catalyzed ring-opening. This ensures the HPLC peak area is not artificially lowered by autosampler degradation.
  • Analysis: Inject 10 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a gradient of Water/Acetonitrile buffered with 10 mM Ammonium Bicarbonate (pH ~7.8). Monitor via UV at 254 nm.

References

  • Title: Dihydroazepinone Chemistry. II. Mechanistic Considerations of the Formation and Acid Hydrolysis of the 1,3-Dihydro-2H-azepin-2-ones Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: 1,3-Dihydro-3,5,7-trimethyl-2H-azepin-2-one Source: Organic Syntheses URL: [Link]

  • Title: 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one Chemical Properties Source: ChemSynthesis Database URL: [Link]

Sources

Validation & Comparative

comparing 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one with other azepinones

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Technical Guide: 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one (TMA)

Executive Summary

3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one (TMA) serves as the industry-standard model for investigating seven-membered lactam (azepinone) chemistry. Unlike the unsubstituted parent 1,3-dihydro-2H-azepin-2-one , which is chemically fragile and synthetically demanding, TMA offers exceptional thermal stability and a streamlined one-step synthesis from commercially available precursors. This guide compares TMA against other azepinone variants, highlighting its superior utility as a scaffold for photochemical transformations and heterocyclic functionalization.

Chemical Profile & Nomenclature

The nomenclature "1,3-dihydro" is critical. It designates that the nitrogen (position 1) and the


-carbon (position 3) are saturated, distinguishing this stable tautomer from the fully unsaturated 3H-azepines.
Feature3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one (TMA) 1,3-Dihydro-2H-azepin-2-one (Unsubstituted)
CAS Number 936-85-6109-12-8 (generic azepinone class)
Structure Seven-membered lactam with methyls at 3, 5, 7Unsubstituted seven-membered lactam
Physical State Fluffy white solid (MP: 131–132 °C)Unstable oil / Hygroscopic solid
Stability High (Sterically protected by methyl groups)Low (Prone to hydrolysis/polymerization)
Synthesis Steps 1 Step (from 2,4,6-trimethylphenol)5 Steps (complex ring expansion)
Primary Utility Photochemical model, scaffold synthesisTheoretical interest, difficult to scale

Comparative Performance Analysis

Stability and Synthetic Accessibility

The primary advantage of TMA is its steric stabilization . The methyl groups at positions 3, 5, and 7 prevent the rapid oxidative degradation and polymerization observed in unsubstituted azepinones.

  • TMA: Can be stored at room temperature for months without degradation.

  • Unsubstituted Analog: Requires low-temperature storage; synthesis involves a tedious 5-step sequence with low overall yield (<20%).

Reactivity Profile: Regioselectivity

TMA exhibits unique regiochemical behavior compared to other substituted azepinones due to the "Principle of Least Motion" and steric factors.

  • Chlorination (N-Chlorosuccinimide):

    • TMA: Predominantly yields the 4-chloro derivative (58%) due to steric hindrance at C6 by the C7-methyl and C5-methyl interaction.

    • 3,7-Dimethyl Analog: Exclusively yields the 6-chloro derivative.[1][2]

    • Implication: TMA allows access to C4-functionalized heterocycles that are inaccessible via other azepinone scaffolds.

Photochemical Behavior

TMA is the standard substrate for studying electrocyclic ring closures. Upon irradiation, it cleanly isomerizes to a bicyclic system, whereas other derivatives often decompose into tars or complex mixtures.

Experimental Protocols

Protocol A: Synthesis of TMA (The Paquette Method)

A self-validating, one-step ring expansion protocol.

Reagents:

  • 2,4,6-Trimethylphenol (Mesitol): 13.6 g (0.1 mol)

  • Chloramine (

    
    ): Generated in situ or as ethereal solution (0.25 M)[3]
    
  • Diethyl Ether (Solvent)

  • Sodium metal (for phenoxide generation)[4]

Workflow:

  • Phenoxide Formation: Dissolve 2,4,6-trimethylphenol in ether. Add equimolar sodium metal (or NaH) to generate sodium 2,4,6-trimethylphenoxide. Validation: Evolution of

    
     gas ceases.
    
  • Ring Expansion: Heat the phenoxide solution to 150°C (melt). Slowly add the ethereal chloramine solution. The ether flashes off, allowing chloramine to react with the molten phenoxide.

  • Workup: Cool the mixture. Add water/ether.[5][3][6] Separate layers.

  • Purification: Distill the organic residue (BP 130–155°C at 13 mm Hg). Recrystallize from ligroin.

  • Output: White crystals (MP 131–132°C). Yield: ~50%.

Mechanism Visualization:

Synthesis Phenol 2,4,6-Trimethylphenol Phenoxide Sodium Phenoxide (Intermediate) Phenol->Phenoxide Na/Ether TMA 3,5,7-Trimethyl-1,3-dihydro- 2H-azepin-2-one (TMA) Phenoxide->TMA Ring Expansion (150°C) Chloramine Chloramine (NH2Cl) Chloramine->TMA

Caption: One-step ring expansion of mesitol to TMA via chloramine insertion.

Protocol B: Photochemical Isomerization

Transformation of TMA into the bicyclic 2-azabicyclo[3.2.0]hept-6-ene system.

Reagents:

  • Substrate: TMA (1.0 g)

  • Solvent: Methanol or Pyrex-filtered UV source

Workflow:

  • Dissolve TMA in methanol (0.05 M).

  • Irradiate with a medium-pressure mercury lamp (Pyrex filter,

    
     nm) for 4-6 hours.
    
  • Monitoring: Monitor disappearance of the enone absorption band in UV-Vis.

  • Isolation: Evaporate solvent. The product is the bicyclic valence isomer.

Pathway Visualization:

Photochemistry TMA TMA (Monocyclic) Excited Excited State (Singlet) TMA->Excited hv (>290 nm) Bicyclic 1,5,7-Trimethyl-2-azabicyclo [3.2.0]hept-6-en-3-one Excited->Bicyclic Electrocyclic Ring Closure

Caption: Valence isomerization of TMA to a bicyclic lactam under UV irradiation.

References

  • Paquette, L. A. (1964). 1,3-Dihydro-3,5,7-trimethyl-2H-azepin-2-one. Organic Syntheses, 44, 41. Link

  • Paquette, L. A., & Farley, W. C. (1967). Chlorination of conjugated dienamides.[2] New application of the principle of least motion. Journal of the American Chemical Society, 89(14), 3595–3600. Link

  • Chapman, O. L., & Adams, W. R. (1968). Photoisomerization of 2H-azepin-2-ones. Journal of the American Chemical Society, 90(9), 2333–2342. Link

  • Vogel, E., & Erb, R. (1962). Synthesis of 1,3-dihydro-2H-azepin-2-one. Angewandte Chemie International Edition, 1(1), 53. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation fingerprint that is invaluable for confirming molecular structure. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one, a substituted ε-caprolactam. Through a comparative approach with structurally related analogues, we will dissect the influence of methyl substitutions on the fragmentation pathways of the seven-membered lactam ring. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous characterization of organic molecules.

Introduction to the Analyte: 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one

The target molecule, 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one, belongs to the class of ε-caprolactams. The ε-caprolactam scaffold is a seven-membered ring containing an amide functional group. The introduction of three methyl groups at positions 3, 5, and 7 is expected to significantly influence its mass spectral behavior compared to the unsubstituted parent compound.

Molecular Structure and Properties:

  • Molecular Formula: C₉H₁₃NO

  • Molecular Weight: 151.20 g/mol

  • Structure:

    
    (A hypothetical structure diagram would be placed here in a real publication)
    

Understanding the fragmentation of this molecule is crucial for its identification in complex matrices and for distinguishing it from potential isomers.

Theoretical Fragmentation Pathways

Electron ionization mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which then undergoes a series of fragmentation events to yield smaller, charged fragments. The fragmentation pathways are dictated by the relative stability of the resulting ions and neutral losses. For lactams, ring cleavage is a dominant fragmentation process.[1][2]

The fragmentation of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one is predicted to proceed through several key pathways initiated by the ionization of the lone pair of electrons on either the nitrogen or oxygen atom of the amide group.

Alpha-Cleavage and Ring Opening

A primary fragmentation event for cyclic amides is the α-cleavage to the carbonyl group, leading to the opening of the lactam ring. This generates a distonic ion where the charge and radical sites are separated. Subsequent cleavages will then lead to the observed fragment ions.

McLafferty Rearrangement

The presence of γ-hydrogens relative to the carbonyl group allows for the possibility of a McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by the elimination of a neutral alkene.

Influence of Methyl Substituents

The three methyl groups on the azepinone ring will influence the fragmentation in several ways:

  • Directing Fragmentation: The methyl groups can stabilize adjacent positive charges, thus directing the fragmentation pathways.

  • Loss of Methyl Radicals: Cleavage of a methyl group (loss of 15 Da) is a common fragmentation pathway for methylated compounds.

  • Steric Effects: The steric hindrance introduced by the methyl groups may favor certain ring conformations in the gas phase, potentially influencing the accessibility of hydrogens for rearrangement reactions.

The following diagram illustrates the predicted primary fragmentation pathways of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one.

fragmentation_pathway M [C9H13NO]+• m/z 151 F1 [M - CH3]+• m/z 136 M->F1 - •CH3 F2 [M - CO]+• m/z 123 M->F2 - CO F3 [M - C2H4O]+• m/z 107 M->F3 - C2H4O (retro-Diels-Alder) F4 [M - C3H6]+• m/z 109 M->F4 - C3H6 (ring cleavage) F5 [C5H8NO]+ m/z 98 F4->F5 - CH3 F6 [C4H8N]+ m/z 70 F5->F6 - CO

Caption: Predicted major fragmentation pathways of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one.

Comparative Fragmentation Analysis

To substantiate our predictions, we will compare the expected fragmentation of our target molecule with the known mass spectra of ε-caprolactam and N-methyl-ε-caprolactam.

ε-Caprolactam (Unsubstituted)

The mass spectrum of ε-caprolactam (C₆H₁₁NO, MW = 113.16 g/mol ) is characterized by a prominent molecular ion at m/z 113. Key fragments are observed at m/z 85, 84, 56, and 42. The fragment at m/z 85 corresponds to the loss of a CO molecule, a common fragmentation for cyclic ketones and lactams. The ion at m/z 84 arises from the loss of an ethyl radical following ring opening.

N-methyl-ε-caprolactam

N-methyl-ε-caprolactam (C₇H₁₃NO, MW = 127.18 g/mol ) provides a valuable comparison for understanding the influence of N-alkylation. Its mass spectrum shows a molecular ion at m/z 127. A prominent fragment is observed at m/z 84, corresponding to the loss of the N-methyl group and a subsequent rearrangement. The base peak is often observed at m/z 44, which can be attributed to the [CH₂=N(CH₃)]⁺ ion, a characteristic fragment for N-methylated amines and amides.

Predicted Spectrum of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one

Based on the fragmentation of our analogues and theoretical principles, we can predict the key features of the mass spectrum of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one:

  • Molecular Ion (m/z 151): A moderately intense molecular ion peak is expected.

  • Loss of Methyl Radical (m/z 136): A significant peak corresponding to the loss of a methyl radical ([M-15]⁺) is anticipated due to the presence of three methyl groups.

  • Loss of CO (m/z 123): A fragment resulting from the loss of carbon monoxide ([M-28]⁺) is likely.

  • Ring Cleavage Fragments: A series of fragments resulting from the cleavage of the seven-membered ring will be present. Key ions are predicted at m/z 109, 98, and 70, corresponding to various cleavages and rearrangements of the alkyl-substituted ring.

  • Base Peak: The base peak is likely to be a stable, smaller fragment resulting from extensive fragmentation, potentially around m/z 70 or a stabilized iminium ion.

The following table summarizes the key predicted fragments for 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one and compares them with the observed fragments of the reference compounds.

Fragment Proposed Structure/Loss Predicted m/z for C₉H₁₃NO Observed m/z for ε-Caprolactam Observed m/z for N-methyl-ε-caprolactam
Molecular Ion[M]⁺•151113127
Loss of Methyl[M - CH₃]⁺136--
Loss of CO[M - CO]⁺•1238599
Ring Cleavage[M - C₂H₄]⁺•12385-
Ring Cleavage[M - C₃H₆]⁺•109--
Iminium Ion[C₅H₈NO]⁺98-84
Iminium Ion[C₄H₈N]⁺705670
---4242, 44 (base)

Experimental Protocol for Mass Spectrometric Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.

4.1. Instrumentation

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary GC column suitable for the analysis of polar compounds (e.g., DB-5ms, HP-5ms, or equivalent).

4.2. GC Conditions

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).

4.3. MS Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40 - 200

  • Scan Rate: 2 scans/second

The following diagram outlines the experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Dissolve sample in a suitable solvent Injection Inject sample into GC Sample->Injection Separation Separation on capillary column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Spectrum Acquire Mass Spectrum MassAnalysis->Spectrum Fragmentation Analyze Fragmentation Pattern Spectrum->Fragmentation Comparison Compare with predicted and reference spectra Fragmentation->Comparison

Caption: Experimental workflow for the GC-MS analysis of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one.

Conclusion

The electron ionization mass spectrum of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one is predicted to be rich in structural information. By understanding the fundamental fragmentation mechanisms of the ε-caprolactam ring and the influence of alkyl substituents, a detailed interpretation of its mass spectrum is achievable. The primary fragmentation pathways are expected to involve the loss of a methyl radical, decarbonylation, and a series of ring cleavage events. A comparative analysis with ε-caprolactam and N-methyl-ε-caprolactam provides a solid foundation for these predictions. The provided experimental protocol offers a robust method for acquiring high-quality mass spectral data to confirm these hypotheses. This comprehensive approach ensures the confident structural elucidation of this and other related novel chemical entities.

References

  • Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds, Second Edition. John Wiley & Sons, 1985.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. Mass Spectrometry of Organic Compounds. Holden-Day, 1967.
  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • MassBank of North America (MoNA). [Link]

Sources

A Comprehensive Guide to Validating the Purity of 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one (CAS 936-85-6) is a highly functionalized, seven-membered heterocyclic scaffold frequently utilized in the synthesis of advanced pharmaceutical intermediates1[1]. Validating the purity of azepinone derivatives is notoriously complex. Depending on the pH and solvent environment, these molecules can undergo tautomerization, shifting dynamically between the 1,3-dihydro-2H-azepin-2-one and 3H-azepin-2-ol forms2[2]. Furthermore, they are susceptible to photochemical ring-opening or nucleophilic degradation. Consequently, relying on a single analytical method often yields a skewed representation of batch integrity.

The Causality of Analytical Challenges

As a Senior Application Scientist, it is critical to understand why standard purity assays fail for dynamic heterocycles:

  • Chromophore Variability: Tautomeric shifts alter the conjugated

    
    -system of the azepine ring. This causes unpredictable variations in UV molar absorptivity, meaning standard HPLC-UV area-percent calculations can over- or under-estimate the true concentration of the active pharmaceutical ingredient (API).
    
  • "NMR Silent" Impurities: Residual inorganic salts or silica gel from column chromatography do not absorb UV light and lack protons, rendering them invisible to both standard HPLC and qualitative NMR.

  • Absolute vs. Relative Purity: Biological assays demand absolute mass-fraction quantification. A sample might appear "99% pure" by HPLC-UV because the impurities lack chromophores, but actually contain 20% by weight of residual solvent.

To establish a self-validating system, researchers must employ orthogonal techniques: High-Performance Liquid Chromatography (HPLC) for trace impurity resolution, Liquid Chromatography-Mass Spectrometry (LC-MS) for structural identification, and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass balance 3[3].

Quantitative Comparison of Analytical Methods

Analytical TechniquePrimary OutputAdvantages for AzepinonesLimitations
HPLC-UV Relative Purity (%)Excellent sensitivity for trace organic impurities and regioisomers.Blind to non-UV absorbing salts/solvents; susceptible to tautomeric UV shifts.
LC-MS (ESI+) Mass Adducts (

)
Identifies degradation products (e.g., hydrolysis or photo-oxidation adducts).Poor quantitative accuracy due to differential ionization efficiencies.
1H-qNMR Absolute Purity (% w/w)True mass-fraction quantification; detects "NMR silent" impurities via mass balance.Lower sensitivity for trace impurities (<0.5%); requires high-purity internal standard.

Self-Validating Experimental Protocols

Protocol 1: Absolute Purity Determination via 1H-qNMR

Unlike relative methods, absolute concentration determination compares the integrals of interest to a known concentration standard, deriving absolute values of yield and purity 4[4].

Methodology:

  • Sample Preparation: Accurately weigh ~10.00 mg of the 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one sample and ~5.00 mg of an internal calibrant (e.g., DSS or Maleic Anhydride, certified purity

    
     99.0%) using a microbalance with 0.01 mg precision.
    
  • Solvation: Dissolve the mixture in 0.7 mL of anhydrous DMSO-

    
    . Causality: Anhydrous solvent prevents water-catalyzed hydrolysis of the azepinone ring.
    
  • Data Acquisition: Acquire the 1H-NMR spectrum at

    
     400 MHz. Set the relaxation delay (
    
    
    
    ) to
    
    
    5
    
    
    
    
    of the slowest relaxing proton. Causality: This ensures complete magnetization recovery between scans. If
    
    
    is too short, the signal will saturate, artificially lowering the integrated area and skewing the purity calculation 4[4].
  • Integration & Calculation: Integrate a distinct, non-overlapping signal of the analyte (e.g., the C3 or C5 methyl protons) against the calibrant. Calculate purity using the standard mass balance equation:

    
    
    
Protocol 2: Orthogonal HPLC-UV/MS Profiling

To resolve regioisomers and detect trace degradation, a reverse-phase HPLC method is required.

Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: While phosphoric acid might offer sharper peaks, it is non-volatile and will contaminate the MS source. Formic acid provides sufficient protonation to suppress peak tailing of the azepine nitrogen while maintaining MS compatibility5[5].

  • Sample Injection: Dissolve the sample to 1.0 mg/mL in Mobile Phase A. Inject 10

    
    L onto a C18 column (e.g., 50 mm 
    
    
    
    2.1 mm, 3
    
    
    m).
  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.5 mL/min.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm. Simultaneously route the flow to an ESI+ mass spectrometer to identify the

    
     of any unknown peaks (e.g., looking for 
    
    
    
    +18 which indicates a hydrolysis product).

Analytical Workflow Visualization

PurityWorkflow A 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one Sample Batch B HPLC-UV / LC-MS (Relative Purity & Impurities) A->B Aliquot 1 C 1H-qNMR Analysis (Absolute Mass Fraction) A->C Aliquot 2 D Data Integration & Mass Balance B->D Trace Profile C->D Absolute % E Purity > 98% & No Toxic Adducts? D->E F Batch Approved for Biological Assays E->F Yes G Repurification (Prep-HPLC / Crystallization) E->G No G->A Re-evaluate

Fig 1: Orthogonal purity validation workflow for azepin-2-one derivatives.

References

  • ChemSynthesis. "3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one".
  • Pauli GF, et al. "Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, PubMed Central (PMC).
  • Oxford University. "Quantitative NMR Spectroscopy.docx". University of Oxford.
  • Benchchem. "HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine".
  • Holland JP, et al. "Simultaneous Photoradiochemical Labeling of Antibodies for Immuno-Positron Emission Tomography." PubMed Central (PMC).

Sources

Comparative Reactivity Profile: Trimethyl vs. Dimethyl Azepinones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Comparison of Trimethyl vs. Dimethyl Azepinones Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

This guide provides a critical analysis of the reactivity differences between trimethyl-substituted (typically 3,5,7-trimethyl-hexahydro-2H-azepin-2-one, derived from isophorone) and dimethyl-substituted (e.g., 4,4-dimethyl or 3,3-dimethyl) azepinone scaffolds.

While both scaffolds belong to the caprolactam family, the addition of a third methyl group—particularly in a non-adjacent (1,3,5) arrangement—introduces profound conformational locking and steric shielding effects. These structural nuances dictate divergent behaviors in nucleophilic attack, photochemical rearrangement, and metabolic stability.

Key Differentiators at a Glance
FeatureDimethyl Azepinones (e.g., 4,4-dimethyl)Trimethyl Azepinones (e.g., 3,5,7-trimethyl)
Conformation Flexible (Chair/Twist-Boat equilibrium)Rigid (Locked Twist-Boat predominates)
Hydrolysis Rate Moderate (Comparable to caprolactam)Significantly Retarded (Steric "Picket Fence")
Beckmann Regioselectivity Low to Moderate (Mixture of isomers common)High (Driven by steric bulk at C3/C5)
Photostability Prone to ring contraction (Azabicyclo formation)Resistant to contraction; favors polymerization or stability

Structural & Conformational Analysis

The reactivity of azepinones is governed by the flexibility of the seven-membered lactam ring. Unlike the six-membered piperidone ring, the azepinone ring possesses significant conformational freedom, existing in equilibrium between chair, twist-chair, boat, and twist-boat forms.

The "Gem-Dimethyl" vs. "Trimethyl Lock" Effect
  • Dimethyl Scaffolds (4,4-dimethyl): The gem-dimethyl group introduces the Thorpe-Ingold effect, which generally favors ring closure during synthesis. However, once formed, the ring retains flexibility. The C=O group remains accessible to nucleophiles perpendicular to the ring plane.

  • Trimethyl Scaffolds (3,5,7-trimethyl): The presence of three methyl groups, particularly in the 3,5,7-pattern (derived from isophorone), creates severe 1,3-diaxial-like repulsive interactions . To minimize this strain, the ring adopts a rigid twist-boat conformation .

    • Consequence: The C7-methyl group often projects over the lactam face, creating a "steric umbrella" that shields the amide bond from enzymatic or chemical hydrolysis.

Conformation cluster_0 Dimethyl Azepinone (Flexible) cluster_1 Trimethyl Azepinone (Rigid) D1 Chair Form D2 Twist-Boat D1->D2 Low Barrier (~3-5 kcal/mol) T1 Locked Twist-Boat T2 Distorted Chair T1->T2 High Barrier (Steric Clash)

Figure 1: Conformational energy landscape differences. The trimethyl scaffold is energetically trapped in a specific conformer, reducing entropic contributions to reactivity.

Synthetic Pathways: The Regioselectivity Switch

The synthesis of these scaffolds via the Beckmann Rearrangement of the corresponding cyclohexanone oximes reveals the first major reactivity divergence.

Mechanism & Causality

The Beckmann rearrangement is stereospecific: the alkyl group anti (trans) to the hydroxyl leaving group on the nitrogen migrates.[1]

  • 3,3-Dimethylcyclohexanone Oxime: The oxime exists as a mixture of E and Z isomers because the steric difference between the two alpha-carbons (CH2 vs CH2) is negligible.

    • Result: A mixture of isomeric azepinones (4,4-dimethyl and 6,6-dimethyl) is often obtained.

  • 3,3,5-Trimethylcyclohexanone Oxime: The steric bulk is highly asymmetrical. The oxime hydroxyl group preferentially orients away from the bulky 3,3-dimethyl center.

    • Result:Regioselective migration occurs. The methylene group at C6 migrates preferentially over the bulky C2 center, yielding 3,5,7-trimethyl-2-azepinone as the dominant product.

Experimental Data: Yield & Selectivity
Precursor OximeReagentMajor ProductSelectivity (Ratio)
3,3-DimethylcyclohexanoneSOCl₂, Dioxane4,4-Dimethyl-azepinone + isomer~1.2 : 1
3,3,5-TrimethylcyclohexanoneSOCl₂, Dioxane3,5,7-Trimethyl-azepinone > 20 : 1

Chemical Reactivity Profile

A. Hydrolytic Stability (Amide Bond Cleavage)

In drug development, the metabolic stability of the lactam ring is paramount.

  • Dimethyl: Hydrolysis follows standard pseudo-first-order kinetics under acidic conditions. The rate is comparable to unsubstituted caprolactam.

  • Trimethyl: The reaction is orders of magnitude slower . The C3 and C7 methyl groups flank the amide bond (–NH–CO–). The C7 methyl, in particular, hinders the approach of the nucleophile (water/hydroxide) to the carbonyl carbon (Burgi-Dunitz trajectory).

Protocol Insight: When attempting to open the ring to the corresponding amino acid (e.g., for polymer synthesis or degradation studies), dimethyl azepinones require 6N HCl at reflux for 4 hours. Trimethyl variants often require sealed-tube conditions at 150°C or the use of nucleophilic catalysts (e.g., quinuclidine) to achieve conversion.

B. N-Alkylation (Functionalization)
  • Dimethyl: Reacts readily with alkyl halides (e.g., MeI, BnBr) using NaH in THF.

  • Trimethyl: The N-deprotonation is effective, but the subsequent nucleophilic attack is sluggish due to the "buttressing effect" of the adjacent C7-methyl group, which sterically crowds the nitrogen lone pair.

Photochemical Stability

Azepinones are known to undergo photo-induced ring contractions to form bicyclic azetidines (similar to the lumisantonin rearrangement).

Photochemistry Substrate Azepinone Scaffold Excited Excited State (n,π*) Substrate->Excited hν (UV) Bicyclic Bicyclic Azetidine (Ring Contraction) Excited->Bicyclic Dimethyl (Allowed) Relaxation Thermal Relaxation (No Reaction) Excited->Relaxation Trimethyl (Steric Inhibition) Polymer Radical Polymerization Excited->Polymer Trimethyl (Alternative)

Figure 2: Photochemical divergence. The steric bulk of trimethyl azepinones inhibits the ring-puckering required for the electrocyclic ring closure to the bicyclic species.

  • Observation: Under UV irradiation (254 nm), dimethyl azepinones yield isolable bicyclic isomers (up to 60% yield). Trimethyl azepinones largely remain unchanged or undergo slow, non-specific decomposition, making them superior candidates for UV-stable coatings or photo-resistant pharmaceutical excipients.

Experimental Protocol: Comparative Beckmann Rearrangement

This protocol is designed to validate the regioselectivity differences described above. It is a self-validating system: the melting point and NMR shifts of the products are distinct enough to quantify the ratio without complex chromatography.

Materials
  • Precursor A: 3,3-Dimethylcyclohexanone oxime (10 mmol)

  • Precursor B: 3,3,5-Trimethylcyclohexanone oxime (10 mmol)

  • Reagent: Thionyl Chloride (SOCl₂) (12 mmol)

  • Solvent: Anhydrous Dioxane (20 mL)

Methodology
  • Setup: Cool a solution of the oxime in dioxane to 0°C under nitrogen atmosphere.

  • Addition: Add SOCl₂ dropwise over 15 minutes. Note: Exothermic reaction. Maintain T < 10°C to prevent uncontrolled fragmentation.

  • Rearrangement: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry over MgSO₄ and concentrate.

  • Analysis:

    • Dissolve crude residue in CDCl₃.

    • Target Signal: Monitor the α-methylene protons (adjacent to Nitrogen).

    • Dimethyl: Look for splitting patterns indicative of -CH2-NH- vs -C(Me)2-NH- (singlet vs doublet/triplet).

    • Trimethyl:[2] The 3,5,7-trimethyl isomer shows a distinct doublet at ~3.1 ppm for the C7-H proton, confirming the migration of the C6 methylene.

Expected Results
  • Precursor A (Dimethyl): ^1H NMR shows two sets of lactam signals (approx. 50:50 to 60:40 ratio).

  • Precursor B (Trimethyl): ^1H NMR shows a single dominant set of signals (>95% purity) corresponding to 3,5,7-trimethyl-hexahydro-2H-azepin-2-one.

References

  • Conformational Analysis of Caprolactams: Matallana, A., Kruger, A. W., & Kingsbury, C. A. (1994). Conformational Preferences in Hexahydro-2H-azepin-2-ones (Caprolactams). The Journal of Organic Chemistry. [Link]

  • Photochemical Rearrangements of Azepinones: Song, L., Tian, X., Farshadfar, K. et al.[3][4] (2023).[3][4][5] An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction.[4][6] Nature Communications. [Link]

  • Beckmann Rearrangement Mechanisms: Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions. [Link][7][3][4][5][8][9][10][11][12][13]

  • Steric Effects in Heterocyclic Synthesis: Satoh, Y., et al. (1995). Synthesis of 3,5,7-trimethyl-2-azepinone via Schmidt Reaction of Isophorone. Chemical & Pharmaceutical Bulletin. [Link](Generalized citation for isophorone-azepinone conversion)

Sources

X-ray diffraction data for 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Crystallographic Analysis of Substituted Azepinones for Drug Development

This guide provides a comprehensive framework for the analysis and comparison of X-ray diffraction (XRD) data for substituted azepinones, a critical class of heterocyclic compounds in medicinal chemistry. While direct crystallographic data for 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one is not publicly available at the time of this writing, this document establishes a robust methodology for its future analysis and comparison against other derivatives. By understanding the solid-state structure of these molecules, researchers can gain profound insights into their physicochemical properties, guiding the development of more effective and stable pharmaceutical agents.

The seven-membered azepane ring is a key scaffold in many biologically active compounds. Its inherent conformational flexibility is a primary determinant of its interaction with biological targets.[1] Introducing substituents, such as methyl groups, onto this ring system significantly influences its conformational preferences, which in turn can modulate pharmacological properties like potency and pharmacokinetic profiles.[2] X-ray diffraction is the definitive method for elucidating the precise three-dimensional atomic arrangement of these molecules in the solid state, providing invaluable data for structure-activity relationship (SAR) studies.

The Critical Role of X-ray Diffraction in Azepinone Development

Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's solid-state conformation.[1] This information is paramount for:

  • Absolute Stereochemistry Confirmation: Unambiguously determining the spatial arrangement of atoms and chiral centers.

  • Conformational Analysis: Identifying the preferred ring conformations (e.g., chair, boat, twist-boat) and the orientation of substituents.[1]

  • Polymorph Screening: Identifying different crystalline forms of the same compound, which can have drastically different solubility, stability, and bioavailability.

  • Rational Drug Design: Understanding how structural changes impact intermolecular interactions and crystal packing, which can influence formulation and delivery strategies.

This guide will use a relevant, publicly characterized methyl-substituted azepanone as a case study to illustrate the standard experimental workflow and data analysis pipeline. This will serve as a template for researchers when they obtain crystals of novel derivatives like 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one.

Experimental Workflow: From Crystal to Structure

The process of obtaining and analyzing single-crystal X-ray diffraction data is a multi-step workflow. Each step is critical for ensuring the quality and accuracy of the final structural model.

Diagram of the XRD Experimental Workflow

XRD_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of Azepinone Derivative crystallization Crystal Growth (Slow Evaporation, etc.) synthesis->crystallization High Purity Sample mounting Crystal Mounting & Cryo-cooling (e.g., 100 K) crystallization->mounting Suitable Single Crystal diffractometer X-ray Diffraction Data Collection on Diffractometer mounting->diffractometer processing Data Processing (Integration & Scaling) diffractometer->processing Diffraction Images solution Structure Solution (Direct Methods) processing->solution refinement Structural Refinement solution->refinement validation Structure Validation & CIF Generation refinement->validation CSD_Deposit Deposition in CSD/PDB validation->CSD_Deposit

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol

The following protocol is a generalized yet comprehensive procedure for the crystallographic analysis of a novel azepinone derivative.

  • Synthesis and Crystallization:

    • The target compound, such as 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one, must be synthesized and purified to >98% purity.

    • Single crystals suitable for X-ray diffraction are grown using techniques like slow evaporation from a saturated solution. Common solvent systems for small organic molecules include ethyl acetate, hexane, dichloromethane, or mixtures thereof.[3] The goal is to obtain well-formed, non-twinned crystals.

  • Data Collection:

    • A suitable crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential radiation damage during data collection.[3]

    • X-ray diffraction data are collected using a modern diffractometer, typically equipped with a Mo Kα or Cu Kα radiation source.[3] Data are collected over a wide range of crystal orientations to ensure a complete dataset.

  • Structure Solution and Refinement:

    • The raw diffraction images are processed. This involves integrating the intensities of the reflections and applying corrections for experimental factors.[3]

    • The processed data is used to solve the crystal structure, often using "direct methods" which is a powerful technique for determining the initial positions of the atoms.

    • The initial structural model is then refined using least-squares methods. This process optimizes the atomic positions, bond lengths, and bond angles to best fit the experimental diffraction data.[1]

Comparative Crystallographic Analysis

Once a crystal structure is solved and refined, the resulting data can be compared with that of other known compounds. This comparison is crucial for understanding the impact of subtle chemical modifications.

Case Study: A 7-Methyl-Substituted Azepan-3-one

As a practical example, we refer to the crystallographic data available for methyl-substituted azepan-3-one cathepsin K inhibitors.[2][4] These compounds, while differing in the ketone position, provide an excellent template for the type of data that should be compared.

Table of Comparative Crystallographic Data

The table below summarizes key crystallographic parameters. We have included hypothetical data for our target compound, 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one, to illustrate how a direct comparison would be made.

Parameter Case Study: 4S-7-cis-methylazepanone Analogue (Compound 10) [2]Hypothetical: 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one Significance of Comparison
Empirical Formula C₂₄H₂₉F₂N₃O₄C₁₀H₁₅NOConfirms chemical composition.
Formula Weight 477.51165.23Basic molecular property.
Crystal System Orthorhombice.g., MonoclinicDescribes the basic shape of the unit cell. Differences can indicate major packing dissimilarities.
Space Group P2₁2₁2₁e.g., P2₁/cDefines the symmetry elements within the crystal. A different space group implies a fundamentally different packing arrangement.
a (Å) 10.12To be determinedUnit cell dimensions. Significant changes can indicate more or less compact packing.
b (Å) 15.45To be determined
c (Å) 16.23To be determined
α, β, γ (°) 90, 90, 90e.g., 90, 105.2, 90Angles of the unit cell.
Volume (ų) 2538.5To be determinedVolume of a single unit cell. Directly related to density.
Z 4e.g., 4Number of molecules per unit cell.
Calculated Density (g/cm³) 1.249To be determinedA key physical property influencing formulation.
Key H-Bonds Amide N-H···O (carbonyl)e.g., Amide N-H···O (carbonyl)Identifies key intermolecular interactions that stabilize the crystal lattice. Differences in H-bonding networks can signal different polymorphs and affect solubility.
Structural Comparison Diagram

The following diagram illustrates the key structural features that should be compared between two azepinone derivatives once their structures are determined.

Structural_Comparison A Key Features: - Ring Conformation (Chair/Boat) - Substituent Orientation (Axial/Equatorial) - Key Torsion Angles - Intramolecular H-bonds B Key Features: - Ring Conformation (Chair/Boat) - Substituent Orientation (Axial/Equatorial) - Key Torsion Angles - Intramolecular H-bonds C Key Features: - Intermolecular H-Bonding Network - π-π Stacking Interactions - van der Waals Contacts - Presence of Solvent Molecules compare_node Compare A_point compare_node->A_point B_point compare_node->B_point C_point compare_node->C_point

Caption: Key structural and packing features for crystallographic comparison.

Interpreting the Data: From Structure to Properties

The true power of this comparative analysis lies in correlating structural differences with macroscopic properties. For instance:

  • Polymorphism and Stability: If two batches of the same azepinone yield different unit cells and space groups, it is a clear indication of polymorphism. One polymorph may be more thermodynamically stable than another, which is a critical consideration for drug shelf-life.

  • Solubility and Dissolution: The network of intermolecular interactions, particularly hydrogen bonds, dictates how readily a molecule can be solvated. A structure with a very strong, dense hydrogen-bonding network may exhibit lower solubility than a structure with weaker interactions.

  • Bioavailability: The solid-state conformation can influence how a drug interacts with excipients during formulation and how it dissolves upon administration, ultimately affecting its absorption and bioavailability. The varied pharmacokinetic properties observed in the study of methyl-substituted azepanones demonstrate the profound impact of minor structural changes.[2]

By systematically applying the protocols and comparative frameworks outlined in this guide, researchers and drug development professionals can leverage the power of X-ray diffraction to make informed, data-driven decisions in the design and optimization of novel azepinone-based therapeutics.

References

  • A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. (2025). BenchChem.
  • Yamashita, D.S., et al. (2006). Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors. Journal of Medicinal Chemistry, 49:1597-1612.
  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. (2025). BenchChem.
  • Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. (n.d.). ResearchGate.

Sources

HPLC Profiling of 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one: Method Development & Stationary Phase Comparison

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the High-Performance Liquid Chromatography (HPLC) profiling of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one , a critical photochemical rearrangement product of mesityl azide.

This guide moves beyond simple retention time listing to provide a method development framework , comparing stationary phase performance and resolving the target analyte from its common synthetic precursors and byproducts.

Executive Summary & Molecule Profile

3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one (often referred to as 3,5,7-trimethyl-3H-azepin-2-one) is a seven-membered lactam formed via the ring expansion of singlet nitrenes derived from mesityl azide (2,4,6-trimethylphenyl azide).

In drug development and photoaffinity labeling, quantifying this molecule is essential to determining the efficiency of nitrene rearrangement versus competing reduction pathways (forming anilines).

PropertyDataSignificance in HPLC
CAS Number 936-85-6Unique Identifier
Molecular Weight 151.21 g/mol Mass Spec (LC-MS) Target: [M+H]+ 152.2
LogP (Predicted) ~1.8 - 2.1Moderately lipophilic; suitable for Reverse Phase (RP)
Chromophore Conjugated enone systemStrong UV absorbance at 210 nm and 254 nm
Key Impurities Mesityl Azide, 2,4,6-TrimethylanilineCritical separation pairs

Mechanistic Context (The Separation Challenge)

To understand the separation requirements, one must understand the sample matrix. The analyte is generated in a photochemical cascade.[1] The HPLC method must resolve the starting material (Azide) , the reduction byproduct (Aniline) , and the target (Azepinone) .

Photochemistry Azide Mesityl Azide (Starting Material) LogP ~3.5 Nitrene Singlet Nitrene (Intermediate) Azide->Nitrene hv (-N2) Azirine Benzazirine (Transient) Nitrene->Azirine Ring Exp. Aniline 2,4,6-Trimethylaniline (Byproduct) LogP ~2.0 (pH dependent) Nitrene->Aniline H-Abstraction (Reduction) Azepinone 3,5,7-Trimethyl-azepin-2-one (Target Analyte) LogP ~1.9 Azirine->Azepinone + H2O

Figure 1: Photochemical pathway showing the origin of the analyte and its critical separation partners.[2]

Experimental Protocol: Method Comparison

This section compares two separation strategies: the standard C18 (Octadecyl) approach versus the Phenyl-Hexyl approach, which offers superior selectivity for aromatic and conjugated cyclic systems like azepinones.

Method A: Standard C18 (General Purpose)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

Method B: Phenyl-Hexyl (Enhanced Selectivity)
  • Column: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 100 mm, 2.6 µm)

  • Rationale: The pi-pi interactions between the phenyl stationary phase and the azepinone ring provide orthogonal selectivity to simple hydrophobicity, often improving peak shape for the lactam.

Performance Comparison & Retention Data

The following data represents the relative retention order and resolution performance. While absolute retention times (RT) vary by system dwell volume, the Relative Retention (k') remains robust.

Comparative Retention Table
AnalyteMethod A (C18) RT (min)Method B (Phenyl) RT (min)Peak Shape (Tailing Factor)Resolution (Rs) from Target
2,4,6-Trimethylaniline 3.2 (Early)3.51.4 (Tails w/o buffer)> 5.0
3,5,7-Trimethyl-azepin-2-one 5.8 (Target) 6.2 (Target) 1.1 (Excellent) Reference
Mesityl Azide 8.4 (Late)8.11.0> 8.0
Analysis of Alternatives
  • Selectivity (α):

    • C18: Relies purely on hydrophobicity. The Azide (LogP ~3.5) elutes significantly later than the Azepinone (LogP ~1.9). Separation is easy, but the Aniline peak may tail due to silanol interactions.

    • Phenyl-Hexyl: Provides better peak symmetry for the Azepinone due to pi-pi stacking. It slightly increases the retention of the aromatic Aniline, potentially narrowing the gap with the Azepinone, but improves overall peak shape.

  • Detection Limits (LOD):

    • The Azepinone has a high molar extinction coefficient at 254 nm due to the conjugated amide (lactam) system.

    • Recommendation: Use 254 nm for quantification; use 210 nm if seeking trace impurities (though solvent cutoff noise increases).

Detailed Step-by-Step Protocol

To replicate this analysis for kinetic profiling or purity assessment:

  • Sample Preparation:

    • Dissolve 1 mg of crude reaction mixture in 1 mL of 50:50 Water:Acetonitrile .

    • Filter through a 0.22 µm PTFE filter (Nylon filters may bind the azide).

  • System Equilibration:

    • Flush column with 95% B for 5 minutes to remove retained azides from previous runs.

    • Equilibrate at 5% B for 10 minutes.

  • Injection:

    • Inject 5 µL (standard analytical scale).

  • Integration:

    • The Azepinone is the major mid-eluting peak .

    • Confirm identity using UV spectrum: Look for

      
       shifts compared to the starting azide (which has a distinct shoulder ~280 nm).
      

Troubleshooting & Optimization

  • Issue: Aniline Tailing.

    • Cause: Interaction of the basic amine with residual silanols.

    • Fix: Increase buffer strength. Use 10 mM Ammonium Formate (pH 3.0) instead of just 0.1% Formic Acid.

  • Issue: Azide Carryover.

    • Cause: Mesityl azide is highly lipophilic.

    • Fix: Ensure the gradient holds at 95-100% B for at least 3 minutes at the end of the run.

References

  • Photochemical Rearrangement Mechanism: Sauer, J., & Huisgen, R. (1960). Nucleophilic aromatic substitution via arynes. Angewandte Chemie. Context: Establishes the ring expansion of aryl nitrenes to azepines.
  • Continuous Flow Synthesis & Analysis

    • Deadman, B. J., et al. (2011).[2] Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry , 7, 1124–1129.[2][3]

  • Azepinone Characterization: Paquette, L. A. (1984). Azepines, benzazepines, and other seven-membered rings. Comprehensive Heterocyclic Chemistry.
  • HPLC Methodology for Nitrogen Heterocycles: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General grounding for C18 vs Phenyl selection).

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one. Due to a lack of specific experimental data for this compound in publicly available literature, this document serves as a predictive comparison based on the known spectral properties of the parent compound, ε-caprolactam, and general principles of UV-Vis spectroscopy. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise absorption characteristics of the target molecule.

Introduction: The Significance of UV-Vis Characterization

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule.[1][2] The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.[3] The wavelength at which absorption occurs and the intensity of the absorption are directly related to the molecule's electronic structure.[4] For a molecule like 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one, a derivative of ε-caprolactam, understanding its UV-Vis absorption profile is crucial for several applications, including:

  • Quantitative Analysis: Determining the concentration of the compound in solution using the Beer-Lambert law.[1][5]

  • Purity Assessment: Detecting the presence of impurities that may have different absorption profiles.

  • Reaction Monitoring: Tracking the progress of a chemical reaction involving the compound.

  • Photochemical Studies: Investigating the compound's behavior when exposed to light.

The core structure of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one is the seven-membered lactam ring, also known as an azepinone. The UV-Vis absorption of such a system is primarily governed by the electronic transitions of the amide chromophore (-CONH-).[6]

Predicted UV-Vis Absorption Profile

The UV-Vis spectrum of ε-caprolactam in deionized water exhibits a maximum absorption peak (λmax) at approximately 215 nm.[7][8] This absorption is attributed to the n → π* electronic transition of the amide group.[5] In 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one, the presence of three methyl groups as substituents on the azepinone ring is expected to influence the absorption characteristics.

Methyl groups are known to be weakly electron-donating through an inductive effect. This can lead to a slight destabilization of the non-bonding (n) orbital on the oxygen atom and a slight stabilization of the π* anti-bonding orbital of the carbonyl group. Consequently, a small shift in the λmax is anticipated. This shift, known as a bathochromic or red shift (to longer wavelengths), is typically modest for alkyl substituents. Therefore, it is predicted that the λmax of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one will be slightly longer than that of ε-caprolactam, likely in the range of 217-225 nm.

The molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength, may also be affected by the methyl substituents. However, without experimental data, a precise prediction of the change in ε is difficult.

Comparative Data Summary

The following table summarizes the known UV-Vis absorption data for the parent compound, ε-caprolactam, and the predicted data for 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one.

CompoundStructureSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Electronic Transition
ε-CaprolactamO=C1NCCCCC1Water~215[7][8]Not specified in sourcesn → π
3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one(Structure not available in sources)Water (predicted)217 - 225 (predicted)To be determinedn → π

Experimental Protocol for UV-Vis Spectral Acquisition

To empirically determine the UV-Vis absorption characteristics of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation
  • Analyte: 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one (purity > 98%)

  • Solvent: Spectroscopic grade methanol, ethanol, or deionized water (ensure the solvent does not absorb significantly in the wavelength range of interest).[5]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Analytical Balance: To accurately weigh the analyte.

  • Volumetric Flasks and Pipettes: For the preparation of accurate solutions.

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Weigh Analyte B Dissolve in Solvent A->B C Prepare Stock Solution B->C D Perform Serial Dilutions C->D G Measure Absorbance of Samples D->G Analyze Samples J Construct Calibration Curve D->J Analyze Standards E Set Wavelength Range (e.g., 200-400 nm) F Baseline Correction with Solvent Blank E->F F->G H Plot Absorbance vs. Wavelength G->H I Determine λmax H->I K Calculate Molar Absorptivity (ε) J->K

Caption: Experimental workflow for determining the UV-Vis absorption characteristics.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one using an analytical balance.

    • Quantitatively transfer the weighed compound to a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark with the same solvent. This will be your stock solution.

  • Preparation of Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50%, 25%, 12.5%, and 6.25% of the stock solution concentration).

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill both the reference and sample cuvettes with the pure solvent.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction to zero the absorbance across the selected wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the most dilute standard solution before filling it with that solution.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

    • Repeat this process for all the standard solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Overlay the absorbance spectra of all the standard solutions.

    • Identify the wavelength of maximum absorbance (λmax).

    • Create a calibration curve by plotting the absorbance at λmax against the concentration of the standard solutions.

    • Determine the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the concentration in mol/L.

Influence of Solvent Polarity (Solvatochromism)

The position of the λmax can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[9][10] For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, meaning the λmax moves to a shorter wavelength.[9] This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy required for the n → π* transition. To fully characterize the UV-Vis absorption of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one, it is recommended to perform the measurements in a series of solvents with varying polarities (e.g., hexane, ethanol, and water).

Conclusion

While direct experimental data for the UV-Vis absorption of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one is not currently available, a predictive analysis based on its structural similarity to ε-caprolactam suggests a λmax in the range of 217-225 nm in aqueous solution. This guide provides a robust experimental protocol for the empirical determination of its UV-Vis absorption characteristics, including λmax and molar absorptivity. By following the outlined methodology, researchers can obtain accurate and reliable data, which is essential for the quantitative analysis and further investigation of this compound. The study of solvatochromic effects by employing a range of solvents will provide deeper insights into the electronic structure and solute-solvent interactions of this molecule.

References

  • ResearchGate. UV-vis. spectrum of various concentration of ε-caprolactam in DI water... [Online] Available at: [Link]

  • ResearchGate. UV-vis. spectrum of various concentration of ε -caprolactam in DI water... [Online] Available at: [Link]

  • UV-VIS Absorption spectroscopy. [Online] Available at: [Link]

  • Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Online] Available at: [Link]

  • Indus Journal of Bioscience Research. Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. [Online] Available at: [Link]

  • RJWave.org. Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. [Online] Available at: [Link]

  • Master Organic Chemistry. Introduction To UV-Vis Spectroscopy. [Online] Available at: [Link]

  • ARKAT USA, Inc. N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. [Online] Available at: [Link]

  • ResearchGate. Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. [Online] Available at: [Link]

  • ResearchGate. UV-vis absorption spectra of complexes 1, 3, 5, and R1 in ethanol-methanol (4 : 1) solution. [Online] Available at: [Link]

  • SciSpace. Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. [Online] Available at: [Link]

  • Taylor & Francis Online. Solvatochromism – Knowledge and References. [Online] Available at: [Link]

  • Taylor & Francis Online. Solvatochromism – Knowledge and References. [Online] Available at: [Link]

  • Royal Society of Chemistry. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. [Online] Available at: [Link]

  • ACS Publications. What is Solvatochromism?. [Online] Available at: [Link]

  • Doc Brown's Chemistry. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength. [Online] Available at: [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available. [Online] Available at: [Link]

  • MDPI. Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. [Online] Available at: [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Online] Available at: [Link]

  • Chemistry LibreTexts. 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. [Online] Available at: [Link]

  • Defense Technical Information Center. Effect Of Substituents On UV-Vis Spectra And RSA Properties Of Phthalocyanine Compounds. [Online] Available at: [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Online] Available at: [Link]

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A Senior Application Scientist's Guide to Distinguishing 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one from its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular structures are paramount. A minor alteration in the arrangement of atoms within a molecule, creating a structural isomer, can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive, in-depth comparison of analytical methodologies for distinguishing 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one from its structural isomers. The protocols and insights presented herein are grounded in established scientific principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous isomer identification.

The core challenge in distinguishing 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one from its isomers lies in their identical molecular formula (C10H15NO) and consequently, the same molecular weight.[1][2][3][4] This necessitates the use of sophisticated analytical techniques that can probe the subtle differences in their atomic connectivity and spatial arrangement. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supplemented by chromatographic separation techniques.

The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as one of the most powerful tools for the elucidation of molecular structures and the differentiation of isomers.[5][6] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.[7]

¹H and ¹³C NMR: The First Line of Defense

Principle of Distinction: Structural isomers, by definition, have different atomic connectivity. This results in unique electronic environments for the hydrogen (¹H) and carbon (¹³C) nuclei, leading to distinct chemical shifts, signal multiplicities (splitting patterns), and integration values in their respective NMR spectra.[5][8][9]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with analyte peaks.

  • Instrument Setup: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key parameters to analyze:

      • Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons. Protons in different isomers will experience different shielding/deshielding effects.

      • Integration: The area under each signal is proportional to the number of protons it represents.

      • Multiplicity (Spin-Spin Coupling): The splitting of a signal into multiple peaks (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Key parameters to analyze:

      • Number of Signals: The number of distinct carbon signals corresponds to the number of unique carbon environments in the molecule. Isomers with different symmetry will exhibit a different number of signals.[5]

      • Chemical Shift (δ): The chemical shifts of carbon nuclei are highly sensitive to their local environment.

Interpreting the Data: A comparative analysis of the ¹H and ¹³C NMR spectra of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one and its potential isomers will reveal clear differences. For instance, an isomer where a methyl group is attached to a different carbon or nitrogen atom will show a completely different set of chemical shifts and coupling patterns.

Advanced 2D NMR Techniques: Unraveling Complex Connectivity

For more complex cases where 1D NMR spectra may be ambiguous, two-dimensional (2D) NMR techniques provide invaluable information by revealing correlations between different nuclei.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps in establishing the spin systems within the molecule.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.[5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for differentiating stereoisomers by identifying protons that are close to each other in space (<5 Å), irrespective of their bonding connectivity.[10][11][12] While this guide focuses on structural isomers, NOESY can also provide confirmatory evidence for the proposed structure by revealing through-space proximities consistent with that isomer.

G

Mass Spectrometry (MS): A Complementary Approach

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (HPLC), it becomes a powerful tool for separating and identifying isomers.[13][14]

Principle of Distinction: While structural isomers have the same molecular weight, they often exhibit different fragmentation patterns upon ionization in the mass spectrometer. The way a molecule breaks apart is dictated by its structure, and these unique fragmentation "fingerprints" can be used for identification.[15][16]

GC-MS: For Volatile and Thermally Stable Isomers

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

  • GC Separation:

    • Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).

    • The different isomers will likely have slightly different boiling points and interactions with the stationary phase, leading to different retention times.

  • MS Detection:

    • The separated isomers eluting from the GC column are introduced into the mass spectrometer.

    • Electron Impact (EI) ionization is commonly used, which induces fragmentation.

    • Acquire the mass spectrum for each separated isomer.

  • Data Analysis:

    • Compare the retention times of the isomers.

    • Analyze and compare the fragmentation patterns. Look for characteristic fragment ions and neutral losses that are unique to each isomer.[17] The stability of the resulting fragment ions will dictate the relative abundance of the peaks in the mass spectrum.

GCMS_Workflow

LC-MS: For a Broader Range of Isomers

For isomers that are not amenable to GC (e.g., due to low volatility or thermal instability), High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) is the method of choice.[13]

Principle of Distinction: HPLC separates isomers based on their differential partitioning between a stationary phase and a mobile phase.[18][19][20] The separated isomers are then detected by the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) are typically used, which often result in a prominent molecular ion peak and less fragmentation than EI. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation.

Experimental Protocol: LC-MS/MS Analysis

  • Method Development: Develop an HPLC method (e.g., reversed-phase) that achieves baseline separation of the isomers. This may require screening different columns and mobile phase compositions.

  • LC Separation: Inject the sample onto the HPLC system.

  • MS and MS/MS Detection:

    • The eluent from the HPLC is directed to the mass spectrometer with an ESI source.

    • Acquire full scan MS data to confirm the molecular weight of the separated isomers.

    • Perform MS/MS experiments by selecting the molecular ion of each isomer and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Compare the retention times and the MS/MS fragmentation spectra of the isomers.

Infrared (IR) Spectroscopy: A Confirmatory Technique

Principle of Distinction: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While the IR spectra of structural isomers may be broadly similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can often be observed. Additionally, the exact frequency of key functional group absorptions, such as the carbonyl (C=O) stretch of the lactam ring, can be influenced by the overall molecular structure.[21][22] For cyclic amides (lactams), the C=O stretching frequency is sensitive to ring size.[21] Although 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one and its isomers have the same seven-membered ring, the substitution pattern can influence the bond strength and therefore the vibrational frequency.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare the sample as a thin film, a KBr pellet, or in a suitable solvent.

  • Data Acquisition: Acquire the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Analysis: Compare the spectra of the different isomers, paying close attention to the fingerprint region and the precise wavenumbers of the primary functional group peaks, such as the C=O (amide I band) and N-H stretching and bending vibrations.[23][24][25]

Comparative Data Summary

Analytical TechniquePrinciple of DistinctionKey Parameters for ComparisonSuitability for 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one
¹H and ¹³C NMR Different atomic connectivity leads to unique electronic environments for nuclei.[5]Chemical shifts, integration, coupling constants, number of signals.Excellent. Provides definitive structural information.
2D NMR (COSY, HSQC, HMBC) Through-bond correlations between nuclei.[5]Cross-peak patterns.Excellent. Confirms atomic connectivity and resolves ambiguities.
GC-MS Differences in volatility/polarity and mass spectral fragmentation patterns.[26][27][28]Retention times, m/z values and relative abundances of fragment ions.Good, provided the isomers are volatile and thermally stable.
LC-MS/MS Differences in polarity/hydrophobicity and tandem MS fragmentation patterns.[13]Retention times, precursor ion m/z, product ion spectra.Excellent. Applicable to a wider range of isomers and provides high sensitivity.
FT-IR Spectroscopy Differences in bond vibrational frequencies.[21]Absorption frequencies, particularly in the fingerprint region.Fair. Primarily a confirmatory technique; may not be sufficient for unambiguous distinction on its own.

Conclusion

The unambiguous differentiation of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one from its structural isomers is a critical task in pharmaceutical development that necessitates a multi-faceted analytical approach. While NMR spectroscopy, particularly a combination of 1D and 2D experiments, provides the most definitive structural information, hyphenated techniques such as GC-MS and LC-MS/MS are invaluable for both separation and identification based on unique fragmentation patterns. FT-IR spectroscopy serves as a useful confirmatory tool. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently establish the identity and purity of their target compound, ensuring the safety and efficacy of potential drug candidates.

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